Product packaging for Andrographolide(Cat. No.:CAS No. 5508-58-7)

Andrographolide

カタログ番号: B1667393
CAS番号: 5508-58-7
分子量: 350.4 g/mol
InChIキー: BOJKULTULYSRAS-OTESTREVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Andrographolide (CAS 5508-58-7) is a labdane diterpenoid isolated from the plant Andrographis paniculata and is the primary bioactive component responsible for its medicinal properties . This natural product is a non-ATP-competitive, substrate-competitive GSK-3β inhibitor, with an IC50 of 5.58 ± 0.40 μM when the substrate concentration is 25μM . It acts as a potent multi-target agent, binding to and modulating a spectrum of protein targets including NF-κB and actin, thereby suppressing the expression of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Its research value is extensive, spanning investigations into anti-inflammatory , antibacterial , antiviral , antitumor , and antioxidant mechanisms . The antioxidant activity is mediated through direct reactive oxygen species (ROS) scavenging and the activation of the Nrf2 signaling pathway, which upregulates cellular antioxidant defenses . Recent studies have explored its potential against SARS-CoV-2, demonstrating potent activity with an IC50 value of 0.034 µM . Researchers should note that this compound has poor water solubility and low bioavailability; its stability is optimal in acidic conditions (pH 3–5) and it is unstable in alkaline solutions . The product is provided as a high-purity, white crystalline solid for research applications. This compound IS FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O5 B1667393 Andrographolide CAS No. 5508-58-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-OTESTREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045980
Record name Andrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5508-58-7
Record name Andrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5508-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005508587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andrographolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Andrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl]ethylidene]dihydro-4-hydroxyfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/410105JHGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

andrographolide discovery and isolation from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Andrographolide from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, extraction, isolation, and quantification of this compound, the principal bioactive diterpenoid lactone from the medicinal plant Andrographis paniculata. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and molecular pathways.

Discovery and Historical Context

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine, to treat infections and inflammatory diseases.[1][2] The primary compound responsible for its therapeutic effects is this compound. The initial isolation of this bitter crystalline substance was accomplished in 1911 by Gorter, who identified it as a diterpene lactone and gave it its name.[3][4] this compound is most concentrated in the leaves of the plant, with studies indicating the highest yields are obtained from the vegetative stage before flowering.[4][5]

Extraction Methodologies

The extraction of this compound from the dried, powdered leaves of A. paniculata is the foundational step for its isolation. The choice of solvent and method significantly impacts the efficiency and selectivity of the process.[6] Methanol has been identified as one of the most effective solvents for extracting this compound due to its polarity.

Conventional Extraction Protocols

Conventional methods like maceration and Soxhlet extraction are widely documented.

Protocol 2.1.1: Cold Maceration

This simple and rapid method involves soaking the plant material in a solvent mixture at room temperature.[7][8]

  • Preparation : Air-dry the leaves of A. paniculata in shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves into a coarse powder (approx. 40 mesh).[8]

  • Maceration : Soak the leaf powder in a 1:1 mixture of dichloromethane and methanol.[7] Macerate overnight.

  • Filtration : Filter the extract to separate the plant debris from the solvent.

  • Concentration : Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield a dark green crystalline mass, referred to as the crude extract.[8]

Protocol 2.1.2: Soxhlet Extraction

This method uses continuous solvent cycling to achieve a more exhaustive extraction.

  • Preparation : Prepare the dried leaf powder as described in Protocol 2.1.1.

  • Extraction : Place the powdered material (e.g., 80 mesh size) in the thimble of a Soxhlet apparatus.

  • Solvent Addition : Add the selected solvent, such as methanol, to the distillation flask. An optimal powder-to-solvent ratio has been found to be 1:3.5 (w/v).

  • Reflux : Heat the solvent to its reflux temperature and continue the extraction for approximately 3 hours. The process is typically repeated to ensure complete extraction of this compound.

  • Concentration : After extraction, concentrate the resulting solution using a rotary evaporator to obtain the crude extract.[9]

Advanced Extraction Techniques

Modern techniques can improve efficiency, reduce solvent consumption, and shorten extraction times.

  • Microwave-Assisted Extraction (MAE) : This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. Optimal conditions have been reported as using a 50:50 chloroform and methanol mixture at 450 W for 8 minutes, yielding up to 2.24% this compound.[10]

  • Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, typically CO₂, as the solvent. SFE is advantageous due to its ability to effectively penetrate the plant matrix, offering high diffusivity and low viscosity.[11]

G cluster_extraction General Extraction Workflow A Dried, Powdered A. paniculata Leaves B Solvent Extraction (e.g., Maceration, Soxhlet, MAE) A->B C Filtration B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude this compound Extract D->E

Figure 1: Generalized workflow for the extraction of this compound.

Isolation and Purification

The crude extract obtained is a complex mixture containing chlorophyll, other terpenoids, and various impurities. Purification is essential to isolate pure this compound, which is typically achieved through decolorization and crystallization.

Protocol 3.1: Purification by Crystallization

  • Decolorization : The deep green crude extract contains pigments that can interfere with crystallization.

    • Wash the crude crystalline mass repeatedly with a non-polar solvent like toluene to remove the majority of the green coloring matter.[8]

    • Alternatively, dissolve the crude extract in the extraction solvent (e.g., methanol) and treat it with activated charcoal to adsorb impurities.[12] Filter the solution to remove the charcoal.

  • Concentration : Concentrate the clarified extract by evaporation.

  • Crystallization : Dissolve the concentrated residue in a minimal amount of hot methanol.[8] Allow the solution to cool slowly, often in a refrigerator, to promote the formation of crystals.[9] This cooling crystallization process can yield this compound with up to 95% purity.

  • Final Washing and Drying : Filter the solution to collect the crystals. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[8][9] Dry the purified whitish, cuboid crystals in a vacuum tray drier.[9]

G cluster_purification Purification Workflow A Crude Extract B Decolorization (Activated Charcoal / Toluene Wash) A->B C Filtration B->C D Concentration C->D E Recrystallization (from hot Methanol) D->E F Crystal Collection & Washing (with cold Methanol) E->F G Drying F->G H Pure this compound Crystals G->H

Figure 2: Key steps in the purification of this compound from crude extract.

Quantitative Data Summary

The yield of this compound is influenced by the extraction method, solvent choice, and the phenological stage of the plant.

Table 1: Summary of this compound Extraction and Purification Data

Extraction MethodSolvent(s)Solvent:Solid RatioKey ConditionsYield / PurityReference(s)
Soxhlet ExtractionMethanol1:3.5 (w/v)Reflux for 3 h90-96% recovery, 96% purity
Maceration & RefluxMethanol-Macerate 16 h, reflux 1 h0.6% (w/w)[12]
Cold MacerationDichloromethane:Methanol (1:1)-Overnight maceration~1.9-2.0 g from 100g powder[8]
HPLC Analysis--Plant material harvested just before flowering1.86%[13][14]
HPLC Analysis--Plant material at maturity (with flowers)0.81%[13][14]
Microwave-AssistedChloroform:Methanol (50:50)25 mL for 1g powder450 W, 8 min2.24%[10]
PurificationCrystallization from Methanol-Cooling crystallization>95% purity

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard, reliable method for the precise quantification of this compound in extracts and final products.

Protocol 5.1: General RP-HPLC Method for this compound Quantification

  • Standard Preparation : Prepare a stock solution of pure reference this compound (e.g., 160 µg/mL) in HPLC-grade methanol. Perform serial dilutions to create a set of standard solutions (e.g., 20, 40, 60, 100, 120, 140 µg/mL) for generating a calibration curve.[15]

  • Sample Preparation : Accurately weigh the extract or final product, dissolve it in methanol to a known concentration (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[15]

  • Chromatographic Conditions : While conditions vary, a typical setup is as follows. A summary of different validated conditions is provided in Table 2.

    • Column : Stainless-steel, silica-based C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[15]

    • Mobile Phase : An isocratic or gradient mixture of methanol and water or acetonitrile and water.[13][15][16]

    • Detection : UV detector set to the appropriate wavelength (typically ~223 nm).[15]

    • Flow Rate : Typically between 0.7 and 1.5 mL/min.[13][15]

  • Analysis : Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). Inject the sample solution and determine the this compound concentration by interpolating its peak area against the standard curve.[15]

Table 2: Examples of Validated HPLC Conditions for this compound Analysis

Column TypeMobile PhaseFlow Rate (mL/min)Detection λ (nm)Retention Time (min)Reference(s)
Zorbax Eclipse XDB–C18 (5 µm)Methanol : 0.1% H₃PO₄ (70:30)1.02234.1
C18Water : Methanol (35:65)0.72237.56[15][17]
C18Methanol : Water (65:35)1.5-2.87[13][14]
Phenomenex-Luna RP-C18Acetonitrile : Water (30:70)1.021010.5[16]
C18Water : Acetonitrile (60:40)1.02235.04[18]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects, including anti-inflammatory and anticancer activities, by modulating multiple intracellular signaling pathways.[19][20][21]

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. This compound is a potent inhibitor of this pathway. It has been shown to prevent the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory proteins like COX-2 and cytokines such as TNF-α and IL-6.[19][22]

G cluster_nfkb This compound Inhibition of NF-κB Signaling A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release & Nuclear Translocation C->D E Gene Transcription D->E F Pro-inflammatory Proteins (COX-2, TNF-α, IL-6) E->F Andro This compound Andro->D Inhibits (prevents DNA binding)

Figure 3: Mechanism of this compound action on the NF-κB pathway.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers.[23] this compound interferes with this pathway, contributing to its anticancer effects. It has been reported to inhibit PI3K/Akt-mTOR signaling, which in turn reduces the expression of proteins involved in glycolysis and cell viability in cancer cells.[20]

G cluster_pi3k This compound Inhibition of PI3K/Akt Signaling A Growth Factor Receptor B PI3K A->B C Akt (Protein Kinase B) B->C D mTOR C->D E Cell Proliferation, Survival & Growth D->E Andro This compound Andro->B Inhibits

References

Andrographolide: A Technical Guide to its Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata. This molecule has garnered significant scientific interest due to its extensive pharmacological properties.[1] Possessing a wide range of biological activities, this compound has demonstrated potent anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects.[2][3][4] Its therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR), and Mitogen-Activated Protein Kinase (MAPK).[5][6] This technical guide provides an in-depth review of the core biological activities and pharmacological effects of this compound, presenting quantitative data, detailing key experimental methodologies, and visualizing the complex molecular pathways it influences. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanisms of action.

Introduction

Core Pharmacological Effects

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[2] It effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][10] This is achieved primarily through the inhibition of critical inflammatory signaling cascades, most notably the NF-κB and MAPK pathways.[10][11] By suppressing these pathways, this compound can decrease the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the synthesis of inflammatory mediators like prostaglandins and nitric oxide.[2] Its efficacy has been demonstrated in various models of inflammatory diseases, including arthritis and respiratory inflammation.[4][6][12]

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[3][5] It has been shown to be effective against a range of cancer cell lines, including breast, lung, colon, and oral cancers.[5][13][14] The mechanisms underlying its anticancer activity include the modulation of cell cycle progression, causing arrest at different phases, and the induction of apoptosis through the activation of caspases and regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][14][15] Furthermore, this compound interferes with major cancer-related signaling pathways like PI3K/Akt/mTOR and JAK/STAT, which are crucial for tumor growth and survival.[5][15]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity.[2] Its mechanisms of action include interfering with various stages of the viral life cycle, such as viral entry into host cells and viral replication.[2][16] For instance, in the context of the influenza virus, it has been shown to impede viral entry and disrupt viral RNA synthesis.[2][17] It has also been reported to inhibit the replication of other viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV), by targeting viral enzymes and cellular receptors essential for infection.[2][16] Beyond direct antiviral effects, this compound also modulates the host immune response by enhancing the production of crucial antiviral cytokines like interferon-gamma (IFN-γ), thereby bolstering the body's defense against viral infections.[2]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by interacting with and modulating a complex network of intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to stimuli like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] this compound inhibits this pathway by preventing the activation of IKK and by forming a covalent adduct with the p50 subunit, which blocks its ability to bind to DNA.[6][10]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IkBa->IkBa_p65_p50 p65_p50 p65/p50 p65_p50->IkBa_p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->IkBa IkBa_p65_p50->p65_p50 Releases Andro This compound Andro->IKK Inhibits Andro->p65_p50_nuc Inhibits DNA binding DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / IFN Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Andro This compound Andro->JAK Inhibits Andro->STAT Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Binds Genes Target Gene Expression DNA->Genes PI3K_Akt_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p) mTOR mTOR Akt->mTOR Activates (p) Proliferation Cell Proliferation, Survival mTOR->Proliferation Andro This compound Andro->PI3K Inhibits Andro->Akt Inhibits (p) Andro->mTOR Inhibits (p) MAPK_Inhibition cluster_mapks MAPKs Stimuli Stimuli (LPS, TNF-α) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates (p) p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Response Inflammatory Response p38->Response ERK->Response JNK->Response Andro This compound Andro->p38 Inhibits (p) Andro->ERK Inhibits (p) Andro->JNK Inhibits (p) Experimental_Workflow cluster_workflow In Vitro Assessment of this compound A 1. Cell Culture (e.g., MCF-7, RAW 264.7) B 2. Treatment (Varying concentrations of This compound) A->B C 3. Cell Viability Assay (MTT Assay) B->C E 5. Apoptosis Assay (Annexin V / PI Staining) B->E Treat with IC50 concentration F 6. Protein Analysis (Western Blot for pathway proteins e.g., p-Akt, NF-κB) B->F Treat with IC50 concentration D 4. Determine IC50 Value C->D G 7. Data Analysis & Interpretation D->G E->G F->G

References

Andrographolide's Mechanisms in Oncology: A Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Andrographolide, a bicyclic diterpenoid lactone extracted from the plant Andrographis paniculata, has garnered significant attention in oncology research for its multifaceted anticancer properties.[1][2] This natural compound demonstrates a capacity to modulate a wide array of cellular processes critical to cancer development and progression, including cell proliferation, apoptosis, angiogenesis, and metastasis.[3][4] Its therapeutic potential stems from its ability to interact with and inhibit numerous deregulated signaling pathways that are hallmarks of cancer.

This technical guide provides an in-depth exploration of the core signaling pathways targeted by this compound in cancer cells. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanisms of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by intervening in several key signaling cascades. The primary pathways include NF-κB, PI3K/Akt/mTOR, JAK/STAT, Wnt/β-catenin, and MAPK, among others. By targeting these interconnected networks, this compound can induce cell cycle arrest, promote programmed cell death (apoptosis), and inhibit the invasive and metastatic potential of tumor cells.[5][6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and plays a pivotal role in cancer by promoting cell proliferation, survival, and angiogenesis.[3][7] In many cancers, this pathway is constitutively active. This compound is a well-documented inhibitor of NF-κB activation.[7] It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of target genes involved in tumor progression.[3] For instance, in melanoma and insulinoma, this compound has been found to suppress tumor growth by inactivating the TLR4/NF-κB signaling pathway.[8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4/ Other Receptors IKK IKK Receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB Degraded IκBα NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_p65 Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds Genes Target Gene Transcription (Proliferation, Anti-Apoptosis, Angiogenesis) DNA->Genes Promotes

Caption: this compound's inhibition of the NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[11] this compound has been shown to suppress this pathway in various cancer types, including breast cancer, chondrosarcoma, and gastric cancer.[11][12][13][14] It inhibits the phosphorylation of key downstream effectors like Akt and mTOR.[11][13] For example, in breast cancer cells, this compound was found to inhibit HIF-1α, a key factor in tumor adaptation to hypoxia, by downregulating the PI3K/Akt pathway.[12][15] This inhibition leads to decreased expression of proteins involved in cell survival and proliferation.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Targets (e.g., HIF-1α, p70S6K) mTOR->Downstream Activates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: this compound's suppression of the PI3K/Akt/mTOR pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, influencing gene expression related to immunity, proliferation, and apoptosis.[3] Constitutive activation of the JAK/STAT pathway, particularly STAT3, is common in many cancers and is associated with tumor progression and drug resistance.[14] this compound has been shown to inhibit this pathway by suppressing the phosphorylation of JAK and STAT3 proteins.[12][16] This inhibition prevents STAT3 from translocating to the nucleus, thereby downregulating the expression of its target genes, such as those involved in survival (e.g., Bcl-2) and proliferation.[16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineR Cytokine Receptor JAK JAK CytokineR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 This compound This compound This compound->JAK Inhibits This compound->STAT3 Inhibits Phosphorylation STAT3_dimer p-STAT3 p-STAT3 DNA DNA STAT3_dimer->DNA Translocation & Binding Genes Target Gene Transcription (Proliferation, Survival) DNA->Genes Promotes pSTAT3pSTAT3 pSTAT3pSTAT3 pSTAT3pSTAT3->STAT3_dimer Dimerization G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_inactive Wnt Pathway Inactive DestructionComplex GSK-3β Axin APC beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_degraded Degraded β-catenin beta_catenin->beta_catenin_degraded This compound This compound This compound->beta_catenin Promotes Degradation TCF_LEF TCF/LEF This compound->TCF_LEF Inhibits Activity beta_catenin_nuc β-catenin beta_catenin_nuc->TCF_LEF Binds Genes Target Gene Transcription (Proliferation, Stemness) TCF_LEF->Genes Activates G cluster_assays Assay Type Start Start: Cancer Cell Line Culture 1. Seed Cells in Plates/Flasks Start->Culture Treatment 2. Treat with this compound (Varying Concentrations & Times) Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Assay 4. Perform Assay Harvest->Assay MTT Cell Viability (MTT) Flow Apoptosis / Cell Cycle (Flow Cytometry) Western Protein Expression (Western Blot) Data 5. Data Acquisition MTT->Data Flow->Data Western->Data Analysis 6. Data Analysis Data->Analysis End End: Results & Conclusion Analysis->End

References

The Critical Parameters of Andrographolide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of andrographolide, a diterpene lactone with significant therapeutic potential. Focused on its solubility and stability, this document is intended for researchers, scientists, and professionals in the field of drug development. By presenting comprehensive data, detailed experimental protocols, and visual representations of key processes, this guide aims to facilitate the formulation of this compound into effective and stable dosage forms.

Solubility Profile of this compound

This compound is characterized by its poor aqueous solubility, a significant hurdle in its clinical application.[1][2] This lipophilic compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning its absorption is limited by its dissolution rate.[3] The solubility of this compound has been extensively studied in various solvents and with different enhancement techniques.

Intrinsic Solubility

This compound is practically insoluble in water but shows solubility in several organic solvents.[1][4] It is soluble in boiling ethanol, slightly soluble in methanol and ethanol, very slightly soluble in chloroform, and almost insoluble in water.[1]

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water0.035 - 0.18120 - 90[5]
Water~0.07425[6]
Ethanol~0.2Not Specified[7]
DMSO~3Not Specified[7]
Dimethylformamide (DMF)~14Not Specified[7]
DMF:PBS (pH 7.2) (1:1)~0.5Not Specified[7]

Table 2: Temperature-Dependent Solubility of this compound

Temperature (K)Methanol ( g/100g )Ethanol ( g/100g )Butan-1-ol ( g/100g )Propanone ( g/100g )Water ( g/100g )Reference
288.22.151.450.551.850.004[8][9]
293.22.451.650.652.150.005[8][9]
298.22.801.900.752.500.006[8][9]
303.23.202.200.852.900.007[8][9]
308.23.652.551.003.350.008[8][9]
313.24.152.951.153.850.009[8][9]
318.24.703.401.304.400.011[8][9]
323.25.303.901.505.000.013[8][9]
Solubility Enhancement Strategies

To overcome the poor water solubility of this compound, various formulation strategies have been explored, including solid dispersions, cyclodextrin inclusion complexes, and nanoemulsions.[10][11]

Table 3: Enhancement of this compound Solubility through Formulation Techniques

Formulation TechniqueCarrier/ExcipientFold Increase in SolubilityReference
Solid DispersionPEG2.2 - 4.5[2]
Solid DispersionPVP1.8 - 3.2[2]
Solid DispersionSilicon Dioxide1.2 - 1.7[2]
Solid DispersionChitosan~1.5 - 1.75[12][13]
Solid DispersionSoluplusUp to 4.7[2]
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increase[6][14]
Inclusion ComplexBeta-cyclodextrin (BCD)38[15]
NanoemulsionCastor oil, Tween 80, Propylene glycolSignificant improvement[16]

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light. Its chemical structure, which includes a diterpene lactone ring, is susceptible to degradation under certain conditions.[1]

Effect of pH

This compound's stability is highly dependent on the pH of the solution. It is most stable in acidic conditions, with an optimal pH range of 3 to 5.[1][17] In alkaline conditions, it is unstable, and this instability increases with the strength of the alkali.[1]

  • Acidic Conditions (pH 2.0 - 4.0): this compound is relatively stable.[18][19] The major degradation products are isothis compound and 8,9-didehydrothis compound.[18][19]

  • Basic Conditions: Under basic conditions, the degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxythis compound, and 14-deoxy-11,14-dehydrothis compound.[18][19]

The degradation of this compound at different pH values follows first-order kinetics.[18][19] The shelf-life (t90%) at 25°C has been reported to be 4.3 years at pH 2, 41 days at pH 6, and only 1.1 days at pH 8.[19]

Effect of Temperature

Temperature also plays a crucial role in the stability of this compound. Lower temperatures favor its stability.[1] Crystalline this compound is highly stable, showing no significant degradation even at 70°C and 75% relative humidity over a period of 3 months.[20][21][22] In contrast, the amorphous form of this compound degrades promptly under the same conditions.[20][21][22] The thermal degradation follows second-order kinetics.[18][21] The major degradation product under elevated temperature is 14-deoxy-11,12-didehydrothis compound.[20][22]

Effect of Light

This compound is susceptible to photolytic degradation.[23] Exposure to UV light can lead to its degradation.[23]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a volumetric flask).[8][24]

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 22-72 hours) to ensure equilibrium is reached.[8][24] A shaker bath is typically used for this purpose.

  • Phase Separation: After equilibration, allow the suspension to settle for a few hours.[8] Then, filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at ~225 nm).[3][12]

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Stability Assessment (Isothermal Method)

This protocol is used to evaluate the stability of this compound under specific conditions (e.g., pH, temperature).

  • Sample Preparation: Prepare solutions of this compound in the desired media (e.g., phosphate buffers of different pH values).[17]

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 37°C) for a defined period.[17]

  • Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.[17]

  • Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., first-order, second-order) and calculate relevant stability parameters such as the degradation rate constant (k) and shelf-life (t90%).

Visualizations

This compound Degradation Pathway

The following diagram illustrates the degradation of this compound under acidic and basic conditions.

Andrographolide_Degradation cluster_conditions Degradation Conditions cluster_products Degradation Products Acidic Acidic (pH 2-4) Iso Isothis compound Acidic->Iso Dehydro 8,9-Didehydrothis compound Acidic->Dehydro Basic Basic Seco 15-seco-andrographolide Basic->Seco DeoxyMethoxy 14-deoxy-15-methoxythis compound Basic->DeoxyMethoxy DeoxyDehydro 14-deoxy-11,14-dehydrothis compound Basic->DeoxyDehydro This compound This compound

Caption: pH-dependent degradation pathways of this compound.

Experimental Workflow for Solubility Enhancement

This diagram outlines a general workflow for developing and evaluating solubility-enhanced formulations of this compound.

Solubility_Enhancement_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Preclinical Evaluation Selection Select Enhancement Strategy (e.g., Solid Dispersion, Cyclodextrin) Preparation Prepare Formulations (e.g., Spray Drying, Solvent Evaporation) Selection->Preparation Solubility Solubility Studies Preparation->Solubility Dissolution In Vitro Dissolution Testing Solubility->Dissolution Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability Physical Solid-State Characterization (DSC, PXRD, FTIR) Stability_Eval Stability Assessment Physical->Stability_Eval Bioavailability->Stability_Eval

References

The Sovereign of Bitters: An In-depth Technical Guide to the Ayurvedic Uses of Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a cornerstone of Ayurvedic medicine, has been utilized for centuries to address a wide spectrum of ailments. Known in Sanskrit as "Kalmegh" or "Bhunimba," and revered as the "King of Bitters," this herbaceous plant is a testament to the profound empirical knowledge of traditional Indian medicine.[1] Its therapeutic applications, deeply rooted in Ayurvedic principles, are now being increasingly validated by modern scientific investigation, revealing a complex interplay of phytochemicals and biological pathways. This technical guide provides a comprehensive overview of the traditional Ayurvedic uses of Andrographis paniculata, supported by quantitative data, detailed experimental protocols for assessing its hallmark bioactivities, and visualizations of its molecular mechanisms of action.

Traditional Ayurvedic Perspective

In the lexicon of Ayurveda, Andrographis paniculata is characterized by its distinct properties that influence the body's homeostatic mechanisms, known as Doshas.[2] The entire plant, including its roots and leaves, is utilized for its medicinal properties.[1][3]

Ayurvedic Properties:

  • Rasa (Taste): Tikta (Bitter)[2]

  • Guna (Qualities): Laghu (Light), Ruksha (Dry)[2]

  • Veerya (Potency): Ushna (Hot)[2]

  • Vipaka (Post-digestive effect): Katu (Pungent)[2]

Due to these properties, it is traditionally used to pacify the Kapha and Pitta doshas. Its bitter and pungent qualities are believed to cleanse the blood and liver, while its hot potency aids in stimulating digestion and clearing infections.

Traditional Therapeutic Applications in Ayurveda

Andrographis paniculata is a versatile herb in the Ayurvedic pharmacopoeia, employed for a myriad of conditions. Its primary applications revolve around its potent anti-inflammatory, immunomodulatory, and hepatoprotective activities.

Jvara (Fever)

One of the most prominent traditional uses of Andrographis paniculata is in the management of fever.[4] It is considered a potent febrifuge and is often used for intermittent fevers and fevers associated with the common cold and influenza.[5][6]

Yakrit Roga (Liver Disorders)

Ayurveda has long recognized the profound hepatoprotective effects of Andrographis paniculata.[7][8] It is traditionally used to treat a range of liver ailments including jaundice, hepatitis, and fatty liver.[9][10] It is believed to stimulate liver function, promote the flow of bile, and protect the liver from toxins.[11]

Kasa and Shwasa (Respiratory Disorders)

The herb is widely used for respiratory tract infections, including the common cold, sinusitis, bronchitis, and pharyngotonsillitis.[12][13] Its ability to reduce inflammation and fight infection makes it a valuable remedy for cough and sore throat.[14]

Twak Roga (Skin Diseases)

Due to its blood-purifying properties, Andrographis paniculata is traditionally used to treat various skin conditions like boils, scabies, and skin eruptions.[15]

Agnimandya (Digestive Issues)

The bitter taste of the herb stimulates the digestive fire (Agni), making it beneficial for indigestion, loss of appetite, and diarrhea.[16]

Data Presentation: Quantitative Insights

While traditional Ayurvedic knowledge is largely qualitative, modern analytical techniques have allowed for the quantification of key bioactive compounds and their presence in traditional formulations.

Phytochemical Composition

The primary bioactive constituents of Andrographis paniculata are diterpenoid lactones, with andrographolide being the most significant.[17] The concentration of these compounds can vary based on geographical location and harvesting time.[3]

Bioactive CompoundPlant PartConcentration Range (% w/w)
This compoundWhole Plant0.7746%[18]
This compoundStem0.1 - 0.4%[3]
Traditional Ayurvedic Formulations

Andrographis paniculata is a key ingredient in numerous polyherbal formulations. The precise composition can vary between different pharmaceutical preparations.

Ayurvedic FormulationKey Ingredients (including A. paniculata)Traditional UsesQuantitative Data (where available)
Kalmeghasava Andrographis paniculata (Kalmegh), Tinospora cordifolia (Guduchi), Picrorhiza kurroa (Kutki), Ginger, Pepper, Long Pepper, Iron calx (Lauha Bhasma)[7]Liver disorders, fever, anemia, digestive issues[19]Contains 12 parts Andrographis paniculata[14]
Panchatikta Kashayam Andrographis paniculata (Bhunimba), Tinospora cordifolia (Guduchi), Adhatoda vasica (Vasa), Picrorhiza kurroa (Katuki), Azadirachta indica (Nimba)[20]Fever, skin diseases, cough, asthma, diabetes[20]Equal parts of each herb are typically used in decoctions.
Kalmegh Navayas Loha Andrographis paniculata (Kalmegh) and other herbs with processed iron.Anemia, jaundice, liver and spleen disorders.This compound content: 0.1155% w/w[18]
Traditional Ayurvedic Dosage

The dosage of Andrographis paniculata in traditional practice depends on the form of administration and the ailment being treated.

Form of AdministrationTraditional DosageAilment
Decoction (Kwath) 10 - 15 ml[6]General debility, dyspepsia
Fresh Juice (Swarasa) 2-3 teaspoonfuls twice a day for 15 days[2]Fever
Capsules One capsule twice daily[6]Liver congestion
Tablets One to two tablets once daily[6]Fever

Experimental Protocols

The following are detailed methodologies for key experiments cited in the scientific literature that validate the traditional Ayurvedic uses of Andrographis paniculata.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory potential of a substance.

1. Animals:

  • Wistar albino rats of either sex, weighing 150-200g.

  • Animals are to be housed in standard laboratory conditions with free access to food and water.

  • A 12-hour light/dark cycle should be maintained.

  • Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Materials:

  • Andrographis paniculata extract (Aqueous or Ethanolic).

  • Carrageenan (1% w/v suspension in sterile saline).

  • Plethysmometer.

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose).

3. Experimental Design:

  • Divide the animals into at least four groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Standard): Standard drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

    • Group III (Test Group 1): Andrographis paniculata extract (e.g., 200 mg/kg, p.o.).

    • Group IV (Test Group 2): Andrographis paniculata extract (e.g., 400 mg/kg, p.o.).

4. Procedure:

  • Fast the animals overnight before the experiment, with free access to water.

  • Administer the vehicle, standard drug, or test extract orally to the respective groups 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 ml of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the ability of a substance to protect the liver from toxic damage.

1. Animals:

  • Wistar albino rats of either sex, weighing 150-200g.

  • Housing and acclimatization conditions are the same as for the anti-inflammatory model.

2. Materials:

  • Andrographis paniculata extract.

  • Carbon tetrachloride (CCl4).

  • Olive oil or liquid paraffin (as a vehicle for CCl4).

  • Standard hepatoprotective drug (e.g., Silymarin).

  • Kits for biochemical estimation of liver function markers (AST, ALT, ALP, Bilirubin).

  • Formalin for histopathological studies.

3. Experimental Design:

  • Divide the animals into at least four groups (n=6 per group):

    • Group I (Normal Control): Vehicle only.

    • Group II (Toxicant Control): CCl4 (e.g., 1 ml/kg, i.p., diluted 1:1 with olive oil).

    • Group III (Standard): Standard drug (e.g., Silymarin, 100 mg/kg, p.o.) + CCl4.

    • Group IV (Test Group): Andrographis paniculata extract (e.g., 200 mg/kg, p.o.) + CCl4.

4. Procedure:

  • Administer the vehicle, standard drug, or test extract orally for a pre-determined period (e.g., 7-14 days).

  • On the last day of treatment, induce hepatotoxicity by administering CCl4 intraperitoneally to all groups except the normal control.

  • 24 hours after CCl4 administration, collect blood samples via retro-orbital puncture or cardiac puncture for biochemical analysis.

  • Sacrifice the animals and carefully dissect the liver.

  • Wash the liver with ice-cold saline and fix a portion in 10% formalin for histopathological examination.

5. Biochemical and Histopathological Analysis:

  • Separate the serum from the blood samples and estimate the levels of liver marker enzymes (AST, ALT, ALP) and bilirubin using standard diagnostic kits.

  • Process the formalin-fixed liver tissues for histopathological examination. Stain the sections with hematoxylin and eosin and examine for signs of liver damage such as necrosis, inflammation, and fatty changes.

6. Data Analysis:

  • Compare the biochemical parameters of the treated groups with the toxicant control group using one-way ANOVA followed by a post-hoc test.

  • Qualitatively assess the degree of liver protection in the histopathological slides.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The therapeutic effects of Andrographis paniculata, particularly its anti-inflammatory and immunomodulatory actions, are mediated by the modulation of key cellular signaling pathways. The primary active compound, this compound, has been shown to inhibit pro-inflammatory cascades.

Inhibition of NF-κB Signaling Pathway

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

NF_kB_Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex ProInflammatory_Stimuli->IKK IkB_p50_p65 IκBα - p50/p65 (Inactive NF-κB) IKK->IkB_p50_p65 Phosphorylation of IκBα p50_p65 p50/p65 (Active NF-κB) IkB_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription This compound This compound This compound->IKK Inhibition This compound->p50_p65 Inhibition of DNA binding

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK and JAK-STAT Signaling Pathways

This compound also influences other critical inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

Inflammatory_Pathways Cytokines_Stress Cytokines / Stress MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Cytokines_Stress->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 Inflammatory_Response1 Inflammatory Response AP1->Inflammatory_Response1 Cytokine_Receptor Cytokine Receptor JAK_STAT_Pathway JAK-STAT Pathway Cytokine_Receptor->JAK_STAT_Pathway STAT_Dimer STAT Dimer JAK_STAT_Pathway->STAT_Dimer Gene_Expression Gene Expression STAT_Dimer->Gene_Expression This compound This compound This compound->MAPK_Pathway Inhibition This compound->JAK_STAT_Pathway Inhibition

Caption: this compound's inhibition of MAPK and JAK-STAT pathways.

Experimental Workflow for Hepatoprotective Assay

The following diagram illustrates the logical flow of an in vivo experiment to assess the hepatoprotective effects of Andrographis paniculata.

Hepatoprotective_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping of Animals (n=6 per group) Animal_Acclimatization->Grouping Treatment Pre-treatment (Vehicle, Standard, A. paniculata extract) Grouping->Treatment Induction Induction of Hepatotoxicity (CCl4 administration) Treatment->Induction Sample_Collection Sample Collection (Blood and Liver Tissue) Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis (AST, ALT, ALP, Bilirubin) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for in vivo hepatoprotective activity assessment.

Conclusion

Andrographis paniculata holds a position of reverence in Ayurvedic medicine, a status that is increasingly being substantiated by modern scientific inquiry. Its traditional applications for fever, liver disorders, respiratory infections, and skin diseases are directly correlated with its potent anti-inflammatory, immunomodulatory, and hepatoprotective properties. The active constituent, this compound, exerts its effects through the modulation of key signaling pathways such as NF-κB, MAPK, and JAK-STAT. This technical guide, by integrating traditional Ayurvedic knowledge with contemporary scientific evidence, aims to provide a valuable resource for researchers and drug development professionals. The continued exploration of this "King of Bitters" promises to unlock further therapeutic potentials, bridging the gap between ancient wisdom and modern medicine.

References

Andrographolide's Molecular Targets in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has a long history of use in traditional medicine for treating a variety of ailments, particularly those with an inflammatory component.[1][2][3] Its multifaceted anti-inflammatory properties have garnered significant interest in the scientific community, leading to extensive research into its mechanisms of action.[1][2][4] This technical guide provides an in-depth overview of the key molecular targets of this compound in inflammatory diseases, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic development of this compound and its derivatives.

Core Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory response. These include the NF-κB, JAK/STAT, MAPK, and NLRP3 inflammasome pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]

This compound is a potent inhibitor of the NF-κB signaling pathway.[5][6][7][8] One of its primary mechanisms involves the covalent modification of the p50 subunit of the NF-κB heterodimer.[4][5][8] Specifically, this compound forms a covalent adduct with the reduced cysteine residue at position 62 of p50, which in turn blocks the ability of NF-κB to bind to DNA.[4][5][8] This action prevents the transcription of NF-κB target genes.[9] Some studies have also suggested that this compound can inhibit the activation of IKK and the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] Furthermore, this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_complex p50/p65/IkB p50 p50 p65 p65 NFkB_active p50/p65 NFkB_complex->NFkB_active IkB degradation Andrographolide_cytoplasm This compound Andrographolide_cytoplasm->IKK inhibits Andrographolide_cytoplasm->p50 covalently modifies DNA DNA NFkB_active->DNA binds NFkB_active->DNA inhibited by This compound Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a significant role in immunity and inflammation.[11]

This compound has been demonstrated to inhibit the JAK/STAT signaling pathway.[11][12][13] It achieves this by suppressing the phosphorylation of JAK1 and JAK2, which are the upstream kinases that activate the STAT proteins.[14] Consequently, the phosphorylation of STAT1, STAT2, and STAT3 is also reduced.[12][13] This inhibition of STAT phosphorylation prevents their dimerization and subsequent translocation to the nucleus, thereby downregulating the expression of STAT-responsive genes involved in inflammation.[11][14]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates and binds Andrographolide_cytoplasm This compound Andrographolide_cytoplasm->JAK inhibits phosphorylation Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 2: this compound's modulation of the JAK/STAT signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, is another critical regulator of cellular processes, including inflammation.[4]

This compound has been shown to suppress the activation of the MAPK pathway.[15] It reduces the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][15] By inhibiting the phosphorylation of these kinases, this compound prevents the activation of downstream transcription factors such as AP-1, which in turn leads to a reduction in the expression of pro-inflammatory genes.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K activates p38 p38 MAP3K->p38 phosphorylates JNK JNK MAP3K->JNK phosphorylates ERK1_2 ERK1/2 MAP3K->ERK1_2 phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Andrographolide_cytoplasm This compound Andrographolide_cytoplasm->p38 inhibits phosphorylation Andrographolide_cytoplasm->JNK inhibits phosphorylation Andrographolide_cytoplasm->ERK1_2 inhibits phosphorylation Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes

Figure 3: this compound's suppression of the MAPK signaling pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[16]

This compound has been found to inhibit the activation of the NLRP3 inflammasome.[16][17][18] It significantly downregulates the expression of key components of the inflammasome, including NLRP3, ASC, and pro-caspase-1, at both the gene and protein levels.[16][17] This leads to a reduction in the production and secretion of mature IL-1β and IL-18.[17] The inhibitory effect of this compound on the NLRP3 inflammasome makes it a promising candidate for treating inflammatory conditions where this pathway is dysregulated, such as in chronic obstructive pulmonary disease (COPD).[16]

NLRP3_Inflammasome Signal1 Signal 1 (e.g., LPS) Pro_IL1B Pro-IL-1β Signal1->Pro_IL1B induces Signal2 Signal 2 (e.g., ATP) Inflammasome NLRP3 Inflammasome Assembly Signal2->Inflammasome NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates IL1B Mature IL-1β Caspase1->IL1B cleaves Pro-IL-1β This compound This compound This compound->NLRP3 downregulates expression This compound->Pro_Caspase1 downregulates expression

Figure 4: this compound's inhibition of the NLRP3 inflammasome.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various inflammatory mediators and pathways.

Target/MediatorCell Line/SystemStimulusIC50 (µM)Reference
PGE2Murine RAW264.7 cellsLPS and IFN-γ8.8[19]
TNF-αMurine RAW264.7 cellsLPS and IFN-γ23.3[19]
IL-6Murine RAW264.7 cellsLPS12.2[19]
NO ProductionTHP-1 cells-21.9[20]
NF-κB Transactivation--16.4 - 18.7[20]
TNF-α ProductionHuman Dermal Fibroblasts-13.06[21]
IL-6 ProductionHuman Dermal Fibroblasts-9.1[21]

Detailed Experimental Protocols

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a synthesized representation of the methodology described for assessing NF-κB DNA binding activity.[9]

Objective: To determine the effect of this compound on the DNA binding activity of NF-κB in nuclear extracts.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HL-60 differentiated to neutrophils) to the desired confluency.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

    • Stimulate the cells with an NF-κB activator (e.g., 100 nM PAF or fMLP) for a defined period (e.g., 30 minutes).

  • Nuclear Extract Preparation:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt buffer.

    • Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).

  • EMSA Reaction:

    • Prepare a binding reaction mixture containing:

      • Nuclear extract (e.g., 5-10 µg of protein).

      • A double-stranded oligonucleotide probe containing the NF-κB consensus sequence, end-labeled with [γ-32P]ATP.

      • Poly(dI-dC) as a non-specific competitor.

      • Binding buffer.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis and Visualization:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the electrophoresis until the dye front reaches the bottom of the gel.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • Analyze the resulting autoradiogram for shifts in the mobility of the labeled probe, indicating protein-DNA binding.

Western Blot Analysis for Phosphorylated MAPK

This protocol is a general representation of the methodology used to assess the phosphorylation status of MAPK proteins.[15]

Objective: To determine the effect of this compound on the phosphorylation of p38, ERK1/2, and JNK in response to a stimulus.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW264.7 macrophages) to the desired confluency.

    • Treat the cells with different concentrations of this compound for a specified duration.

    • Stimulate the cells with an appropriate agonist (e.g., LPS).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

    • Determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total p38, ERK1/2, and JNK to confirm equal protein loading.

ELISA for Cytokine Quantification

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants or biological fluids.[17]

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in response to treatment with this compound.

Methodology:

  • Sample Collection:

    • Culture cells and treat them with this compound and/or an inflammatory stimulus as described in the previous protocols.

    • Collect the cell culture supernatant or biological fluid (e.g., bronchoalveolar lavage fluid).

    • Centrifuge the samples to remove any cells or debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate to remove unbound antibody.

    • Block the plate with a blocking buffer to prevent non-specific binding.

    • Add standards of known cytokine concentrations and the collected samples to the wells and incubate.

    • Wash the plate.

    • Add a detection antibody specific for the cytokine, which is typically biotinylated.

    • Wash the plate.

    • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting multiple key signaling pathways that are central to the inflammatory response. Its ability to inhibit NF-κB, JAK/STAT, and MAPK signaling, as well as the NLRP3 inflammasome, underscores its pleiotropic effects. The quantitative data presented in this guide highlight its potency, while the detailed experimental protocols provide a framework for researchers to further investigate its mechanisms of action. The comprehensive nature of this compound's molecular interactions makes it a compelling candidate for the development of novel therapeutics for a wide range of inflammatory diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in human populations.[2][3]

References

A Technical Guide to the Phytochemical Analysis of Andrographis paniculata Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies used in the phytochemical analysis of Andrographis paniculata, a medicinal plant renowned for its rich composition of bioactive compounds. The focus is on quantitative analysis, detailed experimental protocols, and the visualization of both analytical workflows and the molecular pathways influenced by its key constituents.

Andrographis paniculata (Burm.f.) Nees, belonging to the Acanthaceae family, is a cornerstone of traditional medicine systems in Asia, Africa, and America.[1] It is employed to treat a wide range of ailments, including infections, fever, diabetes, and inflammatory conditions.[1][2] The therapeutic efficacy of this plant, often called "King of Bitters," is attributed to its diverse phytochemical profile, which is dominated by diterpenoid lactones and flavonoids.[2][3][4] Andrographolide is the most abundant and biologically active diterpenoid, responsible for many of the plant's pharmacological effects, particularly its anti-inflammatory properties.[5][6]

Accurate and robust analytical methods are imperative for the quality control, standardization, and development of new therapeutics from A. paniculata. This document outlines the principal techniques for extracting, identifying, and quantifying these valuable compounds.

Quantitative Phytochemical Composition

The concentration of phytochemicals in A. paniculata extracts can vary significantly based on factors such as geographical origin, harvest time, the plant part used, and the extraction solvent and method.[1] The following tables summarize quantitative data from various studies, highlighting the influence of the extraction solvent on the yield of different phytochemical classes.

Table 1: Quantitative Analysis of Major Phytochemical Classes in Andrographis paniculata Leaf Extracts

Phytochemical Class Quantity Extraction Solvent Reference
Alkaloids 63.75% Not Specified [7]
Flavonoids 23.01% Not Specified [7]
Tannins 4.57% Not Specified [7]
Saponins 2.87% Not Specified [7]
Total Phenols 10.6 ± 0.3 mg GAE/100g Chloroform [8]

| Total Flavonoids | 9.2 ± 0.4 mg QE/100g | Hexane |[8] |

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent

Table 2: Quantification of Major Diterpenoids in Andrographis paniculata Extracts

Compound Quantity (% in extract) Plant Part Extraction Method/Solvent Reference
This compound 14.4686% Herb Not Specified [9]
This compound 3.98 ± 0.034% Leaf Ultrasonic Extraction / Methanol
This compound 0.57 ± 0.021% Stem Ultrasonic Extraction / Methanol
This compound ~4% (of dried plant) Whole Plant Ethanol or Methanol [6]

| this compound | 30% - 82% | Crude/Pure Material | Methanol |[10] |

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate phytochemical analysis. This section provides step-by-step methodologies for extraction and quantification.

General Experimental Workflow

The process of phytochemical analysis follows a logical sequence from sample preparation to data interpretation. This workflow ensures that each step is optimized to yield reliable results.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_spectro Spectrophotometry cluster_chroma Chromatography cluster_result Quantification & Identification plant Plant Material (Leaves, Stem) dry Drying & Grinding plant->dry extract Solvent Extraction (Soxhlet, Maceration, Sonication) dry->extract filter Filtration & Concentration extract->filter crude_extract Crude Extract filter->crude_extract tpc Total Phenolic Content (TPC) crude_extract->tpc tfc Total Flavonoid Content (TFC) crude_extract->tfc hplc HPLC Analysis crude_extract->hplc gcms GC-MS Analysis crude_extract->gcms quant Quantitative Data tpc->quant tfc->quant hplc->quant ident Compound Identification gcms->ident

Caption: General workflow for phytochemical analysis.

Extraction Protocols

The choice of extraction method significantly impacts the yield and composition of the resulting extract.

  • Soxhlet Extraction :

    • Place 25g of powdered, dried plant material into a thimble.[8]

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 200-250 mL of the desired solvent (e.g., methanol, ethanol, chloroform).[8]

    • Heat the flask. The solvent will vaporize, condense, and drip into the chamber with the thimble, extracting the phytochemicals.

    • Continue the process for several hours or cycles until the solvent in the siphon arm runs clear.

    • Concentrate the resulting extract using a rotary evaporator at a controlled temperature (e.g., 40-55°C) under reduced pressure.[8][11]

  • Ultrasound-Assisted Solvent Extraction (UASE) :

    • Mix 0.2g of powdered plant sample with 10 mL of 70% ethanol in a flask.[12]

    • Place the flask in an ultrasonic water bath.

    • Sonicate for 30 minutes at a controlled frequency (e.g., 50 kHz) and temperature (e.g., 30°C).[12][13]

    • Filter the mixture through Whatman filter paper to separate the extract from the solid plant residue.[13]

    • Repeat the extraction process on the residue if necessary to maximize yield.

    • Combine the filtrates and concentrate using a rotary evaporator.

Spectrophotometric Protocols for Total Content

These methods are rapid and cost-effective for determining the total amount of a class of compounds.

  • Total Phenolic Content (TPC) - Folin-Ciocalteu Method :

    • Principle : The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes that are reduced by phenolic compounds in an alkaline medium, forming a blue-colored complex.[14] The intensity of the color, measured spectrophotometrically, is proportional to the total phenolic content.

    • Procedure : a. Prepare a stock solution of the plant extract. b. Pipette 20 µL of the extract into a test tube.[15] c. Add 1.0 mL of Folin-Ciocalteu reagent (previously diluted 1:10 with deionized water).[16] d. After 3-8 minutes, add 0.75-1.0 mL of 7.5% sodium carbonate solution.[15][17] e. Adjust the final volume to 5-10 mL with distilled water and mix thoroughly.[15][17] f. Incubate the mixture in the dark at room temperature for 2 hours.[17] g. Measure the absorbance at 760-765 nm against a blank.[17] h. Construct a calibration curve using Gallic acid as a standard. Express results as mg of Gallic acid equivalents per gram of extract (mg GAE/g).[14]

  • Total Flavonoid Content (TFC) - Aluminum Chloride Method :

    • Principle : Aluminum chloride forms a stable acid complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. In an alkaline medium, it also forms a labile complex with ortho-dihydroxyl groups, resulting in a colored product.[18]

    • Procedure : a. Pipette 1.0 mL of the extract into a volumetric tube. b. Add 4 mL of distilled water followed by 0.3 mL of 5% sodium nitrite solution.[19] c. After 5-6 minutes, add 0.3 mL of 10% aluminum chloride solution.[19][20] d. After another 6 minutes, add 2-4 mL of 1 M sodium hydroxide.[19][20] e. Immediately bring the total volume to 10 mL with distilled water and mix.[20] f. Measure the absorbance at 510 nm against a blank.[18][19] g. Construct a calibration curve using a standard such as quercetin or catechin. Express results as mg of quercetin/catechin equivalents per gram of extract (mg QE/g or CE/g).[18][19]

Chromatographic Protocols for Specific Compounds

Chromatographic techniques are essential for separating and quantifying individual bioactive compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC) for this compound :

    • Sample Preparation : Accurately weigh and dissolve about 1 mg of the crude extract in methanol to a concentration of 1 mg/mL. Dilute further with a water:methanol mixture (e.g., 20:80) to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[21]

    • Chromatographic Conditions :

      • Column : Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).[9]

      • Mobile Phase : An isocratic or gradient mixture of methanol and water is common. Examples include Methanol:Water (65:35, v/v) or Acetonitrile:Water (40:60, v/v).[10][22]

      • Flow Rate : 0.7 - 1.0 mL/min.[10][22]

      • Detection : UV detector set at 223-225 nm.[10]

      • Injection Volume : 10-20 µL.

    • Quantification : Prepare a calibration curve by injecting known concentrations of a pure this compound standard. Calculate the concentration in the extract by comparing its peak area to the standard curve.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds :

    • Principle : GC-MS is used to separate and identify volatile and semi-volatile compounds. The sample is vaporized and separated in the GC column, and then compounds are identified by their unique mass spectra.

    • Sample Preparation : Extract powdered plant material with a suitable solvent like ethanol or petroleum ether. Concentrate the extract to a small volume (e.g., 1 mL).[23]

    • Instrumental Conditions :

      • Injector Temperature : 280°C.[24]

      • Carrier Gas : Helium at a flow rate of 1.0 mL/min.[24]

      • Oven Program : Start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a final temperature of 270-280°C.[24]

      • Mass Spectrometer : Operate in Electron Impact (EI) mode at 70 eV, scanning a mass range of 50–500 m/z.[24]

    • Identification : Identify compounds by comparing their mass spectra with those in a spectral library, such as NIST.[23] Compounds identified in A. paniculata via GC-MS include phytol, squalene, β-sitosterol, and various fatty acids.[23]

Signaling Pathway: Anti-inflammatory Action of this compound

This compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][25] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[26] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[26] Upon stimulation by inflammatory signals like TNF-α or LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[26][27] this compound interferes with this cascade at multiple points.[27][28][29]

Caption: Inhibition of the NF-κB pathway by this compound.

References

The In Vitro Antioxidant Activity of Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has garnered significant scientific interest due to its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing its mechanisms of action, experimental evaluation protocols, and quantitative efficacy. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this natural compound. We will explore both its direct free radical scavenging capabilities and its indirect antioxidant effects mediated through the activation of the Nrf2-Keap1 signaling pathway.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This compound has emerged as a promising natural antioxidant, exhibiting a dual mechanism of action in combating oxidative stress.[1]

Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through two primary pathways:

  • Direct Radical Scavenging: this compound can directly neutralize free radicals, thereby preventing them from damaging cellular components.

  • Indirect Antioxidant Effects via Nrf2 Activation: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[2][3][4]

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and superoxide radicals. While its direct scavenging activity is noted, some studies suggest it is a weaker H-atom donor, which may result in lower activity in certain assays like the DPPH assay.[5]

Indirect Antioxidant Activity: The Nrf2-Keap1 Signaling Pathway

A significant component of this compound's antioxidant capacity lies in its ability to modulate the Keap1-Nrf2 signaling pathway.[2][3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound can interact with Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant defenses.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ub ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription This compound This compound This compound->Keap1

This compound activation of the Nrf2-Keap1 pathway.

Quantitative Data on In Vitro Antioxidant Activity

The antioxidant potential of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a biological process by 50%.

AssayCompoundIC50 ValueReference
DPPH Radical Scavenging This compound3.2 µg/mL[3]
This compound5.45 mg/mL[2]
This compound0.514 ± 0.285 mg/mL[7]
A. paniculata Methanolic Extract394.81 µg/mL[8]
A. paniculata Ethanolic Extract401.46 µg/mL[8]
Ascorbic Acid (Standard)4.3 mg/mL[3]
BHT (Standard)5.8 mg/mL[3]
Nitric Oxide (NO) Scavenging This compound7.9 µM[3]
Neothis compound35.5 µM[3]
Xanthine Oxidase Inhibition A. paniculata Aqueous Extract13.62 µg/mL[1]
A. paniculata Ethanolic Extract26.60 µg/mL[1]
Superoxide Radical Scavenging This compound or Aqueous ExtractEffective at 5, 10, and 20 µM[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for common in vitro antioxidant assays used to evaluate this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sample_Prep Sample Preparation (this compound dilutions) Mixing Mixing of Sample/ Standard with Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH, ABTS, etc.) Reagent_Prep->Mixing Standard_Prep Standard Preparation (Ascorbic acid, Trolox) Standard_Prep->Mixing Incubation Incubation (Specified time and temperature) Mixing->Incubation Absorbance Absorbance Measurement (Spectrophotometer) Incubation->Absorbance Calculation Calculation of % Inhibition Absorbance->Calculation IC50 IC50 Value Determination Calculation->IC50

General experimental workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.06 mM to 0.3 mM solution of DPPH in methanol.[9]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the this compound solution.

    • Add the DPPH solution to the sample. The final volume and ratio may vary, for example, 187 µL of DPPH reagent to different concentrations of the extract in a final volume of 1 mL.[9]

    • Incubate the mixture in the dark at room temperature (or 37°C) for 20-60 minutes.[9]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound solution to the diluted ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10]

  • Sample Preparation: Prepare various concentrations of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound solution to the freshly prepared FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 to 30 minutes).[11]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂•⁻), which are generated in a reaction mixture, often involving phenazine methosulfate (PMS) and NADH. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, and the inhibition of this reaction is measured.

Protocol:

  • Reagent Preparation: Prepare solutions of NBT (e.g., 0.18 mM), riboflavin (e.g., 0.12 µM) or NADH, and a buffer (e.g., phosphate buffer, pH 7.8).[9]

  • Sample Preparation: Prepare various concentrations of this compound.

  • Assay Procedure:

    • Combine the NBT, NADH/riboflavin, buffer, and this compound solution in a test tube or 96-well plate.

    • Initiate the reaction by adding PMS or by illuminating the riboflavin-containing tubes.

    • Incubate at room temperature for a specific time (e.g., 5-15 minutes).[9][12]

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: Calculate the percentage of superoxide radical scavenging activity and the IC50 value as described in the DPPH assay.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging and, more potently, through the activation of the Nrf2-Keap1 signaling pathway. This dual mechanism underscores its potential as a therapeutic agent for mitigating oxidative stress-related pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and harness the antioxidant properties of this compound in the development of novel pharmaceuticals and nutraceuticals. Further research is warranted to fully elucidate its in vivo efficacy and to optimize its therapeutic application.

References

Andrographolide's Modulation of Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2][3] Traditionally used in Asian medicine, this bioactive compound is now the subject of extensive scientific investigation to elucidate its mechanisms of action on the immune system.[2][4] This technical guide provides an in-depth analysis of the effects of this compound on various immune cell functions, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Core Effects on Immune Cell Subsets

This compound exerts a multifaceted influence on both the innate and adaptive immune systems.[4][5] Its effects are not simply immunosuppressive or immunostimulatory but rather modulatory, often restoring homeostasis in dysfunctional immune responses.[5] Key immune cells targeted by this compound include macrophages, T-cells, and dendritic cells.

Macrophage Polarization and Function

This compound significantly influences macrophage polarization, a critical process in inflammation and tissue repair. It has been shown to attenuate both classically activated (M1) and alternatively activated (M2) macrophage phenotypes.[5][6] This modulation is crucial, as an imbalance in M1/M2 polarization is implicated in various inflammatory diseases.[7][8]

In vitro studies demonstrate that this compound treatment of LPS-induced M1 macrophages and IL-4-induced M2 macrophages leads to a decrease in the expression of hallmark cytokines and surface markers for both phenotypes.[5][6] Specifically, it downregulates the production of pro-inflammatory M1 cytokines such as TNF-α, IL-1β, IL-6, and IL-12, and also reduces the expression of M2-associated markers like IL-10 and the mannose receptor (CD206).[5][7][9] This dual inhibition suggests a role for this compound in resolving inflammation by preventing excessive M1-mediated tissue damage and tempering the M2 response.

Furthermore, this compound has been shown to suppress the antigen-presenting capacity of macrophages by downregulating the expression of MHC I and costimulatory molecules like CD40, CD80, and CD86 on LPS-induced macrophages.[5][6]

T-Cell Activation and Proliferation

This compound demonstrates potent inhibitory effects on T-cell activation and proliferation, key events in the adaptive immune response.[10][11] In mixed lymphocyte reactions, this compound inhibits T-cell proliferation and the release of IL-2 in a dose-dependent manner.[12] It also significantly reduces the production of IFN-γ by T-cells stimulated with concanavalin A, with a reported IC50 of 1.7 µM.[11] This suppression of Th1 and Th17 responses, coupled with a promotion of Th2 responses, highlights its potential in managing autoimmune diseases driven by these T-cell subsets.[13][14]

The inhibitory effect on T-cells is also mediated through its action on antigen-presenting cells. This compound interferes with the maturation of dendritic cells (DCs), impairing their ability to present antigens and effectively activate naive T-cells.[10][12]

Dendritic Cell Maturation and Function

Dendritic cells, the most potent antigen-presenting cells, are a key target of this compound's immunomodulatory activity. By interfering with DC maturation, this compound can dampen the initiation of adaptive immune responses.[10] Studies have shown that exposing DCs to this compound during antigen pulsing completely abolishes their ability to activate T-cells.[10] This is associated with the inhibition of the upregulation of maturation markers such as I-A/I-E, CD40, and CD86 in response to stimuli like LPS.[12]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on immune cell functions.

Table 1: Effects of this compound on Macrophage Cytokine and Surface Marker Expression

Cell TypeStimulantThis compound ConcentrationParameterResultReference
Mouse Peritoneal MacrophagesLPS10 µg/mLTNF-α mRNA75% reduction[5]
Mouse Peritoneal MacrophagesLPS10 µg/mLIL-12 mRNA95% reduction[5]
Mouse Peritoneal MacrophagesLPS10 µg/mLIL-1β mRNA67% reduction[5]
Mouse Peritoneal MacrophagesIL-410 µg/mLIL-10 mRNA65% reduction[5]
RAW264.7 cellsLPS6.25, 12.5, 25 µg/mLTNF-α, IL-6, IL-1β proteinDose-dependent decrease[15]
LPS-induced MacrophagesNot specifiedNot specifiedMHC I, CD40, CD80, CD86Downregulation[5][6]
IL-4-induced MacrophagesNot specifiedNot specifiedCD206 (Mannose Receptor)Downregulation[5][6]

Table 2: Effects of this compound on T-Cell Proliferation and Cytokine Production

Cell TypeStimulantThis compound ConcentrationParameterResultReference
Murine T-cellsConcanavalin AIC50: 1.7 µMIFN-γ productionSignificant reduction[11]
Murine T-cellsConcanavalin ANot specifiedIL-2 productionPartial inhibition[11]
Mixed LymphocytesAllogenic stimulationDose-dependentT-cell proliferation & IL-2 releaseInhibition[12]
Jurkat T-cells-IC50: 9.3 µg/mL (48h)Cell viabilityInhibition[16]
Human PBMCs-Not specifiedIFN-γ, IL-4Increase[17]
Human PBMCs-Not specifiedIL-2Decrease[17]

Key Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to interfere with several key intracellular signaling pathways that govern immune cell activation and inflammatory gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[18] this compound is a well-documented inhibitor of NF-κB activation in various immune cells.[18][19][20] It has been shown to prevent the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[18] This inhibition can occur through multiple mechanisms, including the prevention of IκBα degradation and the direct interference with the DNA binding of the p65 subunit of NF-κB.[18][21]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB Degradation Degradation IkB->Degradation NF_kB_n NF-κB NF_kB->NF_kB_n Translocation This compound This compound This compound->IKK This compound->NF_kB_n Inhibits DNA binding DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating immune cell differentiation and activation.[19][22] this compound has been shown to inhibit the JAK/STAT signaling pathway by reducing the phosphorylation of STAT1, STAT2, and STAT3.[19][23] This inhibition contributes to its anti-inflammatory effects by downregulating the expression of genes involved in inflammatory responses.[19]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization & Translocation This compound This compound This compound->JAK This compound->STAT Inhibits Phosphorylation DNA DNA pSTAT_dimer->DNA Gene_Expression Gene Expression DNA->Gene_Expression

Caption: this compound's inhibitory action on the JAK/STAT pathway.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated in the immunomodulatory effects of this compound.[5] Reduced phosphorylation of ERK1/2 (a MAPK) and Akt has been observed in macrophages treated with this compound, suggesting that these pathways are involved in regulating macrophage activation and polarization.[5] However, in other contexts, such as T-cell acute lymphoblastic leukemia, this compound has been shown to upregulate the p38 MAPK pathway while downregulating the PI3K/Akt pathway.[16][24] This highlights the cell-type and context-dependent effects of this compound.

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to assess the effects of this compound on immune cell function.

Macrophage Polarization Assay

Objective: To determine the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.

Methodology:

  • Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) are cultured in appropriate media.

  • M1 Polarization: Cells are stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) in the presence or absence of varying concentrations of this compound for 24-48 hours.

  • M2 Polarization: Cells are stimulated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) in the presence or absence of this compound for 24-48 hours.

  • Analysis:

    • Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).

    • Protein Expression: Cell lysates are analyzed by Western blot for M1/M2 protein markers. Culture supernatants are analyzed by ELISA for secreted cytokines (e.g., TNF-α, IL-6, IL-10).

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyzed by flow cytometry.

Macrophage_Polarization_Workflow Start Culture Macrophages Stimulate Stimulate with LPS/IFN-γ (M1) or IL-4/IL-13 (M2) +/- this compound Start->Stimulate Incubate Incubate for 24-48h Stimulate->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Analysis Analysis Harvest->Analysis qPCR qPCR for M1/M2 Gene Markers Analysis->qPCR ELISA ELISA for Secreted Cytokines Analysis->ELISA Flow_Cytometry Flow Cytometry for Surface Markers Analysis->Flow_Cytometry

Caption: Experimental workflow for macrophage polarization assay.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Objective: To assess the effect of this compound on T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Splenocytes are isolated from two different strains of mice (e.g., C57BL/6 and BALB/c).

  • Co-culture: Responder splenocytes from one strain are co-cultured with irradiated or mitomycin C-treated stimulator splenocytes from the other strain at a specific ratio (e.g., 1:1).

  • Treatment: this compound is added to the co-cultures at various concentrations.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: After 48-72 hours of incubation, [³H]-thymidine is added to the cultures for the final 18 hours. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.

    • CFSE Staining: Responder cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After 3-5 days, the dilution of CFSE, indicating cell division, is analyzed by flow cytometry.

  • Cytokine Analysis: Supernatants are collected after 24-48 hours to measure cytokine levels (e.g., IL-2) by ELISA.

Conclusion

This compound presents a compelling profile as a multifaceted immunomodulatory agent. Its ability to influence a range of immune cells, including macrophages, T-cells, and dendritic cells, through the modulation of key signaling pathways like NF-κB and JAK/STAT, underscores its therapeutic potential for a variety of inflammatory and autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the immunopharmacological properties of this compound. Future investigations should focus on clinical trials to validate these preclinical findings and to establish safe and effective dosing regimens for human use.[3][17]

References

Methodological & Application

Application Notes & Protocols: Andrographolide Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction and purification of andrographolide from Andrographis paniculata. The information is intended to guide researchers in selecting and optimizing methods for obtaining high-purity this compound for research and development purposes.

Introduction to this compound

This compound is a labdane diterpenoid that is the main bioactive constituent of the medicinal plant Andrographis paniculata. It is known for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The efficacy of this compound is dependent on its purity, making efficient extraction and purification crucial steps in its development as a therapeutic agent.

Extraction Techniques: A Comparative Overview

The choice of extraction method significantly impacts the yield and purity of the obtained this compound. This section compares several conventional and modern extraction techniques.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key quantitative parameters for various this compound extraction techniques, allowing for easy comparison.

Extraction MethodSolventSolid-to-Liquid Ratio (w/v)Temperature (°C)TimeYield of this compoundReference
Soxhlet Extraction Methanol1:10Reflux4 h42.46 mg/g[1]
Methanol-Reflux6 h0.4452%[2][3]
Maceration Methanol1:10Room Temp7 days1.8%[3]
Ultrasound-Assisted Extraction (UAE) 50% Ethanol1:4027 ± 410 min27.97 mg/g[1][2]
75% Ethanol1:17< 755 min3.50 ± 0.17 w/w%[4]
Microwave-Assisted Extraction (MAE) Chloroform:Methanol (1:1)1:1.25 (20g in 25mL)-8 min2.24 ± 0.016%[5]
Chloroform:Water1:9 (20g in 180mL)-40 min0.589%[2][3][6]
Supercritical Fluid Extraction (SFE) CO₂ + 12.5 mol% Ethanol-50 °C (323 K)--[7]
Supercritical CO₂-40 °C--[8]

Experimental Protocols: Extraction

Detailed methodologies for key extraction experiments are provided below.

Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for high-yield this compound extraction.

Materials:

  • Dried, powdered Andrographis paniculata leaves

  • 75% Ethanol

  • Ultrasonic probe sonicator (e.g., ½ inch probe)

  • Beakers

  • Vacuum filtration system

  • HPLC for quantification

Procedure:

  • Weigh 3 g of powdered A. paniculata and place it in a 100 cm³ beaker.

  • Add 50 mL of 75% ethanol to achieve a solid-to-liquid ratio of 1:17.

  • Submerge the horn of the ultrasonic probe approximately 3 mm below the surface of the solvent mixture.

  • Set the sonicator parameters to an 11% duty cycle and an amplitude of 66 A.

  • Sonicate the mixture for 5 minutes.

  • After sonication, filter the mixture using a vacuum filtration system to separate the extract from the plant material.

  • The resulting filtrate contains the extracted this compound and can be used for downstream purification and analysis.

  • Quantify the this compound content using a validated HPLC method.[4]

Protocol for Microwave-Assisted Extraction (MAE)

This protocol outlines an efficient MAE method for this compound extraction.

Materials:

  • Dried, powdered aerial parts of A. paniculata

  • Chloroform

  • Methanol

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Weigh 20 g of the powdered aerial parts of A. paniculata.

  • Prepare a 1:1 (v/v) mixture of chloroform and methanol.

  • In a suitable vessel for the microwave extractor, combine the plant powder with 25 mL of the chloroform:methanol solvent mixture.

  • Set the microwave power to 450 W and the extraction time to 8 minutes.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • The filtrate can then be concentrated and purified.[5]

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_downstream Downstream Processing Start Start: Dried A. paniculata Plant Material Grinding Grinding to Fine Powder Start->Grinding Solvent Addition of Solvent Grinding->Solvent Extraction_Method Extraction (UAE, MAE, Soxhlet, etc.) Solvent->Extraction_Method Filtration Filtration / Centrifugation Extraction_Method->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification Analysis Analysis (HPLC) Purification->Analysis End End: Purified this compound Analysis->End Purification_Workflow cluster_crystallization Purification by Crystallization cluster_chromatography Purification by Column Chromatography Start Start: Crude this compound Extract Dissolve Dissolve in Methanol Start->Dissolve Load Load Sample onto Silica Gel Column Start->Load Charcoal Decolorize with Activated Charcoal Dissolve->Charcoal Filter1 Filter Charcoal->Filter1 Concentrate Concentrate (Rotary Evaporator) Filter1->Concentrate Cool Cool to Induce Crystallization Concentrate->Cool Filter2 Filter and Collect Crystals Cool->Filter2 Wash Wash with Cold Methanol Filter2->Wash Dry Dry Crystals Wash->Dry End_Cryst End: Crystalline this compound Dry->End_Cryst Elute Elute with Solvent Gradient Load->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate End_Chrom End: Chromatographically Pure this compound Evaporate->End_Chrom NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, etc. IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active This compound This compound This compound->NFkB_inactive inhibits release and DNA binding DNA DNA NFkB_active->DNA translocates and binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression induces PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates Growth_Factor Growth Factor Growth_Factor->GF_Receptor binds PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates This compound This compound This compound->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor binds STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes This compound This compound This compound->JAK inhibits DNA DNA STAT_dimer->DNA translocates and binds Gene_Expression Target Gene Expression (Inflammation, Cell Growth) DNA->Gene_Expression induces

References

Application Note and Protocol for Andrographolide Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a diterpenoid lactone, is the primary bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] Due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, there is significant interest in the development and standardization of this compound-containing products.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise, selective, and accurate analytical technique essential for the quantification of this compound in raw materials and finished products, ensuring their quality and consistency.[1][3]

This document provides a comprehensive guide to the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.

Chromatographic Method Development

The development of a robust HPLC method requires the optimization of several parameters to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time. A typical starting point for this compound analysis involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water.[1][4][5]

Key Optimized Parameters:

  • Column: A C18 column is the most common choice for this compound analysis due to its hydrophobicity, which allows for good retention and separation.[1]

  • Mobile Phase: The ratio of organic solvent to water is a critical factor. A higher proportion of organic solvent generally leads to shorter retention times. Various combinations such as acetonitrile:water (30:70 v/v) and methanol:water (50:50 v/v) have been successfully employed.[4][5] The selection often depends on achieving optimal separation from other components in the sample matrix.

  • Detection Wavelength: this compound exhibits maximum absorbance in the UV region, typically between 223 nm and 230 nm.[6][7] Therefore, a wavelength in this range is selected for detection to ensure high sensitivity.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used to ensure a good balance between analysis time and separation efficiency.[4][5]

  • Injection Volume: An injection volume of 10 µL or 20 µL is standard for this type of analysis.[4][6]

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Instrument HPLC system with UV/PDA detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][4]
Mobile Phase Acetonitrile:Water (30:70 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 225 nm
Injection Volume 10 µL[4]
Column Temperature Ambient or 25°C[6]
Run Time Approximately 15-20 minutes

Method Validation Protocol

Once the HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. The validation process is performed according to ICH guidelines and typically includes the following parameters:

// Nodes A [label="Method Development\n& Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="System Suitability", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Linearity", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Accuracy\n(Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Precision\n(Intra-day & Inter-day)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Specificity", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="LOD & LOQ", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Validated Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Establish"]; B -> C [label="Proceed if passes"]; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I [label="Finalize"]; } caption: "Workflow for HPLC Method Validation."

1. System Suitability: System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. This is typically the first step in the validation process.

Protocol:

  • Prepare a standard solution of this compound (e.g., 100 µg/mL).

  • Inject the standard solution six times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time, peak area, tailing factor, and theoretical plates.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

2. Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples (e.g., 1-200 µg/mL).[4]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient (r²) of the linear regression line.

Table 3: Linearity and Range

ParameterResult
Linearity Range 1 - 200 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999[5]

3. Accuracy (Recovery): Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)%RSD
80% 98.51.2
100% 99.20.8
120% 101.11.5
Acceptance Criteria 95 - 105%≤ 2.0%

4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Intra-day Precision: Analyze six replicate samples of the same concentration on the same day.

  • Inter-day Precision: Analyze six replicate samples of the same concentration on two different days.

  • Calculate the %RSD for the results.

Table 5: Precision Results

Precision Type%RSD
Intra-day ≤ 1.63%[4]
Inter-day ≤ 1.57%[4]
Acceptance Criteria ≤ 2.0%

5. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank (mobile phase), a placebo solution, and a standard solution of this compound.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

// Nodes A [label="Inject Blank\n(Mobile Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inject Placebo", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inject this compound\nStandard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="No interfering peaks at\nthis compound retention time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Method is Specific", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Method is Not Specific", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> D; B -> D; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; } caption: "Specificity Assessment Workflow."

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

Table 6: LOD and LOQ Values

ParameterResult
LOD 0.068 µg/mL[7]
LOQ 0.205 µg/mL[7]

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the optimized method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze the system suitability parameters after each change.

Table 7: Robustness Study

Parameter VariedSystem SuitabilityResult
Flow Rate (0.9 mL/min) %RSD of Peak Area< 2.0%
Flow Rate (1.1 mL/min) %RSD of Peak Area< 2.0%
Mobile Phase (Acetonitrile:Water 28:72) Tailing Factor< 2.0
Mobile Phase (Acetonitrile:Water 32:68) Tailing Factor< 2.0
Wavelength (223 nm) Resolution> 2.0
Wavelength (227 nm) Resolution> 2.0

Experimental Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and make up the volume with HPLC grade methanol or acetonitrile.[4]

  • Sonicate for 10 minutes to ensure complete dissolution.[4]

2. Preparation of Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to obtain the desired concentrations for the linearity study (e.g., 1, 5, 10, 50, 100, 150, 200 µg/mL).[4]

3. Preparation of Sample Solution (from plant extract):

  • Accurately weigh a quantity of the powdered plant extract.

  • Transfer to a volumetric flask.

  • Add a suitable volume of methanol or acetonitrile and sonicate for 15-30 minutes to extract the this compound.[5]

  • Make up to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

The HPLC method detailed in this application note is simple, rapid, selective, and quantitative for the determination of this compound.[1] The validation data demonstrates that the method is linear, accurate, precise, and robust, making it suitable for the routine quality control of this compound in raw materials and pharmaceutical formulations.[5][6]

References

Synthesis of Novel Andrographolide Derivatives for Improved Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel andrographolide derivatives with enhanced therapeutic efficacy. The focus is on derivatives exhibiting superior anticancer and anti-inflammatory properties through the modulation of key signaling pathways.

Introduction

This compound, a labdane diterpenoid isolated from Andrographis paniculata, is a well-documented bioactive compound with a broad spectrum of pharmacological activities. However, its clinical application is often limited by its poor solubility and bioavailability. To overcome these limitations, researchers have focused on the synthesis of novel this compound derivatives with improved physicochemical properties and enhanced biological activities. This document outlines the synthesis of promising derivatives and the protocols to assess their improved efficacy, particularly in the context of cancer and inflammation.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro efficacy of various this compound derivatives compared to the parent compound, this compound. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), has been compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Novel this compound Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HCT116 (Colon Cancer)DU145 (Prostate Cancer)A549 (Lung Cancer)K562 (Leukemia)
This compound63.19[1]>50>5036[2]-
Indolo[3,2-b] Derivatives
Compound 6l1.85[3]1.22[3]1.24[3]--
3,19-O-Acetal Derivatives
Compound 3d---6.6[4]-
Compound 3e---5.9[4]-
Sulfonyl Ester Derivatives
Compound 4a----Potent
Compound 4b----Potent
1,2,3-Triazole Derivatives
Compound 12-Potent---
19-Oic Acid Derivatives
Select Derivatives-1-3[4]---

Note: "-" indicates data not available in the searched literature. "Potent" indicates significant activity was reported without a specific IC50 value.

Table 2: Anti-inflammatory Activity of this compound and its Derivatives (IC50 in µM)

Compound/DerivativeNO Inhibition (LPS-stimulated RAW 264.7 cells)TNF-α Inhibition
This compound7.4[5]21.9[6]
14-Deoxy-11,12-didehydrothis compound94.12[7]-
Neothis compound>100[7]-
Andrograpanin>100[7]-
14-DDA-Succinate Derivative (Compound 5)8.6[8]-

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative novel this compound derivative and for key biological assays to evaluate its efficacy.

Synthesis of Indolo[3,2-b]this compound Derivatives

This protocol is adapted from a published procedure for the synthesis of potent anticancer indolo[3,2-b]this compound derivatives.[3]

Materials:

  • This compound

  • Substituted phenylhydrazine hydrochlorides

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of this compound (1 mmol) and a substituted phenylhydrazine hydrochloride (1.2 mmol) in anhydrous ethanol (20 mL) is prepared.

  • A catalytic amount of concentrated sulfuric acid (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired indolo[3,2-b]this compound derivative.

  • The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a vehicle control group.

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by interpolating from the sodium nitrite standard curve.

Western Blot Analysis of NF-κB and PI3K/Akt Signaling Pathways

This protocol details the procedure for analyzing the protein expression and phosphorylation status of key components of the NF-κB and PI3K/Akt pathways.

Materials:

  • Cells (e.g., cancer cell lines or macrophages)

  • This compound derivatives

  • Stimulants (e.g., TNF-α or LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat them with the this compound derivatives and/or stimulants as required for the experiment.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using the BCA protein assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometric analysis of the bands can be performed to quantify the changes in protein expression and phosphorylation.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways involved in the action of novel this compound derivatives.

cluster_synthesis Synthesis Workflow andro This compound reaction Chemical Reaction (e.g., Reflux) andro->reaction reagents Chemical Reagents (e.g., Phenylhydrazine) reagents->reaction purification Purification (Column Chromatography) reaction->purification derivative Novel this compound Derivative purification->derivative

Caption: General workflow for the synthesis of novel this compound derivatives.

cluster_assay Anticancer Activity Assay Workflow seed Seed Cancer Cells treat Treat with Derivative seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve measure Measure Absorbance dissolve->measure ic50 Calculate IC50 measure->ic50

Caption: Workflow for determining the anticancer activity using the MTT assay.

cluster_nfkb NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Pro-inflammatory Gene Transcription nucleus->transcription derivative Novel this compound Derivatives derivative->ikk Inhibits Phosphorylation derivative->nfkb Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by novel this compound derivatives.

cluster_pi3k PI3K/Akt Signaling Pathway Inhibition gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation derivative Novel this compound Derivatives derivative->pi3k Inhibits derivative->akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by novel this compound derivatives.

References

Andrographolide for Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the primary bioactive component isolated from the medicinal plant Andrographis paniculata.[1][2] Traditionally used in Asian medicine for its anti-inflammatory and anti-infective properties, this compound has garnered significant attention in oncology research for its multi-target anticancer activities.[3][4][5] It has been shown to inhibit the proliferation, survival, metastasis, and angiogenesis of various cancer cells by modulating critical cellular signaling pathways.[6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound exerts its anticancer effects by interfering with multiple deregulated signaling cascades involved in tumorigenesis and progression.[8][9] Its ability to modulate these pathways makes it a promising candidate for both monotherapy and combination therapy.[3][10]

Inhibition of Pro-Survival Signaling

A. PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. This compound has been shown to inhibit key components of this cascade.[11][12] Treatment with this compound can lead to decreased phosphorylation of Akt and mTOR, and their downstream effectors, ultimately suppressing cancer cell growth.[11][13] In some cancer cells, this inhibition is mediated by the generation of reactive oxygen species (ROS).[11]

PI3K_Akt_mTOR_Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

B. NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival.[2][14] this compound is a known inhibitor of NF-κB activation.[3][5] It can prevent the binding of NF-κB to the promoter regions of its target genes, which include anti-apoptotic proteins and cyclins, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation.[3]

NFkB_Inhibition cluster_cyto Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_complex p50/p65 (NF-κB) Nucleus Nucleus NFkB_complex->Nucleus Translocates NFkB_complex_cyto p50/p65-IκBα (Inactive) NFkB_complex_cyto->NFkB_complex Releases Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits This compound->NFkB_complex Inhibits p50 subunit

Caption: this compound blocks the NF-κB signaling pathway.

Induction of Apoptosis

This compound induces programmed cell death (apoptosis) in cancer cells through both extrinsic and intrinsic pathways.[3][14] It can upregulate the expression of the p53 tumor suppressor protein and Death Receptor 4 (DR4), sensitizing cells to TRAIL-mediated apoptosis.[3][6][9] Furthermore, it modulates the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax, which leads to mitochondrial cytochrome c release and caspase activation.[12][13][14]

Apoptosis_Induction This compound This compound p53 p53 This compound->p53 Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates DR4 Death Receptor 4 (DR4) p53->DR4 Upregulates Caspase8 Caspase-8 DR4->Caspase8 Activates (Extrinsic Pathway) Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mito Mitochondria Bax->Mito Promotes Permeability Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates (Intrinsic Pathway) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via multiple mechanisms.

Anti-Angiogenesis and Anti-Metastasis

This compound inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[14][15] It achieves this by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[16][17] It can also suppress metastasis by inhibiting the expression of matrix metalloproteinases (MMPs), such as MMP9, which are crucial for cancer cell invasion.[9]

Quantitative Data Summary

The efficacy of this compound varies across different cancer types. The following tables summarize its cytotoxic effects in vitro and tumor-inhibiting properties in vivo.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeDuration (h)IC50 Value (µM)Reference
MCF-7Breast Cancer2463.19[18][19]
4832.90[18][19]
7231.93[18][19]
MDA-MB-231Breast Cancer2465.00[18]
4837.56[18]
7230.56[18]
A549Lung Cancer4815.9 (PTX alone) vs. 0.5-7.4 (PTX + Andro)[20]
A549Lung Cancer-2.43[21]
HeLaCervical Cancer--[21]
ACHNRenal Cancer--[21]
B-16Melanoma--[21]
DBTRG-05MGGlioblastoma7213.95[22]
KBOral Cancer24106.2 (µg/ml)[23]
HN6Head and Neck-Lower with ADG-SLN vs. free ADG[24]
HN30Head and Neck-Lower with ADG-SLN vs. free ADG[24]

Note: IC50 values can vary based on experimental conditions. ADG-SLN refers to this compound-loaded solid lipid nanoparticles.[24]

Table 2: In Vivo Antitumor Efficacy of this compound
Animal ModelCancer TypeTreatmentKey OutcomeReference
Mice with Ehrlich Ascites Carcinoma (EAC)AscitesThis compound Nanoparticles68.21% reduction in tumor weight[25]
This compound (free)24.7% reduction in tumor weight[25]
Xenograft Murine ModelA549 Lung CancerPaclitaxel (20 mg/kg) + this compound (100 mg/kg)98% inhibition of tumor growth[20]
MMTV-PyMT MiceLuminal-Like Breast CancerThis compoundSignificant inhibition of tumor growth and metastasis[5]
Nude Mice with Hep3B XenograftsHepatocellular CarcinomaThis compoundInhibition of tumor growth and reduction in tumor vessels[17]
Murine Lung Cancer ModelsLung CancerCisplatin + this compoundPotent inhibition of tumor growth and reduced metastasis[26]

Experimental Protocols & Workflow

A systematic approach is crucial for evaluating the anticancer potential of this compound. The workflow typically begins with in vitro screening to determine cytotoxicity and elucidate mechanisms, followed by validation in in vivo models.

Experimental_Workflow start Start: this compound (Compound) invitro In Vitro Studies start->invitro cytotoxicity 1. Cytotoxicity Assay (MTT / SRB) invitro->cytotoxicity invivo In Vivo Studies invitro->invivo Promising Results mechanism 2. Mechanistic Assays cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanism->cellcycle western Protein Expression (Western Blot) mechanism->western migration Migration/Invasion Assay mechanism->migration xenograft 3. Xenograft/Orthotopic Animal Model invivo->xenograft end Conclusion: Therapeutic Potential invivo->end efficacy 4. Efficacy & Toxicity Evaluation xenograft->efficacy tumor Tumor Growth Inhibition efficacy->tumor survival Survival Analysis efficacy->survival histo Histopathology efficacy->histo

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5×10³ to 1×10⁴ cells/well in 100 µL of complete medium.[23] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.1%). Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[23] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the viability percentage against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC25 and IC50) for 24 hours.[23] Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Protein Expression Analysis (Western Blot)

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by secondary antibodies conjugated to a reporter enzyme for detection.

Materials:

  • Treated and control cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Bcl-2, Bax, p-Akt, total Akt, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

References

Application Notes: Andrographolide's Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the primary bioactive constituent of Andrographis paniculata, a plant widely used in traditional Asian medicine for its anti-inflammatory and detoxifying properties.[1][2][3] Modern research has substantiated its potent anti-inflammatory effects, revealing its ability to modulate multiple key signaling pathways involved in the inflammatory response.[1][4] This document provides a detailed overview of the molecular mechanisms underlying this compound's anti-inflammatory activity and offers comprehensive protocols for its investigation in a research setting. This compound exerts its effects by targeting critical transcription factors and protein kinases, leading to a broad-spectrum suppression of pro-inflammatory mediators.[5][6]

Molecular Mechanisms of Action

This compound's anti-inflammatory properties stem from its ability to interfere with several major signaling cascades. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways, modulation of the JAK/STAT pathway, and activation of the Nrf2 antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[7][8] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα.[9] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[7][9] This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate gene transcription.[8][9]

This compound potently inhibits this pathway through multiple actions:

  • It prevents the phosphorylation and subsequent degradation of IκBα.[10]

  • It blocks the nuclear translocation of the NF-κB p65 subunit.[8][11]

  • Some evidence suggests it can form a covalent adduct with the cysteine residue (Cys62) of the p50 subunit of NF-κB, which directly interferes with its ability to bind to DNA.[3][5]

By suppressing NF-κB activation, this compound effectively reduces the expression of a wide array of inflammatory mediators.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Stimulus IKK IKK TLR4->IKK 2. Activation IkBa IκBα IKK->IkBa 3. Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc 4. Translocation p50_nuc p50 NFkB_complex->p50_nuc Andro This compound Andro->IKK Inhibits Andro->NFkB_complex Prevents Translocation Andro->p50_nuc Inhibits DNA Binding DNA DNA p65_nuc->DNA p50_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines 5. Transcription MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS / Stimulus Receptor Receptor (e.g., TLR4) LPS->Receptor p38 p-p38 Receptor->p38 JNK p-JNK Receptor->JNK ERK p-ERK Receptor->ERK Andro This compound Andro->p38 Inhibits Phosphorylation Andro->JNK Andro->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression 4. Translocation & Transcription Andro This compound Andro->JAK Inhibits Phosphorylation Andro->STAT Inhibits Phosphorylation Experimental_Workflow start 1. Cell Culture (e.g., RAW264.7) treatment 2. Treatment - this compound (Pre-incubation) - LPS (Stimulation) start->treatment harvest 3. Harvest Samples treatment->harvest supernatant Supernatant harvest->supernatant cell_pellet Cell Pellet harvest->cell_pellet elisa 4a. ELISA (Cytokine Quantification) supernatant->elisa rna_extraction 4b. RNA Extraction cell_pellet->rna_extraction protein_extraction 4c. Protein Extraction cell_pellet->protein_extraction qpcr 5b. qRT-PCR (Gene Expression) rna_extraction->qpcr western 5c. Western Blot (Signaling Proteins) protein_extraction->western

References

Application Notes & Protocols: A Guide to the Laboratory-Scale Isolation of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Andrographolide, a diterpene lactone, is the principal bioactive constituent isolated from the leaves of Andrographis paniculata. Renowned for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, the efficient isolation of high-purity this compound is a critical first step for research and drug development.[1][2] This document provides detailed protocols for the extraction, purification, and analysis of this compound in a standard laboratory setting.

Experimental Protocols

This section details two common methods for isolating this compound: a rapid cold maceration technique and a more exhaustive reflux extraction method.

Protocol 1: Rapid Isolation by Cold Maceration

This method is advantageous for its simplicity and speed, utilizing cold solvent extraction to minimize the degradation of thermolabile compounds.[3]

1. Plant Material Preparation:

  • Obtain fresh leaves of Andrographis paniculata.

  • Air-dry the leaves in the shade for one day, followed by oven drying at a temperature below 60°C to achieve constant weight.[4]

  • Grind the dried leaves into a coarse powder (approximately 40-80 mesh) and store in an airtight container.[4]

2. Extraction:

  • Macerate the dried leaf powder overnight in a 1:1 mixture of dichloromethane and methanol.[3][4]

  • Filter the extract to separate the solvent from the plant debris.

  • Collect the filtrate and concentrate it under vacuum using a rotary evaporator to yield a dark green crystalline mass.[4]

3. Purification by Recrystallization:

  • Wash the crude crystalline mass multiple times with toluene to remove chlorophyll and other coloring matter.[4]

  • Dissolve the resulting crystalline material in hot methanol and allow it to cool slowly in a refrigerator to facilitate crystallization.[4]

  • Filter the solution to collect the crystals and wash them with a small amount of cold methanol to remove residual impurities.[5]

  • Dry the final white crystals in a vacuum tray drier.[6]

Protocol 2: Isolation by Reflux Extraction

This protocol employs heating to increase extraction efficiency, which can lead to higher yields.

1. Plant Material Preparation:

  • Prepare dried, powdered Andrographis paniculata leaves as described in Protocol 1.

2. Extraction:

  • The powdered material can be extracted using a Soxhlet apparatus or by refluxing.[7] For reflux, add methanol to the powdered leaves (a common ratio is 1:3.5 w/v) and heat at 55-60°C for 1-3 hours with stirring.[6]

  • Filter the hot extract. Repeat the extraction process on the plant residue two to three more times to ensure complete extraction.[6]

  • Pool the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.

3. Purification:

  • Decolorization: To remove coloring impurities, the crude extract can be washed with hexane.[6] Alternatively, the pooled extracts can be treated with activated charcoal (approx. 1g) before filtration.[5][8]

  • Crystallization: The decolorized extract is further concentrated and then cooled in a refrigerator to induce the formation of this compound crystals.[6]

  • The crude crystals are then washed with cold methanol and recrystallized from hot methanol to achieve high purity.[4][8] The final product should be colorless or white crystals.[9]

Purity Assessment

The purity of the isolated this compound should be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

1. Thin Layer Chromatography (TLC):

  • Spot the isolated compound and a reference standard on a silica gel 60 F254 TLC plate.

  • Develop the plate in a suitable solvent system. A common system is Chloroform:Methanol:Ethyl Acetate (8:1.5:1).[4]

  • Visualize the spots under UV light at 254 nm. The Rf value of the isolated compound should match that of the standard.

2. High-Performance Liquid Chromatography (HPLC):

  • Dissolve a small amount of the isolated crystals in HPLC-grade methanol.

  • Analyze the sample using a C18 column.

  • The purity is determined by comparing the peak area of the isolated compound to that of a known concentration of a reference standard. Purity of over 95% can be achieved.[10]

Data Presentation

Quantitative data from various isolation and analysis protocols are summarized below for easy comparison.

Table 1: Comparison of Extraction Methods and Yields

Parameter Method 1: Cold Maceration Method 2: Reflux Extraction Source(s)
Primary Solvent(s) Dichloromethane:Methanol (1:1) Methanol [4][8]
Typical Yield (% w/w) ~1.9-2.0 g from 100g powder 0.6% - 2.2% [4][8][11]
Purity Achieved >95% after recrystallization 95.74 ± 0.29% [10]

| Key Advantage | Rapid, suitable for thermolabile compounds | Higher extraction efficiency |[3][12] |

Table 2: Parameters for Analytical Purity Assessment

Parameter TLC HPLC Source(s)
Stationary Phase Silica gel 60 F254 C18 column (e.g., Zorbax Eclipse XDB–C18) [4]
Mobile Phase Chloroform:Methanol:Ethyl Acetate (8:1.5:1) Methanol:Water (e.g., 65:35 or 70:30) [4][7]
Flow Rate N/A 0.8 - 1.0 mL/min [10]
Detection Wavelength 254 nm (UV) 223 - 229 nm (UV) [4][10]

| Retention Time (Typical) | N/A | ~2.87 minutes |[11] |

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis p1 Andrographis paniculata Leaves p2 Drying (<60°C) p1->p2 p3 Powdering (40-80 mesh) p2->p3 e1 Solvent Extraction (e.g., Maceration or Reflux) p3->e1 Plant Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 pu1 Crude Crystalline Mass e3->pu1 Crude Extract pu2 Decolorization (Toluene Wash / Charcoal) pu1->pu2 pu3 Recrystallization (Hot Methanol) pu2->pu3 pu4 Washing & Drying pu3->pu4 a1 Pure this compound pu4->a1 Final Product a2 Purity Assessment (TLC, HPLC) a1->a2

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway Diagram

This compound exerts many of its biological effects by modulating key cellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.[2][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimulus->ikk Activates andro This compound andro->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates complex IκBα-NF-κB (Inactive) ikb->complex nfkb NF-κB (p65/p50) nfkb->complex nucleus Nucleus nfkb->nucleus Translocation complex->nfkb IκBα Degradation transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, etc.) nucleus->transcription Binds to DNA

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Andrographolide in Herbal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographolide, a labdane diterpenoid, is the major bioactive constituent of Andrographis paniculata, a plant widely used in traditional medicine. The quantification of this compound in herbal raw materials and finished products is crucial for ensuring their quality, efficacy, and safety. This document provides detailed application notes and protocols for various analytical methods used for the quantification of this compound, tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Application Note: HPLC for this compound Quantification

This application note describes a validated RP-HPLC method for the determination of this compound in herbal extracts and formulations. The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control.

Principle: The method involves the separation of this compound from other components in the sample matrix on a C18 stationary phase with a suitable mobile phase. The detection is typically carried out using a UV detector at the wavelength of maximum absorbance for this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Key Advantages:

  • High resolution and sensitivity.

  • Good reproducibility and accuracy.

  • Suitable for the analysis of complex herbal matrices.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard (purity ≥ 98%).

  • HPLC grade methanol.

  • HPLC grade acetonitrile.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Formic acid or orthophosphoric acid (analytical grade).

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of water and methanol (35:65 v/v) or acetonitrile and water in a ratio of 30:70 v/v.[2][3] Some methods may use a gradient elution with solvents like 0.1% orthophosphoric acid and a mixture of acetonitrile and methanol.[1]

  • Flow Rate: 0.7 mL/min to 1.0 mL/min.[2][3]

  • Detection Wavelength: 210 nm, 224 nm, or 230 nm.[3][4][5]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Ambient or maintained at a specific temperature (e.g., 40°C).[6]

4. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 200 µg/mL.[3]

5. Preparation of Sample Solutions:

  • Herbal Powder/Extract: Accurately weigh a quantity of the powdered herbal material or extract and transfer it to a volumetric flask.

  • Extraction: Add a suitable solvent (e.g., methanol) and sonicate for a specified period (e.g., 30 minutes) to ensure complete extraction of this compound.[7] Make up the volume with the same solvent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

6. Calibration Curve:

  • Inject the working standard solutions into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration. A linear relationship should be observed.[2]

7. Quantification of this compound in Samples:

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the linear regression equation obtained from the calibration curve.[2]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject_Standards Inject Standards Dilute_Standard->Inject_Standards Sample Weigh Herbal Sample Extract_Sample Extract with Methanol (Sonication) Sample->Extract_Sample Filter_Sample Filter Extract (0.45 µm) Extract_Sample->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Generate_Calibration Generate Calibration Curve Inject_Standards->Generate_Calibration Quantify Quantify this compound Generate_Calibration->Quantify Identify_Peak Identify this compound Peak Inject_Sample->Identify_Peak Identify_Peak->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that is well-suited for the analysis of botanicals. It allows for the simultaneous analysis of multiple samples in a cost-effective and efficient manner.

Application Note: HPTLC for this compound Quantification

This application note outlines a validated HPTLC method for the quantification of this compound in herbal raw materials and polyherbal formulations. The method is simple, rapid, and can be used for routine quality control.[8]

Principle: The sample and standard solutions are applied to a pre-coated silica gel 60 F254 HPTLC plate. The plate is then developed in a suitable mobile phase. After development, the plate is dried, and the separated bands are visualized under UV light. Densitometric scanning is used to quantify the this compound by comparing the peak area of the sample to that of the standard.

Key Advantages:

  • High sample throughput.

  • Low solvent consumption.

  • Visual detection of separated compounds.

Experimental Protocol: HPTLC Method

1. Instrumentation:

  • HPTLC system including a sample applicator (e.g., Linomat 5), developing chamber, and a TLC scanner with data analysis software.

  • HPTLC plates pre-coated with silica gel 60 F254.

2. Chemicals and Reagents:

  • This compound reference standard.

  • Methanol (AR grade).

  • Toluene (AR grade).

  • Acetone (AR grade).

  • Formic acid (AR grade).

  • Dichloromethane (AR grade).

  • Ethyl acetate (AR grade).

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[8]

  • Mobile Phase: A mixture of toluene:acetone:formic acid (9:6:1 v/v/v) or dichloromethane:toluene:ethyl acetate:formic acid (6:4:1:0.5 v/v/v/v).[7][8]

  • Application: Apply the standard and sample solutions as bands of a specific width using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a certain distance (e.g., 80 mm).[7]

  • Detection: Scan the dried plates densitometrically at 254 nm.[8]

4. Preparation of Standard and Sample Solutions:

  • Similar to the HPLC method, prepare stock and working standard solutions of this compound in methanol. For samples, perform an extraction using methanol with the aid of sonication.

5. Calibration and Quantification:

  • Apply different concentrations of the standard solution to the HPTLC plate to construct a calibration curve of peak area versus concentration.

  • Apply the sample solutions to the same plate, develop, and scan.

  • Quantify this compound in the samples using the calibration curve.

Workflow for HPTLC Analysis of this compound

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_quant Quantification Prepare_Solutions Prepare Standard & Sample Solutions Apply_Bands Apply Bands on HPTLC Plate Prepare_Solutions->Apply_Bands Develop_Plate Develop Plate in Chamber Apply_Bands->Develop_Plate Dry_Plate Dry the Plate Develop_Plate->Dry_Plate Scan_Plate Densitometric Scanning at 254 nm Dry_Plate->Scan_Plate Generate_Calibration Generate Calibration Curve Scan_Plate->Generate_Calibration Quantify Quantify this compound Generate_Calibration->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound using HPTLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of this compound in complex biological matrices like plasma, as well as in herbal formulations.

Application Note: LC-MS/MS for this compound Quantification

This application note describes a sensitive and selective LC-MS/MS method for the simultaneous determination of this compound and other major diterpenoids in various matrices.[9]

Principle: The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored in the multiple reaction monitoring (MRM) mode for quantification.

Key Advantages:

  • Very high sensitivity and selectivity.

  • Suitable for analyzing low concentrations of this compound.

  • Can be used for pharmacokinetic studies.[10]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Kinetex C18).[9]

  • Mobile Phase: A gradient system with acetonitrile and water is commonly used.[9]

  • Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-) is often preferred.[9][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound are monitored. For example, a transition of m/z 349.1 → 287.2 has been reported.[10]

4. Sample Preparation:

  • For herbal formulations, a simple extraction and filtration as described for HPLC may be sufficient.

  • For biological samples like plasma, a protein precipitation step with a solvent like methanol is typically required.[9]

Logical Relationship for LC-MS/MS Analysis

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Separation Separation of Analytes Ionization Ionization (ESI-) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection

Caption: Logical flow of this compound analysis by LC-MS/MS.

Quantitative Data Summary

The performance of different analytical methods for the quantification of this compound is summarized in the tables below.

Table 1: HPLC Method Validation Parameters

ParameterReported ValueReference
Linearity Range 0.02 - 0.14 mg/mL[4]
20 - 160 µg/mL[2]
1 - 200 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.9999[4]
0.995[2]
LOD 4.65 µg/mL[3]
0.102 mg/ml[5]
LOQ 14.11 µg/mL[3]
0.339 mg/ml[5]
Accuracy (% Recovery) 95% - 99%[4]
89.6% - 113.2%[3]
95.58% - 100.7%[5]
Precision (%RSD) 0.2% - 1.1%[4]
0.82%[3]

Table 2: HPTLC Method Validation Parameters

ParameterReported ValueReference
Linearity Range 200 - 400 ng/spot[8]
138.0 - 460.0 ng/spot[11]
500 - 3000 ng/spot[7]
Correlation Coefficient (r²) 0.998[11]
0.996[7]
LOD 26.16 ng/spot[8]
9.6 ng/spot[11]
31.5 ng[7]
LOQ 79.28 ng/spot[8]
28.8 ng/spot[11]
95.48 ng[7]
Accuracy (% Recovery) 98.0% - 100.5%[11]

Table 3: LC-MS/MS and UPLC Method Validation Parameters

MethodParameterReported ValueReference
LC-MS/MS Linearity Range 2.50–500 ng/mL[9]
Correlation Coefficient (r²) > 0.995[9]
LOQ 2.50 ng/mL[9]
Accuracy (RE) 0.03% - 10.03%[12]
Precision (%RSD) 2.05% - 9.67%[12]
UPLC-PDA Linearity Range 7.8–250.0 µg/mL[6]
Correlation Coefficient (r²) 0.9999[6]
LOD 0.068 µg/mL[6]
LOQ 0.205 µg/mL[6]

A range of analytical methods is available for the accurate and precise quantification of this compound in herbal formulations. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. HPLC and HPTLC are well-suited for routine quality control, while LC-MS/MS is the method of choice for applications requiring high sensitivity, such as pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of herbal drug development and analysis.

References

using andrographolide as a lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has emerged as a compelling lead compound in the field of drug discovery.[1][2][3] Its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties, are attributed to its ability to modulate multiple signaling pathways.[1][4][5] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound as a versatile scaffold for the development of novel therapeutics. Detailed protocols for key experiments are provided to facilitate further investigation into this promising natural product.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it an attractive starting point for drug development programs targeting a range of diseases.

Anti-inflammatory Activity: this compound is a potent anti-inflammatory agent that exerts its effects by inhibiting key inflammatory mediators and signaling pathways.[6] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibit the activity of enzymes like COX-2 and iNOS.[7] The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10]

Anticancer Activity: this compound has demonstrated significant anticancer effects in various cancer cell lines, including breast, colon, lung, and leukemia.[1][8][9][11] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[5][8][9]

Antiviral Activity: this compound has shown promise as an antiviral agent, with activity against a range of viruses.[12] It can interfere with viral replication and entry into host cells, making it a potential candidate for the development of new antiviral drugs.[12]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound are rooted in its ability to modulate multiple intracellular signaling pathways that are often dysregulated in disease. Understanding these mechanisms is crucial for designing novel derivatives with enhanced potency and selectivity.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][10][13]

NF_kB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Stimulus Stimulus Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Leads to Degradation p65 p65 p50 p50 Nucleus Nucleus p65->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes p65->Pro-inflammatory Genes Activate Transcription p50->Nucleus p50->Pro-inflammatory Genes Activate Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound can modulate the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, thereby influencing downstream cellular processes.[2][13]

MAPK_Pathway This compound This compound ERK ERK This compound->ERK Inhibits Phosphorylation Growth Factors Growth Factors Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: this compound modulates the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its derivatives against various cancer cell lines and in anti-inflammatory assays. This data serves as a valuable resource for comparing the potency of different analogues and for guiding structure-activity relationship (SAR) studies.

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives (IC50 values)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast Cancer32.90 ± 0.02 (48h)[14]
This compoundMDA-MB-231Breast Cancer37.56 ± 0.03 (48h)[14]
This compoundKBOral Cancer106 ± 1 µg/ml[15]
This compound Extract (F2)CACO-2Colorectal Cancer32.46 µg/mL[2][16]
3,19-benzylidene acetalA549Lung Cancer6.6[8]
3,19-benzylidene acetalPC-3Prostate Cancer5.9[8]
Non-protected variantA549Lung Cancer3.5[8]
Sulfonyl ester analog 4bNCI-H187Small Lung Cancer10.83 ± 2.17[17]
Sulfonyl ester analog 4bK562Leukemia12.98 ± 1.85[17]
Sulfonyl ester analog 4bMCF-7/ADRBreast Cancer15.63 ± 3.64[17]
Sulfonyl ester analog 4bA549Lung Adenocarcinoma7.50 ± 2.19[17]

Table 2: In Vitro Anti-inflammatory Activity of this compound and its Derivatives (IC50 values)

Compound/DerivativeAssayIC50 (µM)Reference
This compoundTNF-α release inhibition21.9[18]
This compoundNO inhibition7.4[19]
14-deoxy-11,12-didehydrothis compoundNO inhibition94.12 ± 4.79[2][16]
Neothis compoundNO inhibition>100[2][16]
This compoundPGE2 inhibition8.8[19]
14-DDA derivative (compound 5)NO inhibition8.6[20]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments commonly used in the evaluation of this compound and its derivatives.

Extraction and Isolation of this compound from Andrographis paniculata**

This protocol outlines a standard procedure for the extraction and purification of this compound.

Extraction_Workflow Start Start Powdered Plant Material Powdered Plant Material Start->Powdered Plant Material End End Process Process Decision Decision Methanol Extraction Methanol Extraction Powdered Plant Material->Methanol Extraction Filtration Filtration Methanol Extraction->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Purification Purification Crystallization->Purification Characterization Characterization Purification->Characterization Characterization->End

Caption: Workflow for this compound extraction and purification.

Materials:

  • Dried, powdered leaves of Andrographis paniculata

  • Methanol

  • Filter paper

  • Rotary evaporator

  • Crystallization dish

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform:methanol gradient)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.[1]

  • Filtration: Filter the extract through filter paper to remove the solid plant material. Repeat the extraction process with the residue to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Crystallization: Dissolve the crude extract in a minimal amount of hot methanol and allow it to cool slowly at room temperature, followed by refrigeration to facilitate crystallization.

  • Purification: Collect the crystals by filtration and wash with cold methanol. For higher purity, the crystals can be further purified by recrystallization or by column chromatography on silica gel using a suitable solvent system.[1]

  • Characterization: Confirm the identity and purity of the isolated this compound using techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (UV, IR, NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[6][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of this compound derivatives.[16][22]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound or its derivatives

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B) to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each treatment group compared to the LPS-stimulated control.

Western Blot Analysis of Signaling Proteins

This protocol provides a general procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways, such as NF-κB and MAPK, modulated by this compound.[3][13][23]

Materials:

  • Cells or tissues treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-p65, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells or tissues in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the therapeutic properties of this compound. By systematically modifying its chemical structure and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its efficacy and develop analogues with improved potency, selectivity, and pharmacokinetic properties.[14][19][20][21]

Key areas for modification on the this compound scaffold include:

  • The α,β-unsaturated γ-butyrolactone ring: This moiety is crucial for the biological activity of this compound.[19]

  • The hydroxyl groups at C-3, C-14, and C-19: These positions are amenable to esterification and other modifications to enhance activity and modulate physicochemical properties.[8]

  • The exocyclic double bond at C-8(17): Modifications at this position can influence the conformation and activity of the molecule.

The synthesis of this compound derivatives often involves semi-synthetic approaches starting from the natural product.[5][17][20][24]

SAR_Logic This compound This compound Derivative_Synthesis Derivative_Synthesis This compound->Derivative_Synthesis Lead Compound Biological_Screening Biological_Screening Derivative_Synthesis->Biological_Screening Generates Analogs Data_Analysis Data_Analysis Biological_Screening->Data_Analysis Provides Activity Data Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization Identifies SAR Lead_Optimization->Derivative_Synthesis Guides Further Synthesis

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

These application notes and protocols provide a foundational resource for researchers embarking on drug discovery programs centered around this compound. By leveraging its unique chemical scaffold and understanding its mechanisms of action, the scientific community can continue to unlock the therapeutic potential of this remarkable natural product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Andrographolide's Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of andrographolide's low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

This compound's low oral bioavailability, reported to be as low as 2.67%, is attributed to several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with very low water solubility (approximately 3.29 µg/mL), which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4]

  • First-Pass Metabolism: It undergoes extensive metabolism in the liver and intestines, converting it into less active metabolites.[1][3][5] One of the major metabolic pathways is sulfonation to 14-deoxy-12-sulfo-andrographolide.[4][6]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump in the intestines, which actively transports the compound back into the intestinal lumen, reducing its net absorption.[1][3][6]

  • Chemical Instability: It can be unstable in weak alkaline environments, such as the intestine.[1][3]

Q2: What are the main formulation strategies to improve the bioavailability of this compound?

Several advanced formulation strategies have been developed to enhance the oral bioavailability of this compound. These can be broadly categorized as:

  • Lipid-Based Delivery Systems: These include nanoemulsions, microemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[2][7][8] These formulations can improve solubility, protect the drug from degradation, and enhance lymphatic uptake, bypassing first-pass metabolism.

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can improve its solubility, provide sustained release, and protect it from enzymatic degradation.[2][9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by reducing particle size and improving wettability.[1][7]

  • Co-crystals: Forming co-crystals of this compound with pharmaceutically acceptable coformers can significantly improve its dissolution rate and chemical stability.[11][12]

  • Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility of this compound.[13]

Q3: How do different formulation strategies compare in terms of bioavailability enhancement?

The following table summarizes the pharmacokinetic parameters of various this compound formulations from preclinical studies, demonstrating the extent of bioavailability improvement compared to the free drug.

Formulation TypeAnimal ModelDoseCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound SuspensionRats300 mg/kg--100[14]
This compound-loaded Solid DispersionRats100 mg/kg2.5 ± 0.6 (per dose)9.3 ± 1.8 (per dose)297.7[14]
Pure this compoundRats10 mg/kg--100[15]
pH-sensitive NanoparticlesRats10 mg/kg3.2-fold increase2.2-fold increase121.53[15]
This compound Suspension----100[16]
This compound-SLNs----241[16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.

Issue 1: Low Encapsulation Efficiency (%EE) in Polymeric Nanoparticles

Possible Causes:

  • Poor affinity between drug and polymer: this compound's lipophilicity might lead to its premature partitioning into the external aqueous phase during nanoparticle preparation, especially if the organic solvent is highly miscible with water.

  • High drug-to-polymer ratio: An excessive amount of drug relative to the polymer can lead to drug precipitation or failure to be fully encapsulated.

  • Inappropriate solvent system: The choice of organic solvent can influence the precipitation rate of the polymer and the encapsulation of the drug.

Solutions:

  • Optimize the polymer: Select a polymer with a chemical structure that has a higher affinity for this compound. For PLGA, varying the lactide-to-glycolide ratio can alter its hydrophobicity.[9]

  • Adjust the drug-to-polymer ratio: Systematically decrease the drug-to-polymer ratio to identify the optimal loading capacity.

  • Modify the solvent system: Use a less water-miscible organic solvent or a mixture of solvents to control the rate of nanoparticle formation and drug encapsulation.

  • Optimize the emulsification process: In emulsion-based methods, factors like sonication power and time can affect droplet size and, consequently, encapsulation efficiency.

Issue 2: Physical Instability of Nanoemulsions (e.g., Creaming, Coalescence)

Possible Causes:

  • Inappropriate surfactant/co-surfactant: The type and concentration of the surfactant are critical for stabilizing the oil-water interface.

  • Suboptimal oil phase: The oil phase should have good solubilizing capacity for this compound.

  • Insufficient homogenization: The energy input during homogenization might not be adequate to produce small and uniform droplets.

Solutions:

  • Screen different surfactants and co-surfactants: Experiment with a range of surfactants (e.g., Cremophor EL, Poloxamers) to find the one that provides the best stability.[17]

  • Optimize the oil phase: Test different oils (e.g., α-tocopherol) for their ability to dissolve this compound and form a stable emulsion.[17]

  • Optimize homogenization parameters: Increase the pressure or the number of cycles in high-pressure homogenization to reduce droplet size and improve uniformity.[17]

Issue 3: High Variability in In Vivo Pharmacokinetic Data

Possible Causes:

  • Physiological variability in animal models: Factors such as age, sex, and fed/fasted state can influence drug absorption.

  • Formulation instability in the GI tract: The formulation may not be stable in the harsh environment of the stomach and intestines.

  • Dose-dependent absorption: The absorption of this compound has been shown to be dose-dependent, with bioavailability decreasing at higher doses.[10][18]

Solutions:

  • Standardize experimental conditions: Use animals of the same age, sex, and strain, and control their feeding status before and during the experiment.

  • Evaluate formulation stability in simulated GI fluids: Conduct in vitro release studies in simulated gastric and intestinal fluids to assess the stability of your formulation.

  • Investigate multiple dose levels: Perform pharmacokinetic studies at different doses to determine if absorption is saturable.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Organic solvent (e.g., chloroform, ethyl acetate)[9]

  • Deionized water

Procedure:

  • Prepare the aqueous phase: Dissolve PVA in deionized water to create the desired concentration (e.g., 1-5% w/v).

  • Prepare the organic phase: Dissolve a specific amount of this compound and PLGA in the chosen organic solvent.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator over an ice bath.

  • Solvent evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization (optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., mannitol).

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle suspension by ultracentrifugation.

    • Quantify the amount of this compound in the supernatant using a validated HPLC method.

    • Disrupt the nanoparticle pellet using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug and quantify it by HPLC.

    • Calculate %EE and %DL using the following formulas:

      • %EE = (Total drug - Free drug) / Total drug * 100

      • %DL = (Weight of encapsulated drug) / (Weight of nanoparticles) * 100

3. In Vitro Drug Release:

  • Method: Dialysis Bag Method

  • Procedure:

    • Place a known amount of the this compound nanoparticle formulation in a dialysis bag with a specific molecular weight cutoff.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of a surfactant to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Analyze the amount of this compound released in the samples using HPLC.

Signaling Pathways and Experimental Workflows

This compound's Influence on Key Signaling Pathways

This compound exerts its therapeutic effects, including its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways. Understanding these pathways can be crucial for designing targeted delivery systems and evaluating their efficacy. The primary signaling pathways inhibited by this compound include NF-κB, JAK/STAT, and PI3K/AKT/mTOR.[19][20][21]

andrographolide_pathways cluster_formulation Bioavailability Enhancement cluster_cellular Cellular Uptake and Action cluster_pathways Signaling Pathways cluster_effects Therapeutic Effects This compound This compound Formulation Formulation Strategies (Nanoparticles, Liposomes, etc.) This compound->Formulation Cell Target Cell Formulation->Cell Improved Delivery NFkB NF-κB Cell->NFkB JAK_STAT JAK/STAT Cell->JAK_STAT PI3K_AKT PI3K/AKT Cell->PI3K_AKT Anti_Inflammatory Anti-inflammatory NFkB->Anti_Inflammatory Anti_Cancer Anti-cancer NFkB->Anti_Cancer JAK_STAT->Anti_Inflammatory PI3K_AKT->Anti_Cancer

Caption: Logical workflow from formulation to cellular action of this compound.

Experimental Workflow for Developing and Evaluating this compound Formulations

The following diagram outlines a typical experimental workflow for the development and evaluation of novel this compound formulations aimed at improving bioavailability.

experimental_workflow Formulation Formulation Development (e.g., Nanoparticles, SLNs) Characterization Physicochemical Characterization (Size, Zeta, %EE, %DL) Formulation->Characterization InVitro In Vitro Evaluation (Release, Stability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo DataAnalysis Data Analysis (Cmax, AUC, Bioavailability) InVivo->DataAnalysis Conclusion Conclusion & Optimization DataAnalysis->Conclusion Conclusion->Formulation Optimization Loop

Caption: Step-by-step workflow for this compound formulation development.

References

Technical Support Center: Andrographolide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide in in vitro cell culture assays. The focus is on overcoming the challenges associated with its poor aqueous solubility to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating in the cell culture medium. What is the primary cause of this?

A1: this compound is a lipophilic compound with very low aqueous solubility (approximately 74 µg/mL in water at 25°C)[1]. Precipitation in your cell culture medium, which is primarily aqueous, is a common issue. This typically occurs when the final concentration of the organic solvent used to dissolve the this compound is not low enough, or when the this compound concentration exceeds its solubility limit in the final medium.

Troubleshooting Steps:

  • Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5% and ideally at or below 0.1% for most cell lines.

  • Lower Working Concentration of this compound: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions to achieve the final desired concentration in the medium. This gradual dilution can help prevent immediate precipitation.

  • Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed cell culture medium can sometimes improve solubility.

  • Consider Solubility Enhancement Techniques: If the required concentration is still not achievable, explore the use of solubility-enhancing formulations as detailed below.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays due to its relatively good dissolving power and compatibility with cell cultures at low concentrations. However, other organic solvents can also be used. The choice of solvent may depend on the specific requirements of your experiment and the cell line's sensitivity.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO varies between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term incubation assays, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Q4: I need to use a higher concentration of this compound than what is soluble with DMSO alone. What are my options?

A4: For concentrations that cannot be achieved with simple solvent dissolution, several solubility enhancement techniques can be employed:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD), can encapsulate the lipophilic this compound molecule, significantly increasing its aqueous solubility.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or solid lipid nanoparticles (SLNs), can improve its solubility and provide sustained release.

Data Presentation: Comparison of this compound Solubility

The following tables summarize the solubility of this compound in various solvents and the characteristics of different solubility-enhancing formulations.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.07425
MethanolVaries with temperature (see Table 2)15 - 50
EthanolSlightly solubleNot specified
ChloroformVery slightly solubleNot specified
DMSOUp to 25Not specified

Table 2: Solubility of this compound in Methanol at Different Temperatures

Temperature (°C)Solubility (mg/mL)
15~1.5
25~2.5
35~4.0
45~6.0
50~7.5

Table 3: Characteristics of this compound Solubility-Enhancing Formulations

Formulation TypeCarrier/PolymerParticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)N/AN/AN/A[1][2][3]
PLGA Nanoparticles PLGA-PEG-PLGA124.3 ± 6.4~8.4~92[4]
PLGA Nanoparticles 85:15 PLGA135 ± 42.6 ± 0.6N/A[5]
Solid Lipid Nanoparticles Glyceryl monostearate, Compritol 888 ATO~150-250~5-10>80
Eudragit EPO Nanoparticles Eudragit® EPO255 ± 9N/A93.8 ± 0.67[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Dissolution: Dissolve the calculated amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a minimal amount of a suitable solvent, such as 50% ethanol[1].

  • Incubation: Stir the solution continuously for several hours (e.g., 4-6 hours) at a slightly elevated temperature (e.g., 40-50°C) to facilitate complex formation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen until a solid film or powder is formed.

  • Reconstitution: Reconstitute the resulting solid complex in your desired aqueous buffer or cell culture medium.

  • Sterilization and Storage: Sterilize the final solution by filtering through a 0.22 µm syringe filter. Store at 4°C for short-term use.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA polymer in a suitable organic solvent (e.g., ethyl acetate or acetone)[7].

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water several times to remove excess surfactant and unencapsulated drug.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate buffer or cell culture medium for your experiments. Store at 4°C.

Visualizations

G General Workflow for Improving this compound Solubility cluster_start Starting Material cluster_dissolution Direct Dissolution cluster_enhancement Solubility Enhancement cluster_assay Final Application andro_powder This compound Powder dissolve_dmso Dissolve in DMSO (or other organic solvent) andro_powder->dissolve_dmso cyclodextrin Cyclodextrin Inclusion Complex andro_powder->cyclodextrin nanoparticles Nanoparticle Formulation andro_powder->nanoparticles stock_solution High Concentration Stock Solution dissolve_dmso->stock_solution dilute_medium Dilute in Cell Culture Medium stock_solution->dilute_medium cell_assay In Vitro Cell Culture Assay dilute_medium->cell_assay cyclodextrin->cell_assay nanoparticles->cell_assay G Simplified NF-κB Signaling Pathway Inhibition by this compound cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) ikb_kinase IKK Complex stimulus->ikb_kinase nf_kb_ikb NF-κB/IκB Complex ikb_kinase->nf_kb_ikb Phosphorylates IκB nf_kb Active NF-κB nf_kb_ikb->nf_kb IκB Degradation nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus Translocation This compound This compound This compound->ikb_kinase Inhibits gene_transcription Gene Transcription (Inflammatory mediators, Cell survival proteins) nf_kb_nucleus->gene_transcription

References

challenges and limitations in andrographolide clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide in clinical trials.

Frequently Asked Questions (FAQs)

Pharmacokinetics and Bioavailability

Q1: We are observing inconsistent plasma concentrations of this compound in our clinical trial subjects despite administering a standardized dose. What could be the cause?

A1: Inconsistent plasma concentrations of this compound are a known challenge and can be attributed to several factors:

  • Poor Oral Bioavailability: this compound has low water solubility and is classified as a class III drug under the Biopharmaceutics Classification System (BCS), indicating low solubility and low permeability.[1] Its absolute bioavailability has been reported to be as low as 2.67%.[1][2]

  • Rapid Metabolism: this compound undergoes extensive and rapid metabolism, including glucuronidation and sulfation, which reduces its systemic absorption.[2][3]

  • P-glycoprotein Efflux: It is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound out of cells and contributes to its poor bioavailability.[2][3]

  • Non-Linear Pharmacokinetics: Studies have shown that doubling the dose of this compound does not necessarily lead to a proportional increase in maximum plasma concentration (Cmax), indicating non-linear absorption and systemic exposure.[3][4][5]

  • Lack of Standardization: Variations in the manufacturing and quality control of Andrographis paniculata extracts can lead to inconsistencies in the amount of active constituents.[4][6]

Q2: How can we improve the bioavailability of this compound in our formulation?

A2: Several strategies are being explored to enhance the bioavailability of this compound:

  • Formulation Technologies: The use of self-nanoemulsifying drug delivery systems (SNEDDS) and the development of nano-systems with polymers like PLGA have shown promise in improving dissolution and oral bioavailability.[1]

  • Chemical Modification: The development of water-soluble derivatives of this compound is another approach to overcome its low solubility.[7]

Adverse Effects and Toxicity

Q3: What are the most common adverse effects reported in this compound clinical trials?

A3: The adverse effects of this compound depend on the preparation. Herbal preparations of Andrographis paniculata are generally considered safe, with the most commonly reported adverse effects being mild to moderate gastrointestinal disorders and skin reactions.[8][9] However, injectable this compound derivatives have been associated with more severe adverse drug reactions (ADRs), including:

  • Gastrointestinal disorders (43.34% of reported ADRs for injections)[9]

  • Skin and subcutaneous tissue disorders (32.38% of reported ADRs for injections)[9]

  • Anaphylaxis, which can be life-threatening.[8][9]

Other reported side effects include headache, fatigue, a bitter or metallic taste, diarrhea, and pruritus.[10]

Q4: Are there any concerns about organ-specific toxicity with this compound?

A4: Yes, some studies and case reports have raised concerns about potential organ toxicity, particularly at high doses:

  • Hepatotoxicity: High doses of this compound may lead to toxic damage to the liver.[11] One study noted a significant increase in median alanine aminotransferase within a month in patients with gastrointestinal problems using Andrographis paniculata.[12]

  • Nephrotoxicity: There are reports of this compound-induced acute kidney injury.[13]

  • Reproductive Toxicity: Preclinical studies in male rats have shown that this compound can inhibit spermatogenesis and cause degenerative changes in reproductive organs.[10][14]

Drug Interactions

Q5: What is the potential for drug-drug interactions with this compound?

A5: this compound and extracts of Andrographis paniculata have the potential for significant herb-drug interactions. The primary mechanism involves the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many conventional drugs.[15][16] This can alter the pharmacokinetic profile of co-administered drugs.[15][16] For example, A. paniculata extract and this compound have been shown to accelerate the metabolism of tolbutamide.[1]

Q6: Are there specific classes of drugs that should be used with caution alongside this compound?

A6: Yes, caution is advised when co-administering this compound with:

  • Anti-inflammatory and Antidiabetic Drugs: Studies have shown both synergistic activity and potential pharmacokinetic interactions with these drug classes.[15][16]

  • Drugs Metabolized by CYP Enzymes: this compound can interact with drugs metabolized by CYP1A2, CYP2C9, and other CYP isozymes.[16][17]

  • Anticoagulants and Antiplatelet Drugs: this compound may increase the risk of bleeding when combined with these medications.[18]

Troubleshooting Guides

Unexpected Clinical Outcomes
Issue Potential Cause Troubleshooting Steps
Lower than expected efficacy Poor bioavailability of this compound.[1][2][3]1. Review the formulation and consider bioavailability-enhancing technologies. 2. Verify the dosage and administration protocol. 3. Assess for potential drug interactions that may reduce efficacy.[15][16]
High inter-subject variability in response Non-linear pharmacokinetics and individual differences in metabolism.[4][5]1. Implement therapeutic drug monitoring to correlate plasma concentrations with clinical outcomes. 2. Analyze patient demographics and genetic factors that may influence drug metabolism.
Reports of serious adverse events Use of high doses or injectable derivatives; potential for anaphylaxis.[8][9]1. Immediately unblind the affected participant and provide appropriate medical care. 2. Review the safety data for the entire cohort to identify any trends. 3. Re-evaluate the dosage and route of administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

DosageCmax (µg/L)Tmax (h)BioavailabilityReference
60 mg (single dose)6.440.80 - 1.58Non-linear[4][5]
60 mg (repeated dose)11.620.80 - 1.58Non-linear[4][5]
120 mg (single dose)6.970.80 - 1.58Non-linear[4][5]
120 mg (repeated dose)15.030.80 - 1.58Non-linear[4][5]
120 mg/kg (oral in rats)Not specifiedNot specified2.67%[2]

Table 2: Incidence of Adverse Drug Reactions (ADRs) with this compound Derivative Injections

This compound DerivativeNumber of PatientsNumber of Patients with ADRsIncidence Rate (%)95% Confidence IntervalReference
This compound Sulfonate38581985.484.47% - 6.72%[9]
Potassium Sodium Dehydrothis compound SuccinateNot specifiedNot specified3.692.59% - 4.94%[8]
Potassium Dehydrothis compound SuccinateNot specifiedNot specified5.333.68% - 7.72%[8]
Total (All Injections) 9490 383 4.04 Not specified [8][9]

Experimental Protocols

Methodology for Assessing Herb-Drug Interactions with Cytochrome P450 Enzymes

This is a generalized protocol based on the principles described in the cited literature. Specific parameters should be optimized for individual experiments.

  • Objective: To determine the potential of this compound or A. paniculata extract to inhibit or induce CYP450 enzyme activity.

  • Materials:

    • Human liver microsomes or recombinant human CYP isozymes.

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • This compound or standardized A. paniculata extract.

    • NADPH regenerating system.

    • LC-MS/MS for metabolite quantification.

  • Inhibition Assay (In Vitro): a. Pre-incubate liver microsomes with varying concentrations of this compound. b. Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system. c. After a defined incubation period, stop the reaction. d. Quantify the formation of the specific metabolite using LC-MS/MS. e. Calculate the IC50 value to determine the inhibitory potency of this compound.

  • Induction Assay (In Vitro or In Vivo): a. In Vitro: Treat human hepatocytes with this compound for a specified period. Measure changes in CYP enzyme mRNA and protein expression (using RT-PCR and Western blotting) and enzyme activity. b. In Vivo (Animal Model): Administer this compound to animals (e.g., rats) for a set number of days.[1] Subsequently, administer a probe drug and measure its pharmacokinetic parameters to assess changes in its clearance.[15][16]

Visualizations

Andrographolide_Metabolism_Bioavailability Oral Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral->GI_Tract Dissolution & Absorption (Poor water solubility) Systemic_Circulation Systemic Circulation (Low Bioavailability) GI_Tract->Systemic_Circulation Absorption Efflux P-glycoprotein Efflux GI_Tract->Efflux Efflux back to lumen Metabolism Extensive Metabolism (Glucuronidation, Sulfation) Systemic_Circulation->Metabolism First-pass & systemic metabolism Excretion Excretion Metabolism->Excretion Andrographolide_Drug_Interactions This compound This compound / A. paniculata Extract CYP450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9) This compound->CYP450 Inhibition or Induction Metabolites Drug Metabolites CYP450->Metabolites Metabolism Altered_PK Altered Pharmacokinetics (Increased or Decreased Drug Levels) CYP450->Altered_PK Leads to CoAdministered_Drug Co-administered Drug (e.g., Warfarin, Theophylline) CoAdministered_Drug->CYP450 Metabolized by Andrographolide_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MAPK_Pathway MAPK Signaling Pathway Inflammatory_Stimuli->MAPK_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Upregulates expression of MAPK_Pathway->Proinflammatory_Cytokines Upregulates expression of This compound This compound This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits

References

Technical Support Center: Andrographolide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the cytotoxicity of andrographolide in normal cells during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our normal cell line controls. What strategies can we employ to reduce this off-target toxicity while maintaining anti-cancer efficacy?

A1: Several strategies are being investigated to enhance the therapeutic index of this compound. The most common approaches include:

  • Nanoformulations: Encapsulating this compound in nanocarriers can improve its solubility, provide sustained release, and potentially lead to preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect. This can reduce the exposure of normal tissues to high concentrations of the drug.

  • Chemical Modification: Synthesizing this compound derivatives can alter its physicochemical properties, potentially leading to derivatives with higher potency against cancer cells and reduced toxicity towards normal cells.

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents can allow for dose reduction of this compound, thereby minimizing its side effects while achieving a synergistic anti-cancer effect.

Q2: Which nanoformulation strategy has shown the most promise for reducing this compound's cytotoxicity in normal cells?

A2: Various nanoformulations, including polymeric nanoparticles, nanoemulsions, and silver nanoparticles, have demonstrated potential in reducing the non-specific cytotoxicity of this compound. For instance, this compound-loaded nanoemulsions have been reported to be non-toxic to normal human skin fibroblast (HFF-1) cells while inducing apoptosis in skin cancer cells.[1] Similarly, combination treatments with Andrographis paniculata extract showed minimal toxicity in normal fibroblast cells (FN1).[2][3][4] Silver nanoparticles loaded with this compound have also been shown to exhibit less hemotoxicity compared to the free drug.[5][6]

Q3: Are there any specific this compound derivatives that are less toxic to normal cells?

A3: Yes, research into the chemical modification of this compound has yielded derivatives with improved safety profiles. For example, a series of isoxazolyl-based C14 esters of this compound exhibited enhanced cytotoxicity against colon, cervical, and prostate cancer cell lines, but showed no toxicity in the normal VERO cell line.[7]

Q4: Our this compound-loaded nanoparticles are showing inconsistent drug release profiles. What could be the issue?

A4: Inconsistent drug release can stem from several factors in the formulation process. For polymeric nanoparticles prepared by emulsion solvent evaporation, key parameters to optimize include the polymer-to-drug ratio, the type and concentration of surfactant, the organic solvent used, and the energy input during emulsification (e.g., sonication power and time). For instance, the concentration of the stabilizer, such as polyvinyl alcohol (PVA), is crucial not only for particle size but also for efficient drug entrapment and release.[8] A faster initial release, or "burst release," can be due to the drug adsorbed on the nanoparticle surface. To troubleshoot, consider optimizing the washing steps after nanoparticle collection to remove surface-bound drug.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and its modified forms on various cancer and normal cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeCompoundIC50 (µM)Incubation Time (h)
DBTRG-05MGHuman GlioblastomaThis compound13.9572
SVGp12Normal Human GlialThis compound> 13.9572
PC-3Human Prostate CancerThis compound26.4248
Hs27Normal Human FibroblastThis compoundNot cytotoxic48
A-431Human Epidermoid CarcinomaThis compound~72.7 (25.83 µg/ml)24
HFF-1Normal Human Skin FibroblastThis compoundNot toxic24

Data compiled from multiple sources.[1][9][10]

Table 2: Cytotoxicity of this compound Nanoformulations in Cancer vs. Normal Cell Lines

Cell LineCell TypeFormulationIC50 (µM)Incubation Time (h)
A-431Human Epidermoid CarcinomaThis compound-Nanoemulsion~163.3 (58.32 µg/ml)24
HFF-1Normal Human Skin FibroblastThis compound-NanoemulsionNot toxic24
HepG2Human Liver CancerThis compound-Phytosomes4.02Not Specified
MDA-MB-231Human Breast Cancer3nAG Nanosuspension3.4772
Normal CellsNot Specified3nAG NanosuspensionSlight cytotoxicity72

Data compiled from multiple sources.[1][11][12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion solvent evaporation technique.[8][13]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • PVA (Polyvinyl alcohol)

  • Chloroform

  • Methanol

  • Deionized (DI) water

Procedure:

  • Prepare the Aqueous Phase: Disperse PVA in DI water to the desired concentration (e.g., 2-6% w/v).

  • Prepare the Organic Phase: Dissolve a specific amount of this compound and PLGA in a mixture of chloroform and methanol.

  • Emulsification: Add the organic phase to the aqueous phase. Sonicate the mixture at 18-20 W for 5 minutes over an ice bath using a probe sonicator.

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer for several hours (e.g., 17 hours) in ambient conditions to allow the organic solvent to evaporate. Further evaporate any residual solvent under a vacuum for 1 hour.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm) for 1 hour.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove excess PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in DI water for immediate use or lyophilize for long-term storage.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[12][14]

Materials:

  • Cells (cancer and normal cell lines)

  • Complete cell culture medium

  • This compound/formulation stocks

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the this compound solution, nanoformulation, or derivative. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Andrographolide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits p38 p38 MAPK This compound->p38 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 NFkB->Bcl2 Activates NFkB->Proliferation Bax Bax p38->Bax Activates Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_formulation Nanoformulation cluster_testing Cytotoxicity Testing start This compound + Polymer/Lipid emulsify Emulsification/Homogenization start->emulsify evap Solvent Evaporation emulsify->evap collect Centrifugation & Washing evap->collect char Characterization (Size, Zeta, Drug Load) collect->char treat Treat with Formulation char->treat Optimized Formulation seed Seed Normal & Cancer Cells seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt analyze Calculate IC50 mtt->analyze

References

troubleshooting poor yield during andrographolide extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing andrographolide extraction from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: Common laboratory and industrial methods for this compound extraction include conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO₂.[1][2][3] The choice of method often depends on factors like desired yield, purity, extraction time, solvent consumption, and available equipment.

Q2: Which factors have the most significant impact on extraction yield?

A2: The primary factors influencing this compound extraction yield are the choice of solvent and its concentration, extraction temperature, extraction time, the solid-to-liquid ratio, and the particle size of the plant material.[1][4][5] For advanced methods like MAE or UAE, parameters such as microwave power and ultrasonic frequency are also critical.[4][6]

Q3: What is the role of the solvent in this compound extraction?

A3: The solvent solubilizes the this compound from the plant matrix. The polarity of the solvent is a key consideration. This compound is a diterpenoid lactone with moderate polarity. Solvents like ethanol, methanol, and ethyl acetate are commonly used.[7] Hydroalcoholic solutions (e.g., ethanol-water mixtures) are often employed, as the addition of water can increase the polarity and enhance the extraction of certain compounds.[8] The choice of solvent not only affects the yield but also the selectivity of the extraction—meaning the purity of this compound in the crude extract.[4][9]

Q4: Why is my crude extract dark green and difficult to purify?

A4: The dark green color is primarily due to the co-extraction of chlorophyll. This is a common issue, especially with solvents like methanol and ethanol. Post-extraction purification steps, such as treatment with activated charcoal, are often necessary to decolorize the extract and remove impurities that can interfere with the crystallization and purification of this compound.[9]

Q5: Can this compound degrade during extraction or storage?

A5: Yes, this compound can degrade. High temperatures and prolonged extraction times can potentially lead to the degradation of thermolabile compounds. The stability of this compound is also affected by the solvent; for instance, hydrolysis can occur in water, leading to the opening of the lactone ring.[8] Long-term storage of the plant material or extract, especially under suboptimal conditions, can also result in a significant decrease in this compound content.[10]

Troubleshooting Guide for Poor Yield

This guide addresses specific problems encountered during this compound extraction.

Problem 1: Low overall yield of crude extract.
Possible CauseRecommended Solution
Inappropriate Solvent The polarity of your solvent may not be optimal. Methanol and ethanol are generally effective. Using hydroalcoholic solutions (e.g., 50-85% ethanol) can sometimes improve yields compared to pure solvents.[6][8] For non-polar impurities, a pre-extraction wash with a non-polar solvent like hexane may be beneficial.
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the extraction duration until the yield plateaus.[9] For maceration, this could mean extending the process up to 360 minutes.[3] For modern methods like UAE or MAE, optimization experiments are key, with typical times being much shorter (e.g., 4-59 minutes).[6][11]
Incorrect Solid-to-Liquid Ratio Too little solvent may result in an incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[4][6] Ensure the entire plant material is fully submerged and well-agitated in the solvent.
Large Particle Size Large particles reduce the surface area available for solvent contact.[1] Grind the dried Andrographis paniculata leaves or whole plant to a fine, uniform powder (e.g., 125–250 μm) to enhance solvent penetration and diffusion.[4][5]
Poor Quality of Plant Material The concentration of this compound varies depending on the plant's age, part (leaves contain the most), and storage conditions.[6][10] Ensure you are using high-quality, properly dried, and stored raw material. A 69% degradation was observed over a one-year storage period in one study.[10]
Problem 2: Crude extract has low purity of this compound.
Possible CauseRecommended Solution
Low Selectivity of Solvent While solvents like methanol may give a high total extract yield, they can also pull a large number of impurities. Consider using a solvent with higher selectivity for this compound, such as ethyl acetate, which has been shown to yield pure crystals directly under optimized Soxhlet conditions.[7]
Extraction Temperature is Too High High temperatures can sometimes increase the solubility of undesirable compounds. For temperature-sensitive methods, optimizing the temperature is crucial. For instance, in supercritical fluid extraction (SFE), the highest yield was obtained at 60°C, with a decrease observed at 80°C due to reduced solvent density.[2]
Co-extraction of Impurities Chlorophyll and other pigments are common impurities. A decolorization step using activated charcoal after initial extraction can help clean up the extract before crystallization. Alternatively, purification techniques like column chromatography or Molecularly Imprinted Polymer (MIP) solid-phase extraction can significantly increase purity, with one study showing an increase from 55% to 95%.[12]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to provide a baseline for expected yields.

Table 1: Effect of Extraction Method and Solvent on this compound Yield

Extraction MethodSolventYield (% w/w or mg/g)Reference
Maceration50% EthanolHighest this compound Level[8]
MacerationMethanol188.8 mg/g (Total Extract)[2]
SoxhletMethanol150.0 mg/g (Total Extract)[2]
SoxhletChloroform0.445%[9]
Ultrasound-Assisted (UAE)62.8% Ethanol3.28%[6]
Microwave-Assisted (MAE)85% Ethanol10.926 mg/g[4]
Microwave-Assisted (MAE)Chloroform + Water0.589%[9]
Accelerated Solvent (ASE)95% Ethanol25%[11]
Supercritical Fluid (SFE)CO₂ + 14% MethanolSelective for Diterpenoids[2]

Note: Yields can refer to total crude extract or the specific this compound content, as specified in the source. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Optimized Parameters for Different Extraction Techniques

MethodParameterOptimized ValueResulting YieldReference
MacerationTime / Ratio / Frequency360 min / 2g per 100mL / 4 cycles3.47 - 3.74%[3]
Accelerated Solvent (ASE)Temperature / Time / Cycles80°C / 5 min / 2 cycles25%[11]
Ultrasound-Assisted (UAE)Ethanol Conc. / Time / Ratio / Temp.62.8% / 59 min / 1:10.5 / 62°C3.28%[6]
Microwave-Assisted (MAE)Power / Ethanol Conc.140 W / 85%10.926 mg/g[4]

Experimental Protocols

Protocol 1: General Purpose Solvent Extraction (Maceration)
  • Preparation : Dry the leaves of Andrographis paniculata in the shade and grind them into a fine powder (e.g., passing through a 40-60 mesh sieve).

  • Extraction : Weigh 10 g of the dried powder and place it in a conical flask. Add 100 mL of 75% ethanol (for a 1:10 solid-to-liquid ratio).

  • Maceration : Seal the flask and keep it on an orbital shaker at room temperature for 24 hours. Alternatively, let it stand for 72 hours with intermittent shaking.

  • Filtration : Filter the mixture first through a muslin cloth and then through Whatman No. 1 filter paper.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C until a semi-solid crude extract is obtained.[11]

  • Drying : Dry the resulting extract in a vacuum oven at 40°C until a constant weight is achieved.

  • Quantification : Dissolve a known weight of the dried extract in methanol and analyze the this compound content using HPLC.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation : Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. Create a series of calibration standards (e.g., 10-140 µg/mL) by diluting the stock solution.[8]

  • Sample Preparation : Accurately weigh about 10 mg of the dried crude extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 223 nm.

    • Injection Volume : 20 µL.

  • Analysis : Construct a calibration curve from the standard solutions. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Workflow and Troubleshooting Diagrams

Andrographolide_Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis Plant A. paniculata Plant Material Dry Drying Plant->Dry Grind Grinding (Particle Size Reduction) Dry->Grind Powder Dried Powder Grind->Powder Extraction Extraction (Maceration, Soxhlet, UAE, MAE) Powder->Extraction Solvent Solvent Selection (e.g., Ethanol, Methanol) Solvent->Extraction Crude Crude Extract Extraction->Crude Filter Filtration Crude->Filter Solvent_Removal Solvent Evaporation (Rotovap) Filter->Solvent_Removal Decolor Decolorization (Activated Charcoal) Solvent_Removal->Decolor Crystallize Crystallization Decolor->Crystallize Pure Purified this compound Crystallize->Pure HPLC Quantification (HPLC) Pure->HPLC Characterize Characterization (FTIR, NMR, MP) Pure->Characterize

Caption: General experimental workflow for this compound extraction and purification.

Troubleshooting_Yield Start Problem: Poor this compound Yield Check_Extract Is the total crude extract yield low? Start->Check_Extract Low_Crude Low Crude Yield Path Check_Extract->Low_Crude Yes Low_Purity Low Purity Path (Good Crude Yield, Low this compound) Check_Extract->Low_Purity No Check_Solvent Review Solvent Choice & Concentration Low_Crude->Check_Solvent Check_Time Increase Extraction Time Check_Solvent->Check_Time Check_Ratio Optimize Solid:Liquid Ratio Check_Time->Check_Ratio Check_Particle Reduce Particle Size (Grind Finer) Check_Ratio->Check_Particle Check_Selectivity Use a More Selective Solvent (e.g., Ethyl Acetate) Low_Purity->Check_Selectivity Check_Temp Optimize Extraction Temperature Check_Selectivity->Check_Temp Add_Purification Add Purification Step (e.g., Activated Charcoal) Check_Temp->Add_Purification Check_Degradation Assess for Degradation (Check Temp/Time/Storage) Add_Purification->Check_Degradation Factors_Affecting_Yield cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Material Characteristics center_node This compound Extraction Yield Solvent_Type Type (Methanol, Ethanol, etc.) center_node->Solvent_Type Solvent_Conc Concentration (e.g., 85% EtOH) center_node->Solvent_Conc SL_Ratio Solid:Liquid Ratio center_node->SL_Ratio Temperature Temperature center_node->Temperature Time Duration center_node->Time Power Power / Frequency (MAE / UAE) center_node->Power Particle_Size Particle Size center_node->Particle_Size Plant_Quality Raw Material Quality (Age, Storage) center_node->Plant_Quality

References

enhancing the stability of andrographolide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the stability of andrographolide in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is rapidly losing potency. What are the primary causes?

A1: this compound, a diterpene lactone, is susceptible to degradation in aqueous solutions primarily due to two factors: pH and temperature.[1]

  • pH-Dependent Hydrolysis: The ester structure in this compound, specifically the α,β-unsaturated γ-lactone ring, is prone to hydrolysis. This reaction is accelerated in neutral and alkaline conditions, leading to the opening of the lactone ring and a loss of biological activity.[1][2] The most stable pH range for this compound in aqueous solutions is acidic, typically between pH 3.0 and 5.0.[1][3][4]

  • Temperature: Higher temperatures accelerate the degradation kinetics.[5] Storing aqueous solutions at lower temperatures (e.g., 4°C) significantly improves stability compared to room temperature.[1][5]

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your aqueous solution. If it is neutral or alkaline (pH > 6), this is a likely cause of degradation.

  • Control pH: Prepare your solutions using an acidic buffer system (e.g., citrate buffer) to maintain a pH between 3.0 and 4.0, which has been identified as the optimal range for stability.[4][6]

  • Reduce Storage Temperature: Store stock and working solutions at refrigerated temperatures (e.g., 4°C) and avoid prolonged storage at room temperature.[5][7] For long-term storage, consider preparing stock solutions in organic solvents like DMSO and storing them at -20°C.[8]

  • Minimize Light Exposure: While pH and temperature are primary factors, photolytic degradation can also occur.[9] Store solutions in amber vials or protect them from light.

Q2: I need to prepare a stable aqueous formulation of this compound for cell culture experiments, but the required pH is ~7.4. How can I achieve this?

A2: Maintaining this compound stability at physiological pH (7.2-7.4) is a significant challenge. The most effective strategy is to use formulation technologies that protect the labile lactone ring from hydrolysis.

  • Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble and unstable molecules like this compound within their hydrophobic cavity. This "molecular encapsulation" shields the this compound from the aqueous environment, enhancing both its solubility and stability.[2][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[11]

  • Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate this compound, protecting it from the bulk aqueous phase. This approach has been shown to enhance physicochemical stability and prolong the activity of this compound.[12]

  • Nanoparticle Formulations: Encapsulating this compound into solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve stability, provide sustained release, and enhance bioavailability.[7][13]

Recommendation: For most standard laboratory settings, cyclodextrin complexation is the most accessible and straightforward method.

Q3: What are the main degradation products of this compound, and are they active?

A3: The degradation products depend on the pH of the solution.[3][4][14]

  • Acidic Conditions (e.g., pH 2.0): The primary degradation products are isomers and dehydrated forms, such as isothis compound and 8,9-didehydrothis compound.[3][4][6]

  • Neutral to Alkaline Conditions (e.g., pH 6.0 and above): Degradation typically involves the opening of the lactone ring, leading to products like 15-seco-andrographolide.[3][4]

Studies have shown that these degradation products exhibit significantly reduced anti-inflammatory and cytotoxic effects compared to the parent this compound molecule.[3][4] Therefore, controlling degradation is critical to ensure the bioactivity and therapeutic efficacy of your preparation.[3]

Quantitative Data Summary

The stability of this compound is highly dependent on formulation and storage conditions. The following tables summarize key quantitative data from stability studies.

Table 1: Effect of pH on this compound Stability

pH Temperature (°C) Predicted Shelf-Life (t₉₀) at 25°C Degradation Kinetics Reference(s)
2.0 50-85 ~397 days First-Order [3][4][6]
6.0 50-85 ~11 days First-Order [3][4][6]
8.0 50-85 ~0.4 days (9.6 hours) First-Order [3][4][6]

Shelf-life (t₉₀) is the time required for 10% of the drug to degrade.

Table 2: Enhancement of this compound Solubility and Dissolution with Formulation Strategies

Formulation Method Carrier/Excipient Solubility/Dissolution Improvement Reference(s)
Inclusion Complexation Hydroxypropyl-β-CD (HP-β-CD) 98.6% dissolution in 60 min vs. 11.8% for uncomplexed drug. [11]
Solid Dispersion Soluplus® Up to 4.7-fold increase in solubility. [15]
Solid Dispersion PVP-K30, Kolliphor EL 3.4-fold and 3.9-fold improvement in oral AUC and Cmax, respectively. [16][17]

| Solid Lipid Nanoparticles | Glyceryl monostearate | Entrapment efficiency of 83.7%. |[7] |

Experimental Protocols & Visualizations

Protocol 1: Preparation of an this compound-HP-β-CD Inclusion Complex

This protocol describes a common solvent evaporation method to enhance the stability and solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Purified water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is common.[2][18]

  • Dissolution:

    • Dissolve the calculated amount of this compound in a minimal volume of ethanol.

    • In a separate vessel, dissolve the corresponding amount of HP-β-CD in purified water.

  • Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Evaporation: Stir the mixture for 24-48 hours at room temperature to allow for complex formation. Following this, remove the ethanol using a rotary evaporator at approximately 40-50°C.

  • Drying: Lyophilize (freeze-dry) or dry the resulting aqueous solution in a vacuum oven to obtain a solid powder of the inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).[11]

G cluster_start Step 1: Preparation cluster_process Step 2: Complexation cluster_isolation Step 3: Isolation cluster_end Step 4: Final Product A Dissolve this compound in Ethanol C Mix Solutions & Stir for 24-48h A->C B Dissolve HP-β-CD in Water B->C D Rotary Evaporation (Remove Ethanol) C->D Formed Complex in Solution E Lyophilization or Vacuum Drying D->E F This compound-CD Inclusion Complex Powder E->F

Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.
Protocol 2: Stability Testing of this compound using RP-HPLC

This protocol provides a general framework for assessing the stability of your this compound preparations over time.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[9]

  • This compound standard

  • Mobile Phase: Methanol and water are common. A typical ratio is 65:35 (v/v) Methanol:Water.[9]

  • Incubator or temperature-controlled chamber

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare your this compound formulation (e.g., in a specific buffer, with cyclodextrin).

    • Prepare a control solution of this compound in the same concentration without the stabilizing agent.

    • Prepare a series of this compound standard solutions of known concentrations for the calibration curve.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, inject the test, control, and standard solutions into the HPLC system.

    • Set the UV detector to a wavelength of ~223-226 nm.[9][19]

    • Record the retention time and peak area for this compound (~3.85 min is a reported retention time under specific conditions).[9]

    • Construct a calibration curve by plotting peak area against the concentration of the standards.

    • Use the calibration curve to determine the initial concentration (C₀) of this compound in your test and control samples.

  • Stability Study:

    • Store the test and control solutions under desired stress conditions (e.g., 25°C/60% RH, 40°C/75% RH). Protect from light.

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.

  • Analysis at Time Points:

    • Analyze the aliquots by HPLC as described in step 2.

    • Determine the concentration of this compound (Cₜ) remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100.

    • Plot the percentage remaining versus time to visualize the degradation profile and compare the stability of different formulations.

G A This compound Degradation E Loss of Biological Activity A->E B High pH (Neutral/Alkaline) D Lactone Ring Hydrolysis B->D Accelerates C High Temperature C->D Accelerates D->A

Key Factors Leading to this compound Degradation in Aqueous Solution.

References

Technical Support Center: Enhancing Oral Absorption of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies to improve the oral absorption of andrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

This compound, a major bioactive compound from Andrographis paniculata, presents several challenges for effective oral delivery, primarily due to its physicochemical properties. Its clinical application is often hindered by:

  • Poor Aqueous Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Its solubility in water is very low (3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][3]

  • Low Oral Bioavailability: Consequently, its oral bioavailability is reported to be very low, around 2.67%.[3][4][5]

  • Chemical Instability: The diterpene lactone structure of this compound is prone to hydrolysis in neutral or alkaline environments, such as the intestine.[3][4]

  • Rapid Metabolism and Efflux: this compound undergoes extensive first-pass metabolism in the liver and is also subject to efflux by P-glycoprotein in the intestine, further reducing its systemic exposure.[3][4]

Q2: What are the most common formulation strategies to improve the oral absorption of this compound?

Several formulation strategies have been successfully employed to overcome the challenges of this compound's oral delivery. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[6][7][8]

  • Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA) and solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and facilitate its absorption.[3][9][10][11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like this compound.[3][12][13]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically <200 nm), which provide a large surface area for drug absorption.[14][15]

  • Phospholipid Complexes (Herbosomes): Complexing this compound with phospholipids can improve its lipophilicity and facilitate its passage across the intestinal membrane.[16][17][18]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[6][19]

  • Co-administration with Bioenhancers: The use of bioenhancers like piperine can improve the bioavailability of this compound.[19][20]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound from Solid Dispersion

Possible Causes:

  • Inappropriate Polymer Selection: The chosen polymer may not be optimal for creating an amorphous solid dispersion with this compound.

  • Incorrect Drug-to-Polymer Ratio: The ratio of this compound to the polymer can significantly affect the dissolution profile.

  • Suboptimal Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) might not have effectively rendered the drug amorphous.

Troubleshooting Steps:

  • Polymer Screening: Screen a variety of hydrophilic polymers such as polyvinylpyrrolidone (PVP) K30, Soluplus®, polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[7][8]

  • Optimize Drug-to-Polymer Ratio: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles.

  • Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the this compound in the solid dispersion is in an amorphous state.

  • Evaluate Different Preparation Methods: Compare different manufacturing techniques. For instance, rotary evaporation and spray drying are commonly used methods.[7][21]

Issue 2: Low Entrapment Efficiency in Nanoparticle Formulations

Possible Causes:

  • Poor Miscibility of Drug and Polymer: this compound may have limited solubility in the organic solvent used during nanoparticle preparation.

  • Suboptimal Formulation Parameters: Factors like polymer concentration, surfactant concentration, and homogenization speed can influence entrapment efficiency.

  • Drug Leakage during Preparation: The drug might leak into the external aqueous phase during the solvent evaporation or diffusion process.

Troubleshooting Steps:

  • Solvent Selection: Test different organic solvents (e.g., ethyl acetate, acetone) in which both this compound and the polymer (e.g., PLGA) are highly soluble.[9]

  • Optimize Formulation Parameters: Systematically vary the polymer-to-drug ratio, surfactant concentration, and sonication/homogenization parameters to find the optimal conditions for encapsulation.[11]

  • Method Modification: Consider using a different nanoparticle preparation method, such as nanoprecipitation, which can sometimes yield higher entrapment for certain drugs.[10]

Issue 3: Physical Instability of Self-Emulsifying Drug Delivery Systems (SEDDS)

Possible Causes:

  • Incorrect Excipient Ratios: The proportions of oil, surfactant, and co-surfactant are critical for the spontaneous formation of a stable microemulsion.

  • Drug Precipitation: this compound may precipitate out of the SEDDS formulation upon storage or dilution in aqueous media.

  • Phase Separation: The formulation may undergo phase separation over time.

Troubleshooting Steps:

  • Excipient Screening: Conduct solubility studies of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct Ternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.

  • Perform Thermodynamic Stability Studies: Subject the formulated SEDDS to stress tests, such as centrifugation and freeze-thaw cycles, to ensure its physical stability.

  • Evaluate Robustness to Dilution: Assess the formulation's ability to form a stable emulsion upon dilution with aqueous media, simulating conditions in the gastrointestinal tract.

Data Presentation

Table 1: Improvement in Oral Bioavailability of this compound with Different Formulation Strategies

Formulation StrategyKey Excipients/CarriersFold Increase in Bioavailability (Compared to pure drug/suspension)Reference
Solid DispersionPVP K30, Kolliphor EL3.0-fold (AUC)[6]
Solid DispersionSoluplus®Up to 4.7-fold increase in solubility[21]
pH-Sensitive NanoparticlesEudragit® EPO2.2-fold (AUC)[10]
Solid Lipid Nanoparticles (SLNs)-2.41-fold[6]
Self-Microemulsifying Drug Delivery System (SMEDDS)Capryol 90, Kolliphor RH 40, Labrasol15-fold (absorption)[6]
Self-Nano Emulsifying Drug Delivery System (SNEDDS)Capryol-90, Tween 20, PEG 4001.2-fold (AUC)[22]
Nanoemulsionα-tocopherol, ethanol, Cremophor EL5.94-fold (relative bioavailability)[14]
This compound/HPCD/Phospholipid Complex NanoemulsionHydroxypropyl-β-cyclodextrin, Phospholipid5.51-fold (relative bioavailability)[23][24]
Co-administration with Solubilizers and Bioenhancerβ-cyclodextrin, SDS, Piperine1.31 to 1.96-fold increase[20][25]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:7 w/w).

  • Dissolve both components completely in a sufficient volume of absolute ethanol in a round-bottom flask.[26]

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-45°C) in a water bath until a sticky or solid mass is obtained.[26]

  • Further dry the resulting mass in a vacuum oven at 40°C until constant weight to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium (e.g., 0.1 N HCl, pH 1.2 or phosphate buffer, pH 6.8)

  • This compound formulation (e.g., solid dispersion, pure drug)

  • Syringes with filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Set up the dissolution apparatus with 900 mL of the selected dissolution medium, maintained at 37 ± 0.5°C.[27]

  • Set the paddle speed to a specified rpm (e.g., 75 or 100 rpm).[27][28]

  • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.

  • Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).[28]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of this compound from different formulations.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound formulations (e.g., suspension, solid dispersion, nanoemulsion)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing an anticoagulant like heparin)

  • Centrifuge

  • HPLC system for bioanalysis

Procedure:

  • Fast the rats overnight (e.g., 12 hours) before the experiment, with free access to water.

  • Divide the rats into groups, with each group receiving a different formulation.

  • Administer the this compound formulation orally via gavage at a specific dose (e.g., 100 mg/kg).[6]

  • Collect blood samples (e.g., 0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[6]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[6]

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative bioavailability of the test formulations compared to the control (e.g., pure drug suspension).

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation start Weigh this compound and Polymer dissolve Dissolve in Ethanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize sd_product Solid Dispersion Powder pulverize->sd_product dissolution In Vitro Dissolution Test sd_product->dissolution dsc DSC Analysis sd_product->dsc pxrd PXRD Analysis sd_product->pxrd pk_study In Vivo Pharmacokinetic Study sd_product->pk_study data_analysis Data Analysis pk_study->data_analysis

Caption: Workflow for the preparation and evaluation of this compound solid dispersion.

logical_relationship_bioavailability cluster_problem Core Problem cluster_causes Contributing Factors cluster_solutions Formulation Strategies cluster_outcome Desired Outcome problem Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility problem->solubility stability Chemical Instability problem->stability metabolism Rapid Metabolism & Efflux problem->metabolism sd Solid Dispersions solubility->sd np Nanoparticles solubility->np sedds SEDDS/SMEDDS solubility->sedds ne Nanoemulsions solubility->ne pc Phospholipid Complexes solubility->pc stability->sd stability->np stability->sedds stability->ne stability->pc metabolism->sd metabolism->np metabolism->sedds metabolism->ne metabolism->pc outcome Improved Oral Absorption & Therapeutic Efficacy sd->outcome np->outcome sedds->outcome ne->outcome pc->outcome

Caption: Logical relationship of challenges and strategies for this compound delivery.

References

mitigating off-target effects of andrographolide in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of andrographolide in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary documented off-target effects of this compound in experimental models?

A1: While this compound is studied for its therapeutic properties, including anti-inflammatory and anti-cancer effects, some off-target effects have been reported in preclinical models.[1][2] The most notable is male reproductive toxicity, where this compound has been shown to arrest spermatogenesis and disrupt seminiferous epithelium in rats.[3][4] Although often cited for its hepatoprotective qualities against certain toxins,[5][6][7] high doses or impure preparations could still pose a risk, warranting careful monitoring of liver function.

Q2: Is this compound generally considered safe for use in animal experiments?

A2: In acute and sub-acute toxicity studies, this compound has demonstrated a high safety margin, particularly when administered orally.[8] Studies in mice have shown that oral doses up to 5 g/kg did not produce hazardous signs, and daily administration of 500 mg/kg in rats for 21 days showed no adverse effects.[8] The oral LD50 in mice has been reported to be greater than 5 g/kg.[8] However, toxicity can be route-dependent, and specific organ systems, like the male reproductive system, may be more sensitive.[3]

Q3: My experiment requires high concentrations of this compound due to its low solubility and bioavailability. How can this be addressed to avoid potential toxicity?

A3: The poor water solubility and low oral bioavailability of this compound are significant challenges that can necessitate high dosing.[9][10] To mitigate this, several advanced formulation strategies can be employed. These include developing drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), liposomes, and self-micro emulsifying drug delivery systems (SMEDDS).[9][11][12] These formulations can enhance solubility, improve absorption, and potentially reduce the overall dose required to achieve therapeutic efficacy, thereby minimizing the risk of off-target effects.[11]

Q4: Can chemical modification of this compound reduce its off-target effects?

A4: Yes, chemical modification is a key strategy. Synthesizing this compound derivatives can improve its pharmacological profile.[13] Modifications can be designed to increase target specificity, enhance bioavailability, and reduce toxicity.[14][15] For example, derivatives have been created that show greater cytotoxicity to cancer cells compared to this compound itself, potentially allowing for lower, more targeted doses.[16]

Troubleshooting Guides

Problem 1: Observing signs of hepatotoxicity (e.g., elevated ALT/AST) in animal models.

Possible Cause: While this compound often shows hepatoprotective effects against toxins like paracetamol and CCl4,[6][17] direct toxicity could occur at very high doses or due to impurities in the compound.

Solutions:

  • Dose Reduction & Purity Confirmation: Verify the purity of your this compound sample using analytical methods like HPLC. If possible, conduct a dose-response study to find the minimum effective dose that does not elevate liver enzymes.

  • Leverage Protective Mechanisms: this compound's hepatoprotective action is linked to its ability to inhibit oxidative stress and inflammation.[6] Ensure your experimental model doesn't exacerbate pathways that this compound cannot counteract.

  • Consider Advanced Formulations: Using a targeted drug delivery system can reduce the concentration of free this compound in systemic circulation, minimizing its impact on the liver while concentrating it at the target site.[9]

Problem 2: Observing adverse effects on male reproductive parameters in long-term studies.

Possible Cause: this compound has been shown to impair spermatogenesis in rats, leading to decreased sperm counts and motility.[3] This is a well-documented, specific off-target effect.

Solutions:

  • Alternative Derivatives: Screen for synthetic derivatives of this compound that may retain the desired therapeutic activity without the associated reproductive toxicity.[13][15]

  • Targeted Delivery: Implement a targeted delivery system (e.g., nanoparticles functionalized with ligands for a specific tissue) to minimize exposure to the testes.[18]

  • Combination Therapy: Use this compound in combination with another therapeutic agent at lower doses. This synergistic approach may allow for a reduction in the this compound dose to below the threshold that causes reproductive toxicity.[1][19]

Mitigation Strategies: Data and Protocols

Advanced Drug Delivery Systems

Encapsulating this compound in novel drug delivery systems can significantly improve its biopharmaceutical properties, leading to lower required doses and fewer off-target effects.[11]

Quantitative Data: Effect of Formulation on this compound Efficacy

Formulation Experimental Model Key Finding Reference
This compound Nanocrystals (AGNC) Paracetamol-induced liver injury in mice AGNC exerted a notable hepatoprotective effect at a lower dose compared to crude this compound. [20]
Self-Microemulsifying Drug Delivery System (SMEDDS) Ex vivo membrane permeation study The dissolution and membrane permeability of the AGPE-loaded SMEDDS was significantly improved compared to the standard extract. [12]

| Albumin Nanoparticles (ANP) in PCL Scaffolds | HeLa cell lines (in vitro) | Scaffolds provided a sustained release of this compound for 8 days, causing significant toxicity to cancer cells. |[18] |

Experimental Protocol: Preparation and Evaluation of this compound Nanoemulsion

This protocol is adapted from methodologies for creating self-micro emulsifying drug delivery systems (SMEDDS) to improve oral bioavailability.[12]

  • Component Screening:

    • Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil), surfactants (e.g., Tween® 80, Cremophor EL), and co-surfactants (e.g., PEG 400, propylene glycol).

    • Select the components that show the highest solubility for this compound.

  • Pseudo-Ternary Phase Diagram Construction:

    • Prepare mixtures of the chosen surfactant and co-surfactant (S/CoS) at various ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the oil at different ratios (e.g., from 9:1 to 1:9).

    • Add water dropwise to each oil-S/CoS mixture under gentle agitation.

    • Observe the mixture for phase clarity and identify the boundaries of the microemulsion region.

  • Formulation Optimization:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

    • Dissolve the this compound in this mixture.

  • Characterization:

    • Dilute the this compound-loaded SMEDDS in water and measure the resulting droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Assess drug content and loading efficiency using HPLC.

  • Performance Evaluation:

    • Conduct in vitro dissolution studies and ex vivo permeation studies using an appropriate membrane model to compare the performance against unformulated this compound.

Combination Therapy

Combining this compound with other therapeutic agents can produce synergistic effects, allowing for dose reduction of one or both compounds.

Quantitative Data: Synergistic Effects in Combination Therapy

Combination Cell Line Key Finding Reference
This compound + Paclitaxel (PTX) A549 NSCLC The IC50 of PTX was reduced from 15.9 nM to a range of 0.5–7.4 nM when combined with 10-30 µM of this compound. [19][21]
This compound + Amphotericin B A. fumigatus, A. niger, T. mentagrophytes, C. albicans A synergistic antifungal effect was observed, suggesting the potential to lower the required dose of the more toxic amphotericin B. [22]

| this compound + Methotrexate | CFA-induced arthritis in rats | The combination significantly reduced pro-inflammatory cytokines and alleviated methotrexate-induced liver injury. |[1] |

Chemical Modification

Synthesizing derivatives of this compound can enhance its therapeutic index by increasing potency against the target while potentially reducing off-target toxicities.

Experimental Protocol: Assessing Hepatotoxicity in a Paracetamol-Induced Rat Model

This protocol is based on established models for evaluating drug-induced liver injury and the potential protective effects of compounds like this compound.[5][17]

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (200-250g).

    • Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, free access to standard pellet diet and water).

  • Experimental Groups (n=6 per group):

    • Group 1 (Normal Control): Receives vehicle only (e.g., 0.5% CMC).

    • Group 2 (Toxicant Control): Receives a single oral dose of paracetamol (e.g., 3 g/kg).

    • Group 3 (Positive Control): Receives a standard hepatoprotective agent (e.g., Silymarin, 25 mg/kg) orally for 7 days, followed by paracetamol on the final day.

    • Group 4 (this compound Treatment): Receives the desired dose of this compound (e.g., 10 mg/kg) orally for 7 days, followed by paracetamol on the final day.

  • Dosing Regimen:

    • Administer the respective treatments (vehicle, silymarin, this compound) orally once daily for the specified duration.

    • On the final day of treatment, administer the paracetamol dose to Groups 2, 3, and 4, two hours after the final treatment dose.

  • Sample Collection:

    • 24 hours after paracetamol administration, anesthetize the animals.

    • Collect blood via cardiac puncture for biochemical analysis.

    • Euthanize the animals and immediately excise the liver for histopathological examination.

  • Biochemical Analysis:

    • Separate serum from the blood samples.

    • Measure levels of liver function enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the slides microscopically for signs of cellular necrosis, inflammation, and other architectural changes.

Visualizations: Workflows and Pathways

problem Off-Target Effect Observed (e.g., Toxicity, Low Efficacy) step1 Step 1: Verify Compound - Confirm Purity (HPLC) - Confirm Identity (MS, NMR) problem->step1 step2 Step 2: Optimize Dose - Conduct Dose-Response Study - Determine Minimum Effective Dose step1->step2 decision Is Effect Mitigated? step2->decision mitigate Step 3: Implement Mitigation Strategy decision->mitigate No end_ok Proceed with Experiment decision->end_ok Yes strat1 Advanced Formulation (e.g., Nanoparticles, SMEDDS) mitigate->strat1 strat2 Combination Therapy (Synergistic Agent) mitigate->strat2 strat3 Chemical Modification (Screen Derivatives) mitigate->strat3 re_eval Step 4: Re-evaluate Efficacy and Safety Parameters strat1->re_eval strat2->re_eval strat3->re_eval re_eval->end_ok end_nok Re-design Strategy re_eval->end_nok

Caption: Troubleshooting workflow for addressing off-target effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκBα degradation releases NF-κB transcription Transcription of Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->transcription Translocates & Initiates Andro This compound Andro->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

andro This compound issue1 Low Bioavailability & Solubility andro->issue1 issue2 Off-Target Effects (e.g., Systemic Toxicity) andro->issue2 strat1 Advanced Drug Delivery (Nanoparticles, Liposomes) issue1->strat1 Addresses strat2 Chemical Modification (Derivative Synthesis) issue2->strat2 Addresses strat3 Combination Therapy (Synergistic Agents) issue2->strat3 Addresses outcome1 Improved Solubility Enhanced Permeability strat1->outcome1 outcome2 Increased Potency Improved Specificity strat2->outcome2 outcome3 Dose Reduction Reduced Systemic Exposure strat3->outcome3

Caption: Key strategies for mitigating this compound's limitations.

References

Validation & Comparative

Andrographolide vs. Curcumin: A Comparative Guide to Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Andrographolide, a labdane diterpenoid from Andrographis paniculata, and curcumin, a polyphenol from Curcuma longa (turmeric), are two natural compounds renowned for their potent anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of this compound and curcumin against key inflammatory mediators. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Inflammatory MediatorCell LineStimulusIC50 Value (µM)Reference
PGE2RAW264.7LPS & IFN-γ8.8[1][2]
Nitric Oxide (NO)RAW264.7LPS & IFN-γ7.4[1]
TNF-αTHP-1LPS29.3[1]
IFN-γTHP-1LPS31.4[1]
IL-1βTHP-1LPS18.1[1]
IL-6DU145Endogenous~3[3][4]
COX-2 (PGE2 production)Human fibroblastLPS4[5][6][7]
NF-κBELAM9-RAW264.7LPS & IFN-γNot specified[1]

Table 2: Inhibition of Pro-inflammatory Mediators by Curcumin

Inflammatory MediatorCell Line/SystemStimulusIC50 Value (µM) / InhibitionReference
COX-2 Activity--Directly inhibits[8]
COX-2 ExpressionGastrointestinal epithelial cellsCD & PMAComplete inhibition at 10 µM[8]
COX-1 and COX-2 Activity--~50% inhibition at 15 µM[9]
NF-κB DNA BindingRAW264.7LPS>50[10][11]
TNF-α ProductionMono Mac 6LPSInhibited at 5 µM[12]
IL-6 ProductionRAW264.7P. intermedia LPS83% reduction at 20 µM[13]
IL-6 ExpressionRat vascular smooth muscle cellsLPSDose-dependent decrease (1-15 µM)[14]
CK2α--2.38 ± 0.15[15]

Mechanisms of Anti-Inflammatory Action

Both this compound and curcumin exert their anti-inflammatory effects by modulating multiple signaling pathways. The primary mechanism for both is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.

This compound's Anti-Inflammatory Signaling Pathways

This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16] It can also interfere with other signaling pathways such as the JAK/STAT and MAPK pathways.[17]

andrographolide_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates Andro This compound Andro->IKK inhibits Andro->NFkB_nuc inhibits DNA binding Nucleus Nucleus Cytokines Inflammatory Mediators Genes->Cytokines

This compound's inhibition of the NF-κB signaling pathway.
Curcumin's Anti-Inflammatory Signaling Pathways

Curcumin also potently inhibits NF-κB activation.[10][11] Additionally, it has been shown to suppress the activity of activator protein-1 (AP-1) and other transcription factors involved in inflammation. Curcumin's anti-inflammatory effects are also mediated through the inhibition of the arachidonic acid cascade by targeting COX and lipoxygenase (LOX) enzymes.[8]

curcumin_pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates Curcumin Curcumin Curcumin->IKK inhibits Curcumin->NFkB_nuc inhibits DNA binding COX2 COX-2 Curcumin->COX2 inhibits Nucleus Nucleus Cytokines Inflammatory Mediators Genes->Cytokines AA Arachidonic Acid AA->COX2 PGs Prostaglandins COX2->PGs experimental_workflow start Start: Cell Culture treatment Pre-treatment with This compound or Curcumin start->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for Cytokines, PGE2 supernatant->elisa griess Griess Assay for NO supernatant->griess western Western Blot for Protein Expression cell_lysis->western nfkb_assay NF-κB Activity Assay (EMSA/ Reporter) cell_lysis->nfkb_assay

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid extracted from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities. However, its clinical application is often hampered by poor solubility and limited bioavailability. To overcome these limitations and enhance its therapeutic efficacy, numerous derivatives have been synthesized and evaluated. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is supported by experimental data to aid researchers in the design and development of novel and potent therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer effects of this compound and its derivatives are primarily attributed to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] Modifications at several key positions on the this compound scaffold have been shown to significantly influence their cytotoxic potency.

Key SAR Insights for Anticancer Activity:

  • C-14 Position: Esterification at the C-14 hydroxyl group has been a common strategy to enhance anticancer activity. The introduction of bulky or electron-withdrawing groups can lead to increased cytotoxicity.[4][5] For instance, certain sulfonyl-type derivatives have demonstrated potent anti-cancer effects.[4]

  • C-12 Position: Modifications at the C-12 position have also yielded derivatives with improved anticancer properties.[5]

  • C-3 and C-19 Positions: The hydroxyl groups at C-3 and C-19 are crucial for activity, and their modification, such as through esterification, can modulate the cytotoxic profile.[1][5]

  • α,β-Unsaturated γ-Lactone Ring: This moiety is often considered essential for the cytotoxic activity of this compound, likely acting as a Michael acceptor for biological nucleophiles.[6]

Comparative Anticancer Activity of this compound Derivatives:

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (Lung)36[7]
This compoundMCF-7 (Breast)32.90 (48h)[8]
This compoundMDA-MB-231 (Breast)37.56 (48h)[8]
This compoundHCT-116 (Colon)>100[9]
Methyl sulfonyl derivative (4a)A549 (Lung)Potent[4][10]
Ethyl sulfonyl derivative (4b)A549 (Lung)Potent[4][10]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolideHCT-116 (Colon)0.85[5]
1,2,3-Triazole-substituted derivative 12PANC-1 (Pancreatic)Potent[1][9]
3,19-p-nitrobenzylidene derivative 5A549 (Lung)22[7]

Anti-inflammatory Activity: Modulating the Immune Response

This compound and its derivatives exert their anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[11][12] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[2][13][14]

Key SAR Insights for Anti-inflammatory Activity:

  • Modifications that enhance the ability of the derivative to interact with components of the NF-κB pathway can lead to improved anti-inflammatory activity.

  • The inhibitory potency is often evaluated by measuring the reduction of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines like RAW 264.7.

Comparative Anti-inflammatory Activity of this compound and Derivatives:

CompoundCell LineAssayIC50 (µM)Reference
This compoundRAW 264.7NO Inhibition17.4[15]
This compoundRAW 264.7NO Inhibition7.4[2][16]
This compoundRAW 264.7PGE2 Inhibition8.8[2][16]
This compoundRAW 264.7TNF-α Inhibition23.3[16]
AL-2, AL-3, AL-4RAW 264.7NO InhibitionActive[13][14]

Antiviral Activity: Combating Viral Infections

The antiviral potential of this compound derivatives has been explored against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[7][17][18]

Key SAR Insights for Antiviral Activity:

  • Anti-HIV Activity: Derivatives have been shown to inhibit HIV replication, with modifications aimed at improving potency and therapeutic index.[17]

  • Anti-HBV Activity: Certain derivatives have demonstrated the ability to inhibit HBV DNA replication and the secretion of HBsAg and HBeAg.[18]

  • Anti-SARS-CoV-2 Activity: The main protease (Mpro) of SARS-CoV-2 is a key target for many this compound derivatives. In silico and in vitro studies have identified derivatives with potent inhibitory activity against this enzyme.[11][16][19][20][21][22]

Comparative Antiviral Activity of this compound Derivatives:

Derivative/CompoundVirusTarget/AssayEC50/IC50 (µM)Reference
This compoundHIVp24 antigen inhibition49.0 µg/mL[13][23]
14-deoxy-11,12-didehydrothis compoundHIVp24 antigen inhibition56.8 µg/mL[13][23]
This compoundDENV2Cell infection21.304[13][23]
This compoundSARS-CoV-2Mpro inhibition15.05[13][23]
14-α-lipoyl this compound (AL-1)H1N1Antiviral activity7.2[13]
14-aryloxy analogueDENVAntiviral activity22.6[4]
14-aryloxy analogueZIKVAntiviral activity27.9[4]
Aza-andrographolide derivative 4yHCoV 229EAntiviral activity10.1[14][24]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[25][26][27][28]

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[25][26][27][28]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]

  • Calculate the percentage of cell viability relative to the untreated control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants as an indicator of NO production.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the negative control group.

  • Incubate for an appropriate period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[1][3][17]

  • Incubate at room temperature for 10-15 minutes.[3][29]

  • Measure the absorbance at 540-550 nm.[1][17][29]

  • Determine the nitrite concentration from a sodium nitrite standard curve.

In Vitro Anti-HIV Assay (MT-4 Cells)

This assay evaluates the ability of compounds to inhibit HIV-1 replication in the MT-4 human T-cell line.

Protocol:

  • Seed MT-4 cells in a 96-well plate.

  • Infect the cells with a known amount of HIV-1.

  • Immediately add various concentrations of the this compound derivatives.

  • Incubate the plates for 4-5 days.[5][30]

  • Assess the antiviral activity by measuring the inhibition of virus-induced cytopathic effects (CPE) or by quantifying a viral marker such as the p24 antigen using an ELISA.[13][23]

  • Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is an enzymatic assay to screen for inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.

Protocol:

  • The assay is typically performed in a 96- or 384-well plate format.

  • Recombinant SARS-CoV-2 Mpro enzyme is incubated with various concentrations of the this compound derivatives.

  • A fluorogenic substrate specific for Mpro is added to the mixture.

  • The enzymatic reaction is monitored by measuring the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active enzyme.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined from dose-response curves.[11]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language for Graphviz.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB->IkB_NFkB sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Andro This compound Derivatives Andro->IKK inhibits Andro->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (NO, Cytokines) DNA->Genes transcribes IkB_NFkB->NFkB

Caption: NF-κB Signaling Pathway and Inhibition by this compound Derivatives.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Andro This compound Derivatives Bax Bax Andro->Bax upregulates Bcl2 Bcl-2 Andro->Bcl2 downregulates Mito Mitochondria CytC Cytochrome c Mito->CytC releases Bax->Mito promotes pore formation Bcl2->Mito inhibits Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Experimental_Workflow_Anticancer start Start: Synthesize this compound Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Derivatives cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis: Calculate IC50, Determine Mechanism viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: General Experimental Workflow for Anticancer Evaluation.

References

Andrographolide: An In Vivo Examination of its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Andrographolide, a labdane diterpenoid derived from the Andrographis paniculata plant, has garnered significant attention from the scientific community for its diverse pharmacological activities. Extensive in vivo research has validated several of its therapeutic targets, primarily centering on its potent anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of this compound's in vivo performance against other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding of this promising natural compound.

Key Therapeutic Targets and In Vivo Validation

The primary therapeutic targets of this compound that have been extensively validated in vivo include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

This compound's most well-documented in vivo effect is its ability to suppress inflammation by inhibiting the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

A key in vivo study demonstrated that this compound significantly inhibits the activation of NF-κB in a mouse model of Duchenne muscular dystrophy.[1] This inhibition leads to a reduction in the expression of downstream inflammatory mediators.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Lung Inflammation [2][3]

Treatment GroupDoseTNF-α Inhibition in Bronchoalveolar Lavage Fluid (BAF)GM-CSF Inhibition in Bronchoalveolar Lavage Fluid (BAF)
This compound30 mg/kg (i.p.)92%65%
Dexamethasone2.5 mg/kg (i.p.)Comparable efficacy to this compoundComparable efficacy to this compound
  • Animal Model: BALB/c mice.

  • Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7.

  • Challenge: From day 14 to day 19, mice were challenged intranasally with OVA.

  • Treatment: this compound (30 mg/kg) or dexamethasone (2.5 mg/kg) was administered i.p. 30 minutes before each OVA challenge.

  • Outcome Measures: On day 20, bronchoalveolar lavage fluid (BALF) was collected to measure the levels of TNF-α and GM-CSF using ELISA.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Inhibits p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus Translocation DNA DNA p65_p50_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. In vivo studies have shown that this compound can inhibit the PI3K/Akt pathway, contributing to its anticancer effects.

In a xenograft mouse model of bladder cancer, this compound treatment (10 mg/kg) was found to suppress tumor growth by inhibiting the PI3K/Akt signaling pathway.[4] Another study on cisplatin-resistant bladder cancer showed that the combination of this compound and cisplatin significantly inhibited tumor proliferation and invasion by suppressing the PI3K/Akt pathway.[5]

Table 2: In Vivo Effect of this compound on PI3K/Akt Pathway in a Bladder Cancer Xenograft Model [4]

Treatment GroupDoseTumor Growth Inhibitionp-Akt Expression
Control--High
This compound10 mg/kgSignificant (P⩽0.01)Suppressed (P⩽0.05 or P⩽0.01)
  • Animal Model: Nude mice.

  • Tumor Induction: 5637 bladder cancer cells were subcutaneously injected into the mice.

  • Treatment: Once the tumors reached a certain volume, mice were treated with this compound (10 mg/kg) or a vehicle control.

  • Outcome Measures: Tumor volume was measured regularly. At the end of the experiment, tumors were excised, and the expression of proteins in the PI3K/Akt pathway (e.g., p-Akt) was analyzed by immunoblotting.

PI3K_Akt_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.
Antioxidant Response via Nrf2 Activation

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes. In vivo studies have demonstrated that this compound can activate the Nrf2 pathway, thereby protecting against oxidative stress-induced damage.

In a study on diabetic nephropathy in rats, this compound treatment was shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), leading to a reduction in oxidative stress and inflammation in the kidneys.[6]

Table 3: Comparison of this compound with other Nrf2 Activators (In Vitro) [7]

CompoundEC50 for Nrf2 Activation (µM)
This compound ~5
Sulforaphane~2
Curcumin~3
tBHQ (tert-Butylhydroquinone)~10

Note: This data is from an in vitro assay and direct in vivo comparative data with other Nrf2 activators is limited.

  • Animal Model: C57BL/6 mice.

  • Disease Induction: Ulcerative colitis was induced by administering dextran sulfate sodium (DSS) in the drinking water.

  • Treatment: Mice were treated with this compound orally.

  • Outcome Measures: Colon tissues were collected and the protein expression of Nrf2 and HO-1 was determined by Western blot analysis.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

In vivo studies have consistently validated the therapeutic potential of this compound by demonstrating its significant modulatory effects on key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2. The available data, particularly from studies comparing its efficacy to established drugs like dexamethasone, underscore its promise as a potent anti-inflammatory agent. While direct in vivo comparative data with other specific pathway inhibitors or activators remains an area for further research, the existing evidence strongly supports the continued investigation of this compound as a multi-target therapeutic agent for a range of diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to fully elucidate the in vivo mechanisms and comparative efficacy of this compelling natural product.

References

Andrographolide: A Comparative Guide to Clinical Trial Results and Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

Andrographolide, a diterpenoid lactone and the primary bioactive component of Andrographis paniculata, has garnered significant interest for its therapeutic potential across a spectrum of inflammatory and infectious diseases.[1][2] This guide provides a comprehensive comparison of its clinical trial outcomes, details the experimental protocols of key studies, and illustrates its mechanisms of action through signaling pathway diagrams.

Clinical Trial Efficacy

This compound has been investigated in various clinical settings, with notable efficacy in upper respiratory tract infections and rheumatoid arthritis. Its potential in the context of COVID-19 has also been explored.

ConditionStudy PopulationDosageDurationKey Efficacy Findings
Upper Respiratory Tract Infections (URTI) 896 patients in 7 double-blind, controlled trialsVaried, e.g., 60 mg/day this compound2-7 daysSuperior to placebo in alleviating subjective symptoms of uncomplicated URTI.[3][4] Some evidence of a preventative effect.[4] In one study, high-dose this compound (360 mg/day) was comparable to paracetamol in resolving fever and sore throat by day 3.[3]
Rheumatoid Arthritis (RA) 60 patients with active RAExtract with 30% total andrographolides, three times a day14 weeksSignificant reduction in the number of swollen and tender joints, and total grade of swollen and tender joints compared to placebo.[5][6] Also associated with a reduction in rheumatoid factor, IgA, and C4.[5][6]
Mild COVID-19 165 asymptomatic or mildly symptomatic patients180 mg/day (60 mg, three times a day)5 daysDid not significantly reduce disease progression compared to placebo.[7] However, it significantly relieved headache on day 1 and olfactory loss on day 2.[7] In another trial with 82 mild COVID-19 patients, a combination with favipiravir did not prevent severe pneumonia but significantly reduced cough.[8][9]
HIV 13 HIV-positive patients5-20 mg/kg body weight9 weeks (in escalating doses)Significant improvement in CD4+ lymphocyte count from a baseline mean of 405 cells/mm³ to 501 cells/mm³.[10]

Reported Adverse Effects

This compound is generally considered safe, with most reported adverse effects being mild and infrequent.[4] However, some studies have noted specific side effects.

Adverse EffectCondition StudiedDosageFrequency/Severity
Rash and Dysgeusia Multiple SclerosisNot specifiedNoted as adverse events in a randomized controlled trial.[1]
Diarrhea Mild COVID-19180 mg/dayMild and resolved within a few days.[7]
Elevated Liver Enzymes (AST/ALT) Mild COVID-19Not specified (in combination with favipiravir)The this compound group had significantly higher AST levels on day 7 and both AST and ALT levels on day 14.[8]
Gastrointestinal upset, Nausea, Vomiting, Allergy, Dizziness Advanced Esophageal CancerNot specifiedListed as potential side effects.[11]
Nephrotoxicity and Reproductive Toxicity General ReviewNot specifiedMentioned as more common toxicities in some reports.[1][12]

Experimental Protocols

Rheumatoid Arthritis Clinical Trial

A prospective, randomized, double-blind, placebo-controlled study was conducted on 60 patients with active rheumatoid arthritis.[5][6] Following a 2-week washout period, patients were administered tablets containing an extract of A. paniculata (standardized to 30% total andrographolides) three times daily for 14 weeks.[5][6] The primary outcome was the intensity of pain, measured using a horizontal visual analog pain scale (VAPS).[5][6] Secondary outcomes included clinical parameters according to the American College of Rheumatology (ACR), European League Against Rheumatism (EULAR), and the SF36 health questionnaire.[5][6]

COVID-19 Clinical Trial (Asymptomatic/Mild)

This prospective, double-blind, randomized controlled trial included 165 patients with asymptomatic or mildly symptomatic COVID-19.[7] Participants received either an A. paniculata ethanolic extract (APE), containing 60 mg of this compound, or a placebo, three times a day for five days.[7] The efficacy was evaluated based on the WHO progression scale, COVID-19 symptoms, and a global assessment.[7] Safety was monitored by assessing liver and renal functions.[7]

Signaling Pathways and Mechanism of Action

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAPK Inhibits Phosphorylation Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Active RA, Mild COVID-19) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Treatment Group (this compound) Randomization->Group_A Group A Group_B Control Group (Placebo) Randomization->Group_B Group B Treatment_Period Treatment Period (e.g., 5 days to 14 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Primary & Secondary Outcomes) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation (Efficacy & Safety) Analysis->Results

References

A Comparative Analysis of Andrographolide and its Synthetic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographolide, a labdane diterpenoid, is the primary bioactive constituent of Andrographis paniculata, a plant used extensively in traditional Asian medicine.[1][2] Known for its bitter taste, this compound and its derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[1][3][4][5] However, limitations such as poor solubility and bioavailability have spurred the development of numerous synthetic analogs.[2] This guide provides a comparative analysis of this compound and its derivatives, focusing on their biological performance, structure-activity relationships (SAR), and the signaling pathways they modulate, supported by experimental data to aid researchers in drug development.

Comparative Biological Activity & Potency

Extensive research has focused on modifying the this compound structure to enhance its therapeutic efficacy. Key modification sites include the α,β-unsaturated γ-butyrolactone moiety, the hydroxyl groups at C-3, C-14, and C-19, and the double bonds.[1] Many synthetic analogs have demonstrated superior activity compared to the parent compound.[1]

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] It also modulates other inflammatory pathways, including the JAK/STAT and MAPK pathways.[2][3][7][8] Synthetic modifications have led to analogs with enhanced inhibitory effects. For instance, derivatives of isopropylidenethis compound have shown more potent inhibition of NF-κB dependent reporter activity than this compound itself.[9]

Compound Target/Assay IC₅₀ / Effect Cell Line / Model Reference
This compound NF-κB InhibitionBaseline ActivityHEK293T[10]
Compound 5 (Semisynthetic) NF-κB Inhibition~85% Inhibition at 25 µg/mLHEK293T[10]
This compound Pro-inflammatory CytokinesReduces production of cytokines, chemokinesExperimental models[1]
Synthetic Analogs NF-κB Luciferase ReporterHigher inhibitory activity than parent compoundNot Specified[9]
Anticancer Activity

The anticancer effects of this compound and its analogs are attributed to their ability to induce cell cycle arrest and apoptosis.[6] Numerous studies have demonstrated their cytotoxicity against a wide range of cancer cell lines.[6] SAR studies reveal that modifications, particularly esterification of the C-19 hydroxyl group to a carboxylic acid, can significantly improve cytotoxic activity.[11] Several synthetic analogs have shown greater potency than both this compound and the standard chemotherapy drug cisplatin.[11]

Compound Cell Line IC₅₀ (µM) Reference
This compound HCT-116 (Colon Cancer)>100[11]
Analog 9d (Esterified) HCT-116 (Colon Cancer)0.81[11]
This compound MCF-7 (Breast Cancer)21.3[11]
Analog 9d (Esterified) MCF-7 (Breast Cancer)1.8[11]
Cisplatin (Control) HCT-116 (Colon Cancer)8.3[11]
Cisplatin (Control) MCF-7 (Breast Cancer)10.2[11]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide HCT-116 (Colon Cancer)GI₅₀: 0.85[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on their chemical structure. Key SAR insights include:

  • C-19 Hydroxyl Group: Oxidation of the C-19 hydroxyl to a carboxylic acid followed by esterification significantly enhances anticancer cytotoxicity.[11]

  • C-14 Hydroxyl Group: Removal of the allylic hydroxyl group at the C-14 position has been shown to improve the anti-migration effect in bladder cancer cells.[12]

  • Lactone Ring: The α,β-unsaturated γ-butyrolactone ring is crucial for activity, and modifications here can alter potency.

  • General Modifications: Ester derivatives and the introduction of epoxy groups have, in some cases, led to a considerable improvement in cytotoxic activity.[13]

SAR_this compound cluster_legend Key Modification Sites for Activity key1 C-19: Esterification enhances cytotoxicity key2 C-14: Removal can improve anti-migration key3 Lactone Ring: Crucial for activity key4 C-3: Hydroxyl group modification

Key modification sites on the this compound scaffold.

Key Signaling Pathways & Mechanisms of Action

This compound and its analogs modulate several critical signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[14] this compound inhibits this pathway, preventing the transcription of pro-inflammatory genes.[1] This is considered a primary mechanism for its anti-inflammatory effects.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus TNFa TNF-α / LPS Receptor Receptor (TNFR/TLR) TNFa->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB_p65 p65 Transcription Gene Transcription (Cytokines, Chemokines) NFkB_p65->Transcription Translocation NFkB_p50 p50 NFkB_p50->Transcription Translocation Nucleus Nucleus Andro This compound & Analogs Andro->IKK JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Transcription Gene Transcription (Inflammatory Genes) pSTAT->Transcription Translocation Andro This compound & Analogs Andro->JAK Experimental_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Allow attachment) start->incubate1 treat Treat with this compound, Analogs, or Vehicle Control (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Measure Absorbance/ Fluorescence assay->read analyze Calculate % Viability and IC50 Values read->analyze

References

Andrographolide: A Potent Anticancer Agent in Xenograft Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its multifaceted pharmacological activities, including potent anticancer effects. This guide provides an objective comparison of this compound's performance against various cancer types in preclinical xenograft models, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound in Xenograft Models

This compound has demonstrated significant tumor-suppressive effects across a range of cancer xenograft models, including prostate, breast, lung, and colon cancer. The following tables summarize the quantitative data from key studies, offering a clear comparison of its efficacy.

Table 1: Anticancer Effects of this compound in Prostate Cancer Xenograft Models
Cell LineAnimal ModelThis compound Dosage & RouteKey FindingsReference
22RV1 (Androgen-Dependent)SCID Mice (Orthotopic)10 mg/kg, intraperitoneal, 3x/weekDecreased tumor volume by ~3-fold compared to control. Reduced MMP11 expression and blood vessel formation. Increased expression of DNA double-strand break repair genes.[1][2]
DU145 (Castration-Resistant)Nude Mice (Subcutaneous)4 mg/kg, intraperitoneal, every other daySignificantly suppressed tumor growth.[3]
PC3 (Androgen-Independent)Nude Mice10 mg/kg, once every 3 daysWhen combined with TRAIL, significantly inhibited tumor growth.[4]
Table 2: Anticancer Effects of this compound in Breast Cancer Xenograft Models
Cell LineAnimal ModelThis compound Dosage & RouteKey FindingsReference
MDA-MB-231 (Triple-Negative)Nude Mice (Orthotopic)Not specifiedDramatically reduced tumor volume and weight compared to control. Inhibited tumor angiogenesis.[5]
MCF-7 (ER-Positive)Nude Mice (Subcutaneous)150 mg/kg/daySignificantly inhibited tumor growth. Synergistic effect when combined with Fulvestrant.[6]
MMTV-PyMT (Spontaneous Luminal-like)Transgenic MiceNot specifiedSignificantly inhibited tumor growth and metastasis.[7]
Table 3: Anticancer Effects of this compound in Lung Cancer Xenograft Models
Cell LineAnimal ModelThis compound Dosage & RouteKey FindingsReference
H1975 (NSCLC)Xenograft MiceNot specifiedSuppressed tumor growth; enhanced efficacy when combined with anti-PD-1 mAb immunotherapy.[8]
Lewis Lung CarcinomaC57BL/6 Mice (Subcutaneous)Not specifiedSuppressed tumor growth.[8]
Table 4: Anticancer Effects of this compound in Colorectal Cancer Xenograft Models
Cell LineAnimal ModelThis compound Dosage & RouteKey FindingsReference
HCT-116Nude Mice (Subcutaneous)Not specifiedShowed limited anti-growth activity alone but had a dramatic synergistic antitumor effect with 5-Fluorouracil (5-Fu).[9]
HT-29Nude MiceNot specifiedIn vivo anticancer activity substantiated.

Detailed Experimental Protocols

The following are generalized protocols for establishing and utilizing xenograft models to validate the anticancer effects of this compound. Specific parameters may vary based on the cell line and research question.

Prostate Cancer Xenograft Protocol (22RV1 Orthotopic Model)
  • Cell Culture: Human prostate cancer 22RV1 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized.

  • Xenograft Implantation: A suspension of 22RV1 cells is injected into the anterior prostate lobes of the SCID mice.[1][2]

  • This compound Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and PBS). One week post-injection, mice are treated with 10 mg/kg this compound via intraperitoneal injection, three times a week for four weeks.[1][2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, gene expression analysis).[1][2]

Breast Cancer Xenograft Protocol (MCF-7 Subcutaneous Model)
  • Cell Culture: Human breast cancer MCF-7 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Five-week-old female BALB/c athymic nude mice are used.[6]

  • Xenograft Implantation: 1 x 10^7 MCF-7 cells mixed with Matrigel (1:1) are injected into the right flank of each mouse. Estradiol cypionate (1.5 mg/kg) is injected subcutaneously one day prior to cell injection to support the growth of these estrogen-receptor-positive cells.[6]

  • This compound Preparation and Administration: Mice are randomly assigned to treatment groups. This compound (150 mg/kg per day) is administered. For combination studies, Fulvestrant (5 mg/mouse) is administered subcutaneously once a week.[6]

  • Tumor Measurement: Tumor volume is measured with a caliper every 4 days and calculated using the formula: (Length × Width²)/2.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Experimental Workflow for Xenograft Studies

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Xenograft Implantation (Subcutaneous/Orthotopic) cell_culture->implantation animal_model Animal Model Selection (e.g., Nude Mice) animal_model->implantation drug_prep This compound Preparation implantation->drug_prep administration Drug Administration (e.g., IP, Oral) drug_prep->administration monitoring Tumor Growth Monitoring administration->monitoring tumor_measurement Tumor Volume & Weight Measurement monitoring->tumor_measurement molecular_analysis Molecular Analysis (IHC, Western Blot, etc.) tumor_measurement->molecular_analysis statistical_analysis Statistical Analysis molecular_analysis->statistical_analysis G cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription NFκB_n NF-κB DNA DNA NFκB_n->DNA DNA->GeneTranscription G This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth G cluster_nucleus This compound This compound JAK JAK This compound->JAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer_n STAT Dimer DNA DNA STAT_dimer_n->DNA DNA->GeneTranscription

References

comparing the efficacy of different andrographolide extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal extraction method for andrographolide from Andrographis paniculata is a critical step that significantly impacts yield, purity, and overall efficiency. This guide provides an objective comparison of common and novel extraction techniques, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

This compound, a diterpenoid lactone, is the principal bioactive compound in Andrographis paniculata, renowned for its anti-inflammatory, antiviral, and other pharmacological properties.[1][2] The efficiency of its extraction is paramount for its subsequent use in research and pharmaceutical applications. This comparison covers conventional methods like maceration and Soxhlet extraction, alongside modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Comparative Analysis of Extraction Methods

The choice of extraction method involves a trade-off between yield, purity, extraction time, solvent consumption, and energy usage. The following table summarizes quantitative data from various studies to provide a clear comparison of different this compound extraction techniques.

Extraction MethodSolventExtraction TimeTemperatureThis compound Yield (% w/w)PurityReference
MacerationMethanolNot SpecifiedRoom Temperature0.05 ± 0.021Not Specified[3]
MacerationMethanol360 minNot Specified3.50Not Specified[4]
Soxhlet ExtractionMethanol1.5 hBoiling point of solvent1.790 (concentration)Not Specified[1]
Soxhlet ExtractionMethanol240 minBoiling point of solvent4.225Not Specified[3]
Soxhlet ExtractionEthyl AcetateNot SpecifiedBoiling point of solvent0.185 g/gHigh (crystalline)[5]
Ultrasound-Assisted Extraction (UAE)75% Ethanol4 min< 75 ± 2 °C~0.65Not Specified[3]
Probe Ultrasonic-Assisted Extraction75% Ethanol5 minNot Specified3.50 ± 0.17Not Specified[3][6]
Microwave-Assisted Extraction (MAE)Chloroform & Water40 minNot Specified0.589Not Specified[1][7]
Microwave-Assisted Three Phase Partitioning (MTPP)t-butanol6 minNot Specified3.853Not Specified[3][8]
Microwave-Assisted Extraction (MAE)Chloroform/Methanol (50:50)8 minNot Specified2.24 ± 0.016Not Specified[9]
Accelerated Solvent Extraction (ASE)Not Specified5 min80°C25 (of extract)Not Specified[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key this compound extraction methods.

Probe Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.

Protocol:

  • Sample Preparation: 3 g of powdered Andrographis paniculata is placed in a 100 cm³ beaker.

  • Solvent Addition: 50 mL of 75% ethanol is added to the beaker, achieving a solid-to-liquid ratio of 1:17.

  • Sonication: A ½ inch ultrasonic probe sonicator (e.g., 40 kHz) is submerged 3 mm below the surface of the solution. The extraction is performed for 5 minutes with an 11% duty cycle and an amplitude of 66 A.[3][6]

  • Filtration: The resulting solution is filtered using vacuum filtration to separate the extract from the plant material.

  • Concentration: The filtrate is concentrated using a rotary evaporator.

  • Drying: The concentrated extract is dried in an oven at 50 ± 2 °C.[3]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of bioactive compounds.

Protocol:

  • Sample Preparation: A specific weight of powdered Andrographis paniculata is used.

  • Solvent Addition: A 50:50 mixture of chloroform and methanol is added to the sample in a suitable vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a power of 450 W for 8 minutes.[9]

  • Filtration and Concentration: Following extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.

Soxhlet Extraction

A conventional and exhaustive extraction method that uses a continuous reflux of solvent.

Protocol:

  • Sample Preparation: A known quantity of powdered Andrographis paniculata is placed in a cellulose thimble.

  • Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Extraction: The solvent is heated to its boiling point. The vapor travels to the condenser, liquefies, and drips back into the thimble, immersing the sample. Once the Soxhlet chamber is full, the solvent siphons back into the flask. This cycle is repeated for a specified duration (e.g., 1.5 to 4 hours).[1][3]

  • Solvent Recovery: After extraction, the solvent is removed from the extract using a rotary evaporator.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in this compound extraction and its subsequent analysis, the following diagrams are provided.

Andrographolide_Extraction_Workflow PlantMaterial Andrographis paniculata (Dried, Powdered) Extraction Extraction Method (e.g., UAE, MAE, Soxhlet) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Crystallization, Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, HPTLC, NMR) CrudeExtract->Analysis Quantification Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Analysis Characterization

References

A Meta-Analysis of Andrographolide Clinical Studies for Respiratory Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings from meta-analyses of clinical studies evaluating the efficacy and safety of andrographolide, the primary active constituent of Andrographis paniculata, for the treatment of acute respiratory infections (ARIs). The data presented is intended to support research, discovery, and development efforts in this area.

Efficacy of this compound in Symptom Relief

Multiple systematic reviews and meta-analyses have concluded that Andrographis paniculata is effective in alleviating the symptoms of uncomplicated upper respiratory tract infections.[1] Collectively, the data suggests that A. paniculata is superior to placebo in reducing the overall severity of symptoms.[1][2] One meta-analysis involving 33 randomized controlled trials (RCTs) with 7,175 patients found that A. paniculata significantly improved symptoms of cough and sore throat compared to placebo.[3][4] Another review reported that a fixed combination of A. paniculata and Acanthopanax senticosus was more effective than a placebo, with a mean difference of 2.13 points on a symptom severity score.[5]

Table 1: Summary of Efficacy Data from Meta-Analyses

Meta-Analysis / Systematic Review Comparison Outcome Measured No. of Patients (in analysis) Result (Standardised Mean Difference - SMD) 95% Confidence Interval (CI)
Hu et al. (2017)[3][4] A. paniculata vs. Placebo Cough Improvement 596 -0.39 -0.67 to -0.10
Hu et al. (2017)[3][4] A. paniculata vs. Placebo Sore Throat Improvement 314 -1.13 -1.37 to -0.89
Hu et al. (2017)[3][6] A. paniculata (alone or plus usual care) vs. Placebo, usual care, other herbal therapies Overall ARTI Symptoms 7175 Statistically significant improvement Not Applicable

| Poolsup et al. (2004)[5] | A. paniculata vs. Placebo | Symptom Severity Score | 433 | 10.85 points difference in favor of A. paniculata | 10.36 to 11.34 |

Safety and Tolerability Profile

Oral preparations of Andrographis paniculata are generally considered safe and well-tolerated. Adverse events reported in clinical trials were typically mild, infrequent, and primarily gastrointestinal in nature.[1][3][4] However, it is crucial to distinguish between oral herbal preparations and injectable this compound derivatives, which are associated with a higher incidence of adverse drug reactions (ADRs). A systematic review focusing on safety found that in 9,490 participants using this compound derivative injections, 4.04% reported ADRs.[7][8] These included severe, life-threatening events like anaphylactic shock.[7][8]

Table 2: Comparative Safety Profile of this compound Preparations

Preparation Type Meta-Analysis (Source) Key Findings on Adverse Events Incidence Rate of ADRs (Meta-Analysis Estimate)
Oral Herbal Preparations Hu et al. (2017)[3][4]; Coon & Ernst (2004)[1] No major adverse events were reported. Minor events were mainly gastrointestinal. Not specified, but described as "infrequent".

| Injectable Derivatives (e.g., this compound sulfonate, potassium dehydrothis compound succinate) | Zhang et al. (2022)[7][8] | ADRs can be life-threatening, including anaphylaxis. Other reactions involve skin, subcutaneous tissue, and gastrointestinal disorders. | - this compound Sulfonate: 5.48% (95% CI: 4.47% - 6.72%) - Potassium Sodium Dehydrothis compound Succinate: 3.69% (95% CI: 2.59% - 4.94%) |

Clinical Trial Methodologies and Protocols

The methodologies of the clinical trials included in these meta-analyses are a critical consideration. While many were randomized, double-blind, and placebo-controlled, the overall methodological quality has often been cited as poor.[3][4]

General Experimental Protocol (Reconstructed from Reviews):

  • Study Design: Most efficacy studies were designed as randomized, double-blind, placebo-controlled trials.[2][9]

  • Inclusion Criteria: Patients typically included adults and sometimes children with uncomplicated acute upper respiratory tract infections.[2][3] Symptoms like cough, sore throat, nasal discharge, and fever were common diagnostic criteria. Treatment often began within 36 to 72 hours of symptom onset.[2]

  • Intervention: Oral administration of standardized extracts of A. paniculata. Dosages of the active component, this compound, often ranged from 48 mg to 60 mg per day.[2] In some studies, higher doses of up to 6 g/day of the whole herb were used for conditions like pharyngotonsillitis.[10]

  • Control: Placebo capsules identical in appearance to the intervention.[9] Some studies used usual care or other herbal therapies as comparators.[3]

  • Outcome Measures: Primary outcomes were typically the improvement in severity of ARTI symptoms, often measured using symptom severity scores.[5] Other outcomes included duration of cough, sore throat, and time to resolution.[3][4]

  • Quality Assessment: Meta-analyses frequently used tools like the Cochrane risk of bias tool or the Jadad scoring system to evaluate the quality of the included trials.[1][2][4]

cluster_1 A Identification: Database Search (e.g., MEDLINE, EMBASE, Chinese databases) B Screening: Apply Inclusion/Exclusion Criteria (e.g., RCTs, Oral A. paniculata for ARTIs) A->B C Eligibility: Full-Text Article Review B->C D Inclusion: Final Studies for Review C->D E Data Extraction (Patient Demographics, Intervention, Outcomes, AEs) D->E F Quality Assessment (e.g., Cochrane Risk of Bias, Jadad Scale) D->F G Data Synthesis: Meta-Analysis (e.g., Pooling Mean Differences, Calculating Risk Ratios) E->G F->G H Result Interpretation & Conclusion G->H

Fig 1. Generalized workflow for a systematic review and meta-analysis.

Postulated Mechanism of Action: Anti-Inflammatory Pathways

The therapeutic effects of this compound in respiratory infections are attributed to its anti-inflammatory, antiviral, and immune-stimulatory activities.[3][11] A key mechanism is the modulation of inflammatory signaling pathways. This compound has been shown to reduce the expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inhibit platelet-activating factor, which mediates inflammatory responses.[3] This disruption of the inflammatory cascade is believed to contribute to the alleviation of symptoms like sore throat and fever.

cluster_0 Inflammatory Stimulus (e.g., Viral Infection) A Pro-inflammatory Signals B Activation of Transcription Factors (e.g., NF-κB) A->B D Increased Expression of Pro-inflammatory Proteins B->D C This compound C->B Inhibits E COX-2 Platelet-Activating Factor D->E F Inflammatory Symptoms (Fever, Sore Throat, Pain) E->F

Fig 2. Simplified anti-inflammatory signaling pathway of this compound.

Conclusion for Drug Development Professionals

The existing body of meta-analytical evidence supports the potential of this compound as a safe and effective oral treatment for symptomatic relief of acute respiratory infections.[4]

  • Efficacy: There is consistent evidence for the reduction of key symptoms like cough and sore throat.[3]

  • Safety: The safety profile of oral A. paniculata is favorable, though the significant risks associated with injectable derivatives warrant caution and separate evaluation.[7][8]

  • Opportunity: The generally poor methodological quality of past trials presents an opportunity for well-designed, robust RCTs to further validate these findings, explore optimal dosing, and potentially reduce unnecessary antibiotic prescribing for viral ARIs.[3][4]

Future research should focus on high-quality clinical trials with standardized this compound extracts to confirm efficacy, refine dosage regimens, and further elucidate its mechanisms of action.

References

A Comparative Guide to Analytical Methods for Andrographolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of andrographolide, the principal bioactive constituent of Andrographis paniculata, is paramount for ensuring the quality, efficacy, and safety of herbal formulations and derived pharmaceuticals. This guide provides an objective comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The selection of an appropriate analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This guide aims to facilitate this decision-making process by presenting a side-by-side comparison of the performance characteristics of these three powerful analytical tools.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using HPLC, HPTLC, and LC-MS/MS, as collated from various validation studies.

ParameterHPLCHPTLCLC-MS/MS
Linearity Range 5-250 µg/mL[1][2]100-800 ng/spot[3]0.5-500 ng/mL[4][5]
Correlation Coefficient (r²) > 0.998[2]> 0.998[6]> 0.995[4]
Limit of Detection (LOD) 0.068 - 4.65 µg/mL[1][7]9.6 - 31.5 ng/spot[6][8]0.02 - 1.0 ng/mL[9][10]
Limit of Quantification (LOQ) 0.205 - 14.11 µg/mL[1][7]28.8 - 95.48 ng/spot[6][8]0.06 - 2.5 ng/mL[4][9]
Accuracy (% Recovery) 89.6 - 113.2%98.0 - 100.5%[6]86.54 - 111.56%[4]
Precision (%RSD) < 2%[11]< 2%[8]< 9.67%[4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are synthesized from multiple validated methods to provide a comprehensive overview.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the routine quality control of this compound in herbal extracts and formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[11]

  • Mobile Phase: An isocratic or gradient mixture of methanol and water is typically used. A common isocratic mobile phase is methanol:water (65:35 v/v).[12] Some methods may use acetonitrile:water mixtures.

  • Flow Rate: A flow rate of 1.0 mL/min is generally optimal.

  • Detection: UV detection at a wavelength of 223 nm.[11]

  • Sample Preparation: Accurately weigh the powdered plant material or extract, and extract with a suitable solvent such as methanol using sonication or reflux.[11] Filter the extract through a 0.45 µm membrane filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner with a UV detector.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of chloroform and methanol, often in a ratio of 90:10 (v/v), is a common mobile phase.[6]

  • Sample Application: Apply the sample and standard solutions as bands of a defined width using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: After drying the plate, scan the chromatogram using a densitometer at a wavelength of 228 nm.[6]

  • Sample and Standard Preparation: Similar to HPLC, prepare extracts and standard solutions in methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with smaller dimensions (e.g., 50 mm x 2.1 mm, 3.5 µm) is often used for faster analysis times.[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.[1]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[5]

  • Mass Spectrometric Detection: Operate the mass spectrometer in the negative ion mode using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound are monitored for quantification.[5]

  • Sample Preparation for Plasma: A protein precipitation method is commonly used. Add a precipitating agent like methanol to the plasma sample, vortex, and centrifuge. The supernatant is then injected into the LC-MS/MS system.[4]

  • Standard Preparation: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (RSD%) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Selectivity Selectivity/Specificity HPLC->Selectivity HPTLC HPTLC-Densitometry HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Selectivity LCMSMS LC-MS/MS LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->LOD_LOQ LCMSMS->Selectivity Comparison Performance Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Selectivity->Comparison

Caption: Workflow for cross-validation of analytical methods.

SampleAnalysisWorkflow cluster_analysis Chromatographic Analysis Sample Sample (Herbal Extract / Plasma) Extraction Sample Preparation (Extraction / Protein Precipitation) Sample->Extraction HPLC HPLC Extraction->HPLC HPTLC HPTLC Extraction->HPTLC LCMSMS LC-MS/MS Extraction->LCMSMS Data Data Acquisition & Processing HPLC->Data HPTLC->Data LCMSMS->Data Quantification Quantification of this compound Data->Quantification

Caption: General workflow for sample analysis.

References

Harnessing Synergy: A Comparative Guide to Andrographolide and Conventional Drug Combinations

Author: BenchChem Technical Support Team. Date: November 2025

Andrographolide, a bioactive diterpenoid lactone extracted from the Andrographis paniculata plant, has garnered significant attention in oncological research for its intrinsic anti-cancer properties.[1] Emerging evidence now points to a more profound role for this compound as a chemosensitizing agent, capable of enhancing the efficacy of conventional chemotherapy drugs. This synergistic approach holds the promise of reducing therapeutic dosage, mitigating toxic side effects, and overcoming drug resistance in cancer cells.[1][2]

This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with widely used chemotherapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

This compound and Paclitaxel (PTX)

The combination of this compound with paclitaxel, a frontline chemotherapeutic for non-small cell lung cancer (NSCLC), has demonstrated significant synergistic anticancer effects. Studies show this combination drastically reduces the required dose of PTX while amplifying its therapeutic impact.[3][4]

Quantitative Data Summary: this compound + Paclitaxel

ParameterCell LinePTX AlonePTX + this compoundKey FindingReference
IC₅₀ Value A549 (NSCLC)15.9 nM0.5 - 7.4 nMSignificant dose reduction of PTX.[3][4]
Apoptosis A549 (NSCLC)Baseline1.22 - 1.27 fold increase vs PTX alonePotentiation of programmed cell death.[3][4]
ROS Accumulation A549 (NSCLC)Baseline1.7 fold increase vs PTX aloneSynergy is mediated by ROS accumulation.[3][4]
In Vivo Tumor Inhibition A549 XenograftNot specified98% inhibitionPotent in vivo synergistic effect.[2][3]

Mechanism of Synergy

The synergistic effect of the this compound and paclitaxel combination is primarily attributed to the significant accumulation of intracellular Reactive Oxygen Species (ROS).[2][3][4] This increase in oxidative stress pushes cancer cells past an apoptotic threshold that neither drug can achieve alone at lower concentrations. This ROS-dependent mechanism was confirmed when the synergistic effect was blocked by the ROS scavenger N-Acetylcysteine in vitro.[3][4]

G Andro This compound ROS Intracellular ROS Accumulation Andro->ROS PTX Paclitaxel PTX->ROS Apoptosis Enhanced Apoptosis ROS->Apoptosis Effect Synergistic Anticancer Effect on A549 Cells Apoptosis->Effect

This compound and Paclitaxel synergistic pathway.

This compound and Cisplatin (CDDP)

Cisplatin is a cornerstone of treatment for various cancers, including lung, ovarian, and colon cancer, but its efficacy is often limited by severe side effects and acquired resistance.[5][6] this compound has been shown to synergistically enhance cisplatin's cytotoxicity across multiple cancer types, potentially overcoming resistance mechanisms.[6][7]

Quantitative Data Summary: this compound + Cisplatin

ParameterCell LineCisplatin AloneCisplatin + this compoundKey FindingReference
Drug Activity A2780cisR (Ovarian)Low activityAndro is 3x more active in resistant cellsThis compound overcomes cisplatin resistance.[6]
Apoptosis Lovo (Colorectal)BaselineSynergistic increase in apoptosisEnhanced apoptosis via intrinsic & extrinsic pathways.[8]
Mechanism Colon Cancer CellsBaselineIncreased ROS, ER Stress, STAT3 InhibitionMulti-pathway targeting leads to synergy.[7]
In Vivo Effect Lung Cancer ModelTumor growthPotent inhibition of tumor growth & metastasisBlocks cisplatin-induced autophagy.[5]

Mechanism of Synergy

The synergy between this compound and cisplatin is multifaceted. In colon cancer, the combination induces cell death through ROS-mediated endoplasmic reticulum (ER) stress and the inhibition of STAT3 phosphorylation.[7][9] In lung cancer, this compound enhances cisplatin-mediated apoptosis by suppressing autophagy, a survival mechanism that cancer cells use to resist treatment.[5] For colorectal cancer, the combination upregulates the pro-apoptotic proteins Bax and Fas/FasL, leading to caspase activation and cell death.[8]

G Andro This compound ROS ROS Generation Andro->ROS STAT3_Inhibit STAT3 Inhibition Andro->STAT3_Inhibit CDDP Cisplatin CDDP->ROS ER_Stress ER Stress ROS->ER_Stress Apoptosis Synergistic Apoptosis ER_Stress->Apoptosis STAT3_Inhibit->Apoptosis

Synergistic mechanisms of this compound and Cisplatin.

This compound and 5-Fluorouracil (5-FU)

5-Fluorouracil is a primary chemotherapeutic agent for colorectal cancer (CRC), but resistance is a major clinical challenge.[10] this compound has been identified as a potent agent for reversing 5-FU resistance and enhancing its antitumor effects through various molecular pathways.[10][11]

Quantitative Data Summary: this compound + 5-Fluorouracil

ParameterCell Line5-FU Alone5-FU + this compoundKey FindingReference
Combination Index (CI) HCT-116 (CRC)N/A0.78A CI value < 1 indicates a significant synergistic effect.[12]
Cell Viability 5-FU Resistant CRCIneffectiveSignificant inhibition of cell viabilityThis compound reverses 5-FU resistance.[11]
Apoptosis HCT-116 (CRC)BaselineSignificant increase in apoptosis rateEnhanced apoptosis via caspase-3 activation.[12]
Mechanism 5-FU Resistant CRCN/ADirect binding to and stabilization of BAX proteinPrevents BAX degradation to promote apoptosis.[10]
In Vivo Effect Patient-Derived OrganoidsReduced growthSignificantly decreased number and size of organoidsConfirms synergy in a clinically relevant model.[11][13]

Mechanism of Synergy

This compound resensitizes 5-FU-resistant CRC cells by directly targeting the pro-apoptotic protein BAX.[10] It binds to BAX, preventing its degradation and thereby enhancing mitochondria-mediated apoptosis.[10] Further studies show the combination also inhibits the c-MET signaling pathway and modulates ferroptosis and WNT signaling, highlighting a multi-pronged approach to overcoming chemoresistance.[12][13]

This compound and Doxorubicin (DOX)

Doxorubicin is an effective chemotherapeutic agent used for breast cancer, but its use is associated with cardiotoxicity and the development of resistance, often linked to cancer stem cells (CSCs). The combination with this compound shows potential in enhancing efficacy and overcoming resistance.

Quantitative Data Summary: this compound + Doxorubicin

ParameterCell Line/ModelDoxorubicin AloneDoxorubicin + this compoundKey FindingReference
Cell Death MDA-MB-231, MCF-7 (Breast)BaselineEnhanced cell deathSynergistic cytotoxicity in breast cancer cells.[9][14]
Mechanism Breast Cancer CellsBaselineSignificant increase in DNA damage via ROSROS production is a key mechanism of synergy.[9][14]
In Vivo Effect Orthotopic Breast Tumor ModelTumor growthEvident inhibition of tumor growth and lung metastasisCombination therapy is effective against metastasis.[14][15]
BCSC Resistance Breast Cancer Stem CellsIncreased resistance over timeRestored sensitivity to doxorubicinThis compound suppresses MnSOD to reverse resistance.[16][17]

Mechanism of Synergy

The synergistic action of this compound and doxorubicin in breast cancer is linked to increased DNA damage induced by elevated ROS production.[9][14] In doxorubicin-resistant breast cancer stem cells, this compound restores sensitivity by suppressing the antioxidant enzyme Manganese Superoxide Dismutase (MnSOD), which CSCs use to survive chemotherapy-induced oxidative stress.[16] A liposomal co-delivery system has been shown to enhance tumor accumulation and inhibit metastasis through an anti-angiogenesis mechanism.[15]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the assessment of synergistic effects.

1. Cell Viability Assay (SRB or MTT Assay)

  • Purpose: To determine the anti-proliferative effects of single and combined drug treatments and to calculate IC₅₀ values.

  • Methodology:

    • Seed cancer cells (e.g., A549, HCT-116) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound, the conventional drug, and their combination for a specified period (e.g., 24-72 hours).[3][4]

    • After treatment, fix the cells (for SRB assay) or add MTT reagent.

    • For the SRB assay, stain fixed cells with Sulforhodamine B dye. For the MTT assay, solubilize the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine IC₅₀ values.

2. Combination Index (CI) Calculation

  • Purpose: To quantitatively determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Methodology:

    • Perform cell viability assays with various concentrations and ratios of the two drugs.

    • Use the Chou-Talalay method and software (e.g., CalcuSyn or GraphPad Prism) to analyze the dose-effect data.[6][18]

    • The software calculates CI values at different Fraction affected (Fa) levels (e.g., Fa = 0.5 corresponds to 50% cell inhibition). A CI value below 1 confirms synergism.[4]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Purpose: To quantify the percentage of cells undergoing early and late apoptosis.

  • Methodology:

    • Treat cells with the single drugs and the combination for the desired time.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).[4]

    • Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[9]

4. In Vivo Xenograft Murine Model

  • Purpose: To evaluate the antitumor efficacy of the combination therapy in a living organism.

  • Methodology:

    • Subcutaneously inject human cancer cells (e.g., A549, Lovo) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3][8]

    • Once tumors reach a palpable size, randomly assign mice to different treatment groups: vehicle control, this compound alone, conventional drug alone, and the combination.

    • Administer treatments via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin) for a set period.[4]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors, weigh them, and perform further analysis like immunohistochemistry or Western blotting.[5]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Cell_Culture 1. Seed Cancer Cells in 96-well plates Treatment 2. Treat with Drugs (Single & Combo) Cell_Culture->Treatment Viability 3. Perform Cell Viability Assay (MTT/SRB) Treatment->Viability Apoptosis_Assay 5. Perform Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay IC50_CI 4. Calculate IC50 & Combination Index (CI) Viability->IC50_CI Xenograft 6. Establish Xenograft Tumor in Mice IC50_CI->Xenograft Promising results lead to in vivo studies Grouping 7. Randomize into Treatment Groups Xenograft->Grouping In_Vivo_Treatment 8. Administer Treatments for several weeks Grouping->In_Vivo_Treatment Measurement 9. Measure Tumor Volume & Body Weight In_Vivo_Treatment->Measurement Analysis 10. Excise Tumor for Final Analysis Measurement->Analysis

Generalized workflow for assessing drug synergism.

References

Safety Operating Guide

Andrographolide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Andrographolide is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, clothing, and eye/face protection[1]. All handling should be conducted in a well-ventilated area to avoid inhalation of dust or fumes[1]. Avoid generating dust during handling and cleanup[1][2].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations[3].

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including unused product, contaminated materials, and empty containers.

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Do not mix with other waste.

    • Leave the chemical in its original container whenever possible.

  • Container Management :

    • Ensure waste containers are suitable, properly labeled, and kept tightly closed to prevent leaks or spills[1].

    • Handle uncleaned or empty containers as you would the product itself. Contaminated packaging should be disposed of as unused product[1].

  • Disposal of Unused this compound :

    • Unused this compound should be offered to a licensed, professional waste disposal company[2].

    • Alternatively, consult your institution's environmental health and safety (EHS) office or the State Land Waste Management Authority for approved disposal methods, which may include incineration at an approved site[3].

    • Do not dispose of this compound with household garbage or allow it to enter the sewage system[4].

  • Disposal of Contaminated Materials :

    • Items such as gloves, absorbent pads, and labware contaminated with this compound should be collected in suitable, closed containers for disposal[1].

    • Dispose of contaminated gloves and other disposable items in accordance with applicable laws and good laboratory practices[1][2].

Summary of Safety and Disposal Recommendations

For quick reference, the following table summarizes key data from safety data sheets regarding the disposal and handling of this compound.

Recommendation CategoryGuideline
General Disposal Dispose of contents/container at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations[1][3][5].
Waste Segregation Keep in original containers; do not mix with other waste.
Container Handling Handle uncleaned containers as you would the product itself; keep containers tightly closed[1].
Spill Management Sweep up solid spills, place in a suitable closed container for disposal, and avoid dust formation[1][2]. Do not let product enter drains[1].
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection[1].
Engineering Controls Use only in a well-ventilated area; provide appropriate exhaust ventilation where dust is formed[1].

Protocol for Accidental Spill Cleanup

In the event of a spill, follow this procedure to ensure safety and proper containment.

  • Evacuate and Secure the Area :

    • Clear the area of all personnel to prevent exposure.

    • If the spill is substantial, alert your institution's emergency response team.

  • Wear Appropriate PPE :

    • Before cleaning, don the required personal protective equipment, including gloves, safety glasses, and protective clothing. If dust is present, respiratory protection may be required.

  • Contain the Spill :

    • Prevent the spill from spreading or entering drains by using a non-reactive absorbent material like sand, earth, or vermiculite.

  • Clean Up the Spill :

    • For solid this compound, carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal[1]. Use dry cleanup procedures and avoid generating dust.

    • Collect any recoverable product into labeled containers.

    • After the bulk of the material is removed, clean the affected area.

  • Decontaminate and Dispose :

    • Place all cleanup materials (absorbents, contaminated PPE) into the designated waste container.

    • Dispose of the waste container following the procedures outlined above.

    • Wash the spill area and prevent runoff from entering drains.

    • Decontaminate and launder all protective clothing and equipment before storing and re-using.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Segregation cluster_disposal Disposal Path cluster_end Completion start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Unused Product, Contaminated Labware, Spill Debris) segregate Segregate from Other Waste Streams identify->segregate ppe->identify container Place in Labeled, Closed Container segregate->container consult Consult EHS / Local Regulations container->consult professional Arrange Pickup by Licensed Waste Disposal Company consult->professional end Disposal Complete professional->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Andrographolide

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are intended to ensure safe laboratory practices from receipt to disposal.

Hazard Identification and Safety Data

This compound is a labdane diterpenoid and the main bioactive component of Andrographis paniculata[1][2]. While some safety data sheets (SDS) classify it as "not a hazardous substance or mixture," others consider it hazardous, capable of causing skin and serious eye irritation, as well as potential respiratory irritation[3][4]. It is crucial to handle this compound as a potentially hazardous chemical, taking all necessary precautions. In powder form, if finely distributed and whirled up, there is a potential for dust explosion.

MetricValueSpeciesSource
Intraperitoneal LD5011,460 mg/kgMouse[4]
Oral TDLO50 ml/kgMouse[4]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment.

Protection Type Equipment Specification and Use
Eye Protection Safety glasses or gogglesUse safety glasses with side shields or splash goggles to prevent eye contact[5][6].
Skin Protection GlovesHandle with impervious, chemical-resistant gloves[5].
Protective ClothingWear a lab coat or a cotton overall. Ensure sleeves are draped over gloves[7].
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 or P1 dust mask is recommended when handling the powder to avoid inhaling dust particles[5]. Use in a well-ventilated area is crucial[3][8].

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder, to minimize inhalation risks[3][8].

    • Ensure an eyewash station and safety shower are readily accessible.

    • Before starting, confirm all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid generating dust when handling the solid form[3].

    • Carefully weigh and transfer the powder. Use tools and techniques that minimize aerosolization.

    • Avoid all personal contact, including inhalation and contact with skin and eyes[6].

    • Do not eat, drink, or smoke in the handling area[6].

  • Storage :

    • Store in a cool, dry, and well-ventilated place[3].

    • Keep the container tightly closed to prevent contamination and moisture absorption[3].

    • Follow the recommended storage temperature as indicated on the product label.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete[3][6].

    • Decontaminate all work surfaces and equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse[6].

Emergency and Disposal Plan

Accidental Release Measures
  • Spill :

    • Evacuate the area and ensure adequate ventilation[8].

    • Wear full PPE, including respiratory protection[8].

    • Avoid generating dust[6].

    • For dry spills, gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal[3][6].

    • Prevent the substance from entering drains or waterways[3][4][5].

First Aid Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing[3]. Seek medical attention if irritation persists[4].

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[3]. If skin irritation occurs, seek medical attention[3].

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration[3].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and then have the person drink one or two glasses of water[3]. Never give anything by mouth to an unconscious person[3]. Seek medical advice[6].

Disposal Plan
  • Waste Disposal : All this compound waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it with household garbage[4].

  • Containers : Leave the chemical in its original container. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product[3].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh/Transfer this compound (Minimize Dust) prep2->handle1 handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Work Area & Equipment handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Store this compound Securely (Cool, Dry, Tightly Sealed) clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andrographolide
Reactant of Route 2
Andrographolide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。